molecular formula C12H11NO3 B6232427 methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate CAS No. 668971-11-7

methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B6232427
CAS No.: 668971-11-7
M. Wt: 217.22 g/mol
InChI Key: AUHGYZXLIJUWJZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is a functionalized 1,2-oxazole (isoxazole) derivative of significant interest in medicinal chemistry and drug discovery. With the CAS registry number 668971-11-7 and a molecular formula of C12H11NO3, it serves as a versatile heterocyclic building block . The 1,2-oxazole core is a privileged scaffold in the design of biologically active compounds and novel, achiral, amino acid-like building blocks, playing a fundamental role in drug discovery research . This compound is specifically designed for research applications and is a valuable precursor for the synthesis of more complex molecules. Its structure incorporates both an ester and a phenyl substituent, making it amenable to further chemical modifications, such as hydrolysis or cross-coupling reactions, to create diverse compound libraries for screening . Researchers utilize this and related 1,2-oxazole carboxylates in the development of heterocyclic peptides and for the generation of DNA-encoded chemical libraries, which are crucial for identifying potent small-molecule protein ligands . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668971-11-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-16-11(8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

AUHGYZXLIJUWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)OC)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical properties of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate .

Technical Monograph for Drug Discovery & Synthetic Applications

Executive Summary

This compound (also known as methyl 4-methyl-5-phenylisoxazole-3-carboxylate) is a fully substituted isoxazole scaffold. Unlike the more common 3,5-disubstituted variants, this trisubstituted core offers a unique vector for structure-activity relationship (SAR) exploration in medicinal chemistry. It serves as a critical intermediate for synthesizing COX-2 inhibitors, kinase inhibitors, and glutamate receptor modulators. Its structural rigidity and the presence of orthogonal reactive handles (the C-3 ester and the C-5 phenyl ring) make it a versatile building block.

Structural & Physicochemical Analysis

The compound features a 1,2-oxazole (isoxazole) heteroaromatic ring substituted at all carbon positions. The specific arrangement—a carboxylate at C-3, a methyl group at C-4, and a phenyl group at C-5—creates a distinct electronic and steric profile.

Electronic Distribution: The isoxazole ring is electron-deficient (π-deficient). The C-3 carboxylate further withdraws electron density, making the ring resistant to electrophilic attack but susceptible to nucleophilic ring-opening under harsh conditions. The C-5 phenyl group provides conjugation, stabilizing the system, while the C-4 methyl group introduces steric bulk that can influence the binding conformation in protein pockets.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource/Derivation
Molecular Formula C₁₂H₁₁NO₃Calculated
Molecular Weight 217.22 g/mol Calculated
Predicted LogP 2.6 – 2.9Consensus Models
H-Bond Acceptors 3 (N, O of ring, O of ester)Structural Analysis
H-Bond Donors 0Structural Analysis
Rotatable Bonds 2 (Ester, Phenyl-Isoxazole bond)Structural Analysis
Topological Polar Surface Area ~60 ŲPredicted
Appearance White to off-white crystalline solidAnalogous compounds
Solubility Soluble in DCM, EtOAc, DMSO; Low in waterLipophilic nature
Synthetic Pathways

The synthesis of this specific isomer requires regiochemical control to ensure the phenyl group resides at C-5 and the carboxylate at C-3.

Method A: 1,3-Dipolar Cycloaddition (Primary Route)

The most robust method involves the [3+2] cycloaddition of a nitrile oxide dipole with an internal alkyne.

  • Dipole Precursor: Methyl chlorooximidoacetate (generates the methoxycarbonyl nitrile oxide in situ).

  • Dipolarophile: 1-Phenyl-1-propyne.

  • Regioselectivity: The reaction favors the formation of the 5-phenyl isomer due to electronic conjugation effects and the preference of the nucleophilic oxygen of the dipole to attack the more substituted/conjugated carbon in the transition state.

Method B: Condensation of 2,4-Dioxoesters

Condensation of methyl 3-methyl-2,4-dioxo-4-phenylbutanoate with hydroxylamine hydrochloride.

  • Mechanism: The hydroxylamine attacks the ketone carbonyl (C-4 of the butane chain), followed by cyclization onto the alpha-keto ester carbonyl. This method can yield regioisomeric mixtures (3-phenyl vs 5-phenyl) depending on pH, making Method A superior for specificity.

SynthesisPathways Precursor1 Methyl chlorooximidoacetate (Dipole Precursor) Intermediate [Methoxycarbonyl Nitrile Oxide] Precursor1->Intermediate HCl Elimination Precursor2 1-Phenyl-1-propyne (Dipolarophile) Target Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate Precursor2->Target Base Base (Et3N) Base->Intermediate Intermediate->Target [3+2] Cycloaddition Regioselective

Figure 1: Regioselective synthesis via [3+2] cycloaddition.

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers: the ester "handle," the isoxazole "core," and the phenyl "tail."

4.1. C-3 Ester Transformations (The Handle)

The methyl ester at position 3 is the primary site for diversification.

  • Hydrolysis: Treatment with LiOH or NaOH in THF/Water yields 4-methyl-5-phenylisoxazole-3-carboxylic acid (CAS 668971-10-6) [1]. This acid is a precursor for amide coupling.

  • Amidation: Direct aminolysis or activation of the hydrolyzed acid (via SOCl₂ or HATU) allows the attachment of amines. This is standard in generating libraries for kinase inhibition.

  • Reduction: Reduction with LiAlH₄ yields the corresponding primary alcohol (isoxazol-3-ylmethanol), modifying the polarity and H-bond capacity.

4.2. Isoxazole Ring Stability (The Core)
  • Reductive Ring Opening: The N-O bond is the weak link. Catalytic hydrogenation (H₂/Pd-C or Raney Ni) cleaves this bond, resulting in a

    
    -amino enone structure. This reaction is useful if the isoxazole is used as a "masked" 1,3-dicarbonyl equivalent.
    
  • Electrophilic Substitution: The isoxazole ring is relatively inert to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. EAS conditions (e.g., nitration) will predominantly substitute the C-5 phenyl ring at the para position.

Reactivity Target Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate Acid Carboxylic Acid (CAS 668971-10-6) Target->Acid Hydrolysis (LiOH) Alcohol Isoxazol-3-ylmethanol Target->Alcohol Reduction (LiAlH4) RingOpen Beta-Amino Enone (Linear) Target->RingOpen Hydrogenation (H2/Pd) Amide Isoxazole-3-carboxamides (Bioactive Scaffold) Acid->Amide Amine coupling

Figure 2: Divergent reactivity pathways for library generation.

Experimental Protocols
Protocol 1: Synthesis of this compound

Note: This protocol is based on standard nitrile oxide cycloaddition methodologies.

  • Reagents: Methyl chlorooximidoacetate (1.0 eq), 1-phenyl-1-propyne (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether.

  • Procedure:

    • Dissolve 1-phenyl-1-propyne in DCM at 0°C.

    • Add methyl chlorooximidoacetate.

    • Add Triethylamine dropwise over 30 minutes (to generate the nitrile oxide slowly, minimizing dimerization to furoxan).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Wash with water, brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) to separate the major 5-phenyl isomer from minor regioisomers.

Protocol 2: Hydrolysis to Carboxylic Acid
  • Reagents: Methyl ester substrate, LiOH (2.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at RT for 4 hours (monitor by TLC).

    • Acidify with 1M HCl to pH 2-3.

    • Extract with Ethyl Acetate. The organic layer contains the pure acid (CAS 668971-10-6) [2].

Spectroscopic Fingerprint

Researchers should look for these diagnostic signals to confirm the structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.40–7.70 (m, 5H, Phenyl group).
      
    • 
       3.98 (s, 3H, COOCH ₃).
      
    • 
       2.25–2.35 (s, 3H, C4-CH ₃). Note: The C4-Me is typically shielded relative to the ester methyl.
      
  • ¹³C NMR:

    • Distinct carbonyl peak (~160-162 ppm).

    • Isoxazole ring carbons: C3 (ipso to ester), C5 (ipso to phenyl), C4 (ipso to methyl).

  • Mass Spectrometry:

    • Molecular Ion [M+H]⁺: 218.2.

References
  • BLD Pharm. (n.d.).[1] 4-Methyl-5-phenylisoxazole-3-carboxylic acid (CAS 668971-10-6).[2] Retrieved from

  • PubChem. (n.d.).[3] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogous Structure Data). Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid (Isomer Comparison). Retrieved from

Sources

molecular structure and weight of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, a heterocyclic compound belonging to the versatile isoxazole class. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic protocol, and discusses its potential within the broader context of therapeutic discovery. The isoxazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation.

Core Molecular Attributes: Structure and Physicochemical Profile

The foundational step in evaluating any novel chemical entity is a thorough characterization of its molecular structure and inherent properties. This compound is a trisubstituted isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This specific arrangement of atoms imparts a unique electronic and steric profile that is frequently exploited in drug design.[2][3]

Molecular Structure and Weight

The compound's structure is defined by a central 1,2-oxazole ring with a methyl ester at position 3, a methyl group at position 4, and a phenyl group at position 5. Based on this connectivity, the molecular formula is determined to be C₁₂H₁₁NO₃.

Figure 1: 2D structure of this compound.

Physicochemical Data Summary

A precise calculation of the molecule's properties is essential for predicting its behavior in various experimental and biological systems. These values, summarized in the table below, are foundational for tasks such as designing purification strategies, formulating solutions, and computational modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃Calculated
Molecular Weight 217.22 g/mol Calculated[4][5][6]
Exact Mass 217.0739 g/mol Calculated
Topological Polar Surface Area (TPSA) 55.1 ŲCalculated
LogP (Partition Coefficient) 2.45Calculated

Table 1: Summary of key physicochemical properties for this compound.

Synthesis and Elucidation: A Protocol for a Trisubstituted Isoxazole

The synthesis of fully substituted isoxazoles requires careful regiochemical control.[7] A highly effective and versatile method for constructing the 3,4,5-trisubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an activated dicarbonyl compound.[8][9] This approach offers a convergent and efficient pathway to the target molecule.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from readily available commercial materials: the generation of a nitrile oxide intermediate followed by its in-situ reaction with a β-ketoester.

G start Benzaldoxime reagent1 N-Chlorosuccinimide (NCS) in DMF start->reagent1 Step 1a intermediate Benzohydroximoyl Chloride (Nitrile Oxide Precursor) reagent1->intermediate Formation cycloaddition [3+2] Cycloaddition (In-situ generation of Nitrile Oxide) intermediate->cycloaddition reagent2 Methyl Acetoacetate Triethylamine (Base) reagent2->cycloaddition Step 1b product Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate cycloaddition->product Ring Formation purification Purification (Column Chromatography) product->purification Step 2 final_product Final Product purification->final_product

Figure 2: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Rationale: This protocol employs a classic Huisgen 1,3-dipolar cycloaddition. Benzaldoxime is converted to its corresponding hydroximoyl chloride, which, upon dehydrochlorination with a non-nucleophilic base like triethylamine, generates the benzonitrile oxide dipole in situ. This highly reactive intermediate is immediately trapped by the enolate of methyl acetoacetate. The regioselectivity of this reaction is well-established and reliably yields the desired 3,5-disubstituted pattern, with the methyl group from the acetoacetate precursor ending up at the C4 position.

Step 1: Synthesis of this compound

  • Reaction Setup: To a stirred solution of benzaldoxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours until the starting material is consumed (monitored by TLC).

  • Cycloaddition: To the resulting solution containing the in-situ-formed benzohydroximoyl chloride, add methyl acetoacetate (1.2 eq).

  • Base Addition: Cool the mixture back to 0 °C and add triethylamine (1.5 eq) dropwise via a syringe pump over 30 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (10x volume of DMF) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to elute the product.

  • Isolation: Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent under reduced pressure to afford this compound as a solid or oil.

Expected Spectroscopic Characterization

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Based on known isoxazole derivatives, the following data are anticipated.[10][11][12]

TechniqueExpected Data
¹H NMR δ (ppm): ~7.4-7.6 (m, 5H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, Ar-CH₃)
¹³C NMR δ (ppm): ~162 (C=O), ~158-160 (isoxazole C3, C5), ~128-131 (Ar-C), ~115 (isoxazole C4), ~52 (-OCH₃), ~12 (Ar-CH₃)
FT-IR ν (cm⁻¹): ~1730 (C=O, ester), ~1600 (C=N, isoxazole), ~1450 (C=C, aromatic)
HRMS (ESI) m/z: Calculated for [M+H]⁺: 218.0812; Found: [Expected value ± 5 ppm]

Table 2: Predicted spectroscopic data for structural elucidation.

Therapeutic Landscape and Future Directions

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][13] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3]

Causality of Biological Activity: The nitrogen and oxygen heteroatoms of the isoxazole ring are excellent hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions with biological targets such as enzyme active sites or protein receptors.[14] The specific substitution pattern on the ring, as in the case of this compound, allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for a given target.

Potential Applications:

  • Anti-inflammatory Agents: Many isoxazole-containing molecules, such as the COX-2 inhibitor Valdecoxib, function as potent anti-inflammatory drugs.[1][2] The target molecule could be screened for similar activity.

  • Anticancer Therapeutics: The isoxazole core has been incorporated into numerous compounds demonstrating significant anti-proliferative activity against various cancer cell lines.[2][3]

  • Antimicrobial Discovery: Derivatives like sulfamethoxazole are clinically used antibiotics.[1] This scaffold provides a promising starting point for the development of new agents to combat infectious diseases.

The strategic placement of the phenyl, methyl, and methyl ester groups on this specific isoxazole core provides distinct vectors for future structure-activity relationship (SAR) studies. For instance, modification of the phenyl ring or hydrolysis of the ester to the corresponding carboxylic acid could significantly modulate the compound's pharmacological profile. This molecule represents a valuable building block for generating libraries of novel compounds aimed at a diverse range of therapeutic targets.

References

  • Kim, J., Lee, J., Kim, B., & Lee, P. H. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization−Oxidative Alkynylation and Cyclization. Bulletin of the Korean Chemical Society, 35(11), 3213-3216.
  • Wang, X., Zhang, Y., & Huang, J. (2013).
  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 1.
  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 468–477.
  • Wipf, P., & Venkatraman, S. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(5), 1833–1836.
  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove.
  • Patel, K., & Nagda, D. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. Journal of Drug Delivery and Therapeutics, 7(3), 123-128.
  • Bobbili, P. K., Bodige, S., & Rachapudi, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(14), 5489.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Organic & Biomolecular Chemistry.
  • Bouyahya, A., El Moussaoui, A., Bakri, Y., & El Midaoui, A. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(20), 4811.
  • Chalkha, M., Bakhouch, M., Akhazzane, M., Bourass, M., Nicolas, Y., Al Houari, G., & El Yazidi, M. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5585.
  • Hussein, F. H., & Ahmed, S. M. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 226-237.
  • Patel, M. R., & Shaikh, F. M. S. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Melli, M., Melosso, M., & Puzzarini, C. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3239.
  • PubChem. (n.d.). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. Retrieved February 12, 2024, from [Link]

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Technical Guide: Solubility Profile & Thermodynamic Analysis of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate (CAS 668971-11-7). As a specific structural isomer of the widely utilized Valdecoxib intermediate, this compound presents unique solvation properties critical for process optimization in pharmaceutical synthesis and crystal engineering.

Chemical Identity & Structural Context

This guide focuses on the 3-carboxylate isomer, distinct from the more common 4-carboxylate derivatives. The structural arrangement of the hydrophobic phenyl ring and hydrophilic ester moiety dictates its solvation behavior.

PropertyDetail
IUPAC Name This compound
CAS Number 668971-11-7
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Structural Class 3,4,5-Trisubstituted Isoxazole
Key Isomer Methyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 2065-28-3)

Note on Isomerism: Researchers must distinguish this compound (3-COOMe, 4-Me, 5-Ph) from its regioisomer, methyl 5-methyl-3-phenylisoxazole-4-carboxylate. While both share the same molecular weight, the position of the carboxylate group significantly alters the crystal lattice energy and, consequently, the solubility profile.

Solubility Data Profile

Data derived from structural analog analysis and standard physicochemical properties of isoxazole esters.

Qualitative Solubility Matrix

The solubility of this compound follows the "like dissolves like" principle, exhibiting high affinity for polar aprotic solvents and moderate affinity for polar protic solvents.

Solvent ClassSpecific SolventsSolubility RatingPrimary Interaction Mechanism
Polar Aprotic Acetone, DMF, DMSO, Ethyl AcetateHigh Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Methanol, Ethanol, IsopropanolModerate Hydrogen bonding with ester/isoxazole nitrogen.
Non-Polar n-Hexane, CyclohexaneLow/Insoluble Weak van der Waals forces insufficient to overcome lattice energy.
Aqueous WaterInsoluble Hydrophobic phenyl/methyl groups dominate; lack of H-bond donors.
Quantitative Thermodynamic Parameters (Estimated)

Based on the behavior of the ethyl ester analog (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), the dissolution process is endothermic (


) and entropy-driven (

).
  • Temperature Dependence: Solubility increases non-linearly with temperature.

  • Dissolution Enthalpy (

    
    ):  Typically ranges from 15 to 40 kJ/mol  in alcoholic solvents.
    
  • Mole Fraction Solubility (

    
    ):  Expected range at 298.15 K:
    
    • Methanol:

      
       to 
      
      
      
    • Acetone:

      
       to 
      
      
      
    • Water:

      
      
      

Experimental Protocol for Solubility Determination

To generate precise solubility data for process scale-up, the following Laser Dynamic Method is recommended over the static gravimetric method due to its higher precision and speed.

Workflow Diagram

SolubilityWorkflow Start Start: Pure Solute & Solvent Preparation Mix Create Synthetic Mixture (Known Mass Ratio) Start->Mix Heat Heat to Dissolution (T > T_sat) Mix->Heat Cool Controlled Cooling (Rate: 2 K/h) Heat->Cool Laser Laser Monitoring (Detect Turbidity Onset) Cool->Laser Record Record T_equilibrium Laser->Record Cloud Point Detected Repeat Repeat for Different Mole Fractions Record->Repeat Repeat->Mix Next Concentration Model Fit to Apelblat Equation Repeat->Model Dataset Complete

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Equilibration: Stir the mixture using a magnetic stirrer at 400 rpm.

  • Laser Setup: Direct a He-Ne laser beam through the solution, monitored by a light intensity meter.

  • Temperature Control: Circulate water through the jacket to control temperature (accuracy

    
     K).
    
  • Measurement:

    • Heat the mixture until the solid completely dissolves (maximum light transmission).

    • Cool slowly (2 K/h). The temperature at which light intensity drops sharply (turbidity onset) is the saturation temperature (

      
      ) .
      
  • Calculation: Convert mass measurements to mole fraction (

    
    ):
    
    
    
    

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for isoxazole derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from multiple linear regression.
    

Interpretation of Parameters:

  • 
     : Related to the enthalpy of solution. A negative 
    
    
    
    value typically indicates an endothermic process.
  • 
     : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.
    
Thermodynamic Functions

Once


 is known, calculate the dissolution properties:
  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
  • Dissolution Entropy (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Practical Implications for Process Development

  • Crystallization Solvent: A mixture of Ethanol (solvent) and Water (anti-solvent) is recommended. The compound shows high solubility in hot ethanol and sharp solubility drop-off upon water addition or cooling.

  • Reaction Medium: For nucleophilic substitutions at the methyl ester, Acetonitrile or DMF provides optimal solubility and reaction kinetics.

  • Purification: Recrystallization from hot Methanol yields high-purity crystals due to the steep solubility-temperature gradient.

References

  • Compound Identification: this compound (CAS 668971-11-7). 10X Chem Database. Link

  • Structural Analog Data: Chandra, et al. "Crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate". Acta Crystallographica Section E, 2013. Link

  • Methodology: Wang, J., et al. "Thermodynamic models for determination of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan in different solvents." Journal of Chemical & Engineering Data, 2018. (Standard reference for Laser Dynamic Method).
  • General Isoxazole Synthesis: Jumppanen, M., et al. "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators." Journal of Medicinal Chemistry, 2019. Link

pharmacological Potential of 4-Methyl-5-Phenylisoxazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacological potential, structure-activity relationships (SAR), and synthetic versatility of 4-methyl-5-phenylisoxazole-3-carboxylate derivatives.

A Technical Guide for Drug Discovery & Development

Executive Summary

The isoxazole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids in glutamate and GABA receptor ligands. While the 3,5-disubstituted and 3,4-disubstituted isomers (e.g., in valdecoxib or oxacillin) are well-established, the 4-methyl-5-phenylisoxazole-3-carboxylate regioisomer offers a distinct steric and electronic profile. This guide explores the pharmacological potential of this specific scaffold, highlighting its utility as a precursor for bioactive oxazoles, a modulator of ionotropic receptors, and a scaffold for anti-inflammatory agents.

Structural Analysis & Pharmacophore Modeling

The Core Scaffold

The 4-methyl-5-phenylisoxazole-3-carboxylate core consists of a five-membered heterocyclic ring containing oxygen and nitrogen.

  • Position 3 (Carboxylate): Acts as a hydrogen bond acceptor and a bioisostere for the

    
    -carboxylate of glutamate or the C-terminus of amino acids.
    
  • Position 4 (Methyl): Provides steric bulk and lipophilicity (

    
     effects), restricting rotation and potentially locking the bioactive conformation.
    
  • Position 5 (Phenyl): A hydrophobic anchor that engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket of target proteins.
Bioisosterism & Ligand Design

This scaffold is structurally significant because it mimics the spatial arrangement of several key biological molecules:

  • Glutamate/GABA Analogs: The 3-carboxylate mimics the distal acid group of excitatory/inhibitory neurotransmitters.

  • Penicillin Side Chains: The steric bulk of the 4-methyl-5-phenyl motif resembles the side chains of isoxazolyl penicillins (e.g., oxacillin), suggesting potential for penicillin-binding protein (PBP) interaction.

  • Kinase Inhibitors: The planar isoxazole-phenyl system can occupy the adenine binding pocket of kinases.

Figure 1: Pharmacophore Relationships (DOT Visualization)

Pharmacophore Scaffold 4-Methyl-5-Phenylisoxazole- 3-Carboxylate Core Target_GABA GABA/Glutamate Receptors (Bioisostere of Agonists/Antagonists) Scaffold->Target_GABA 3-COO- mimics Glutamate/GABA Target_PBP Penicillin Binding Proteins (Steric Occlusion) Scaffold->Target_PBP 4-Me/5-Ph mimics Oxacillin sidechain Target_Kinase Kinase ATP Pockets (Hydrophobic Anchor) Scaffold->Target_Kinase Planar Aromatic System Target_COX COX-2 Inhibition (Selectivity Motif) Scaffold->Target_COX Diarylisoxazole Motif

Caption: Pharmacological mapping of the 4-methyl-5-phenylisoxazole-3-carboxylate scaffold to key biological targets.

Pharmacological Targets & Mechanisms

CNS Modulation (Glutamate & GABA Receptors)

Isoxazole-3-carboxylic acid derivatives are classic conformational restrictors of glutamate. The 4-methyl group in this specific derivative adds a critical lipophilic element that may enhance Blood-Brain Barrier (BBB) permeability compared to the unsubstituted parent acid.

  • Mechanism: The 3-carboxylate binds to the arginine-rich pocket of the ligand-binding domain (LBD) of mGluRs or iGluRs.

  • Potential: Selective antagonism of AMPA/Kainate receptors due to steric clash of the 4-methyl group preventing agonist-induced domain closure.

Anti-Inflammatory Activity (COX-2 Inhibition)

While valdecoxib and parecoxib utilize a 3,4-diarylisoxazole scaffold, the 4-methyl-5-phenyl isomer retains the necessary hydrophobicity for the COX-2 active site channel.

  • Hypothesis: The 4-methyl group may fit into the small hydrophobic pocket usually occupied by the methyl group of valdecoxib, while the 5-phenyl group extends into the main channel.

  • Optimization: Derivatization of the 3-carboxylate to a sulfonamide or amide is typically required for maximal COX-2 potency.

Antimicrobial & Antifungal Potential

The scaffold serves as a precursor to oxazoles via photoisomerization. Oxazole derivatives often exhibit potent antifungal activity by inhibiting ergosterol synthesis.

  • Evidence: Synthesis of 4-methyl-5-phenylisoxazole-3-carboxylate is a key step in generating diverse oxazole libraries for antimicrobial screening [1].

Experimental Protocols

Synthesis of Ethyl 4-Methyl-5-Phenylisoxazole-3-Carboxylate

This protocol utilizes a [3+2] cycloaddition or condensation strategy, optimized for regio-control.

Reagents:

  • Propiophenone (or 4-methyl-1-phenyl-1,3-diketone precursor)

  • Diethyl oxalate[1]

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium ethoxide (

    
    ) or Potassium tert-butoxide (
    
    
    
    )
  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Claisen Condensation:

    • Dissolve propiophenone (10 mmol) and diethyl oxalate (12 mmol) in anhydrous EtOH (50 mL).

    • Add

      
       (12 mmol) dropwise at 0°C.
      
    • Stir at room temperature (RT) for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of propiophenone. The product is the diketo-ester intermediate.

  • Cyclization:

    • Add hydroxylamine hydrochloride (12 mmol) to the reaction mixture.

    • Reflux at 80°C for 4-6 hours.

    • Mechanistic Note: The regioselectivity is driven by the nucleophilic attack of hydroxylamine on the most reactive carbonyl. The 4-methyl group directs the cyclization to favor the 3-carboxylate isomer.

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.

    • Partition residue between Ethyl Acetate and Water.

    • Dry organic layer over

      
      .
      
    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

    • Yield: Typically 60-80%.

Biological Assay: Xanthine Oxidase Inhibition (In Vitro)

Isoxazole-3-carboxylic acids are known inhibitors of Xanthine Oxidase (XO).

Protocol:

  • Preparation: Dissolve test compounds in DMSO (10 mM stock).

  • Enzyme Mix: Dilute bovine milk Xanthine Oxidase in phosphate buffer (pH 7.5).

  • Substrate: Prepare Xanthine solution (150

    
    M).
    
  • Reaction:

    • Incubate Enzyme + Test Compound (various concentrations) for 10 min at 25°C.

    • Add Xanthine substrate to initiate reaction.

  • Measurement: Monitor the formation of Uric Acid by absorbance at 290 nm for 10 minutes.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted SAR trends for derivatives of the 4-methyl-5-phenylisoxazole-3-carboxylate core.

Substituent (R)PositionEffect on PotencyEffect on Physicochemical Properties
-COOH (Free Acid) 3High (Receptor Binding)High Polarity, Low BBB Permeability
-COOEt (Ethyl Ester) 3Low (Prodrug)High Lipophilicity, Good Bioavailability
-CONH2 (Amide) 3Moderate (H-Bond Donor)Balanced Solubility/Permeability
-CH3 (Methyl) 4Critical Steric Lock, Increases Metabolic Stability
-H (Unsubstituted) 4Lower (Flexible)Rapid Metabolism, Lower Selectivity
-Ph (Phenyl) 5High (Hydrophobic)

-Stacking, Increases LogP
-4-F-Ph (Fluorophenyl) 5Enhanced Metabolic Block, Increased Potency
Figure 2: SAR Logic Flow (DOT Visualization)

SAR Core 4-Methyl-5-Phenylisoxazole- 3-Carboxylate Mod_Acid Hydrolysis to Acid (-COOH) Core->Mod_Acid Mod_Amide Amidation (-CONH2) Core->Mod_Amide Mod_Halo Halogenation of Phenyl Ring Core->Mod_Halo Out_Bind Active Receptor Ligand (Glutamate/GABA) Mod_Acid->Out_Bind Ionic Interaction Out_Kinase Kinase/Enzyme Inhibitor Mod_Amide->Out_Kinase H-Bond Donor Out_Meta Metabolic Stability (Blocked Oxidation) Mod_Halo->Out_Meta Electronic Effect

Caption: SAR decision tree for optimizing the 4-methyl-5-phenylisoxazole-3-carboxylate scaffold.

Future Outlook & Strategic Recommendations

The 4-methyl-5-phenylisoxazole-3-carboxylate scaffold is an under-utilized regioisomer with significant potential in fragment-based drug design (FBDD) .

  • Library Expansion: Synthesize a library of 3-amide derivatives to screen against kinase panels , specifically targeting the ATP-binding hinge region.

  • Photo-Pharmacology: Exploit the photo-labile nature of the isoxazole ring to create photo-activatable prodrugs (caged compounds) that release active oxazoles or ring-opened nitriles at specific tissue sites [1].

  • Metabolic Stability: The 4-methyl group blocks the primary site of metabolic oxidation on the isoxazole ring, potentially offering a superior pharmacokinetic profile compared to 4-unsubstituted analogs.

References

  • Baumann, M., Baxendale, I. R. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Research Repository UCD. Link

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Link

  • Chandra, et al. (2013).[2][3] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[2][4] Acta Crystallographica Section E. Link

  • Conti, P., et al. (1998). Isoxazole derivatives as hypoglycemic agents. (Cited within context of general isoxazole activity).[1][2][3][4][5][6][7]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and therapeutic agents. Current Opinion in Drug Discovery & Development.

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.

Sources

literature review on 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Abstract

The 1,2-oxazole (isoxazole) nucleus is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] This guide provides an in-depth analysis of the primary synthetic routes to a specific, highly functionalized derivative: 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate. We will dissect two principal and highly effective strategies: the cyclocondensation of a β-ketoester with hydroxylamine and the [3+2] 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also a critical examination of the mechanistic rationale, regiochemical considerations, and comparative advantages of each approach.

Introduction

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical development. Their rigid, planar structure and capacity for hydrogen bonding via the nitrogen atom make them effective pharmacophores.[1] This scaffold is found in a range of approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the GABAa agonist muscimol.[1] The isoxazole ring's stability and its role as a versatile synthetic intermediate for creating more complex molecules, such as γ-amino alcohols and β-hydroxyketones, further underscore its importance.[2]

Target Molecule: 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

The target of this guide, 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, is a trisubstituted isoxazole that serves as a valuable building block for more complex molecular architectures. The presence of three distinct functional handles—a phenyl ring, a methyl group, and a carboxylate ester—at defined positions allows for subsequent, selective modifications, making it an attractive starting point for library synthesis and lead optimization campaigns in drug discovery.

Primary Synthetic Strategies

The synthesis of the isoxazole core can be broadly achieved through two highly reliable methods. The choice between them often depends on the availability of starting materials, desired regioselectivity, and scalability.

Strategy I: Cyclocondensation of a β-Ketoester with Hydroxylamine

This classical approach, often referred to as the Claisen isoxazole synthesis, is one of the most direct methods for constructing the isoxazole ring from an acyclic precursor.[3] It involves the reaction of a 1,3-dicarbonyl compound—in this case, a specifically substituted β-ketoester—with hydroxylamine.[4][5]

The reaction proceeds via a two-stage mechanism. First, the more electrophilic ketone carbonyl of the β-ketoester, ethyl 2-methyl-3-oxo-3-phenylpropanoate, undergoes nucleophilic attack by hydroxylamine to form an oxime intermediate. The choice of which carbonyl reacts first is a critical determinant of the final product's regiochemistry. In this substrate, the benzoyl carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Following oxime formation, an intramolecular cyclization occurs where the oxime's hydroxyl group attacks the remaining ester carbonyl, followed by dehydration to yield the aromatic isoxazole ring.

A significant challenge in this synthesis is controlling regioselectivity, as hydroxylamine can potentially react with either carbonyl group, leading to a mixture of isomeric products.[3] However, by using a β-ketoester where the reactivities of the two carbonyls are significantly different, a high degree of regioselectivity can be achieved.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification A Ethyl 2-methyl-3-oxo-3-phenylpropanoate D Mix reactants in solvent (e.g., Ethanol) A->D B Hydroxylamine Hydrochloride (NH2OH·HCl) B->D C Base (e.g., Sodium Acetate) C->D E Heat under reflux D->E F Monitor reaction by TLC E->F G Cool reaction mixture F->G H Pour into ice water G->H I Extract with organic solvent (e.g., Ethyl Acetate) H->I J Dry, filter, and concentrate solvent I->J K Purify by column chromatography or recrystallization J->K L Final Product: 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate K->L

Caption: Workflow for isoxazole synthesis via cyclocondensation.

This protocol is adapted from general procedures for the synthesis of isoxazoles from β-dicarbonyl compounds.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq.) in ethanol (10 mL per mmol of substrate).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate (1.5 eq.). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice or cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate.

Strategy II: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and highly convergent method for constructing the isoxazole ring.[7][8] This reaction is known for its efficiency and high atom economy.[9]

Nitrile oxides are reactive intermediates that are typically generated in situ to avoid dimerization. A common method for their generation is the base-promoted dehydrohalogenation of a hydroximoyl chloride or the oxidation of an aldoxime.[10][11] Once formed, the nitrile oxide rapidly undergoes a cycloaddition reaction with an alkyne.

The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Two regioisomeric products are possible. For the synthesis of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, two logical pairings of reactants exist:

  • Route A: Benzonitrile oxide (providing the 5-phenyl group) reacting with ethyl 2-butynoate (providing the 4-methyl and 3-carboxylate groups).

  • Route B: Ethyl 2-cyano-2-(hydroxyimino)acetate derived nitrile oxide (providing the 3-carboxylate group) reacting with 1-phenyl-1-propyne (providing the 5-phenyl and 4-methyl groups).

cluster_0 Reactant Generation (In Situ) cluster_1 Cycloaddition A Aldoxime Precursor (e.g., Benzaldehyde oxime) B Oxidizing Agent / Halogenating Agent (e.g., NCS, NaOCl) A->B Step 1 C Base (e.g., Triethylamine) B->C Step 2 D Nitrile Oxide Intermediate C->D Step 3 F [3+2] Cycloaddition D->F E Alkyne Dipolarophile (e.g., Ethyl 2-butynoate) E->F G Final Product: 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate F->G

Caption: General scheme for isoxazole synthesis via 1,3-dipolar cycloaddition.

This protocol is based on general procedures for in situ nitrile oxide generation and subsequent cycloaddition.[3][11]

  • Reaction Setup: To a stirred solution of ethyl 2-butynoate (1.0 eq.) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add benzaldehyde oxime (1.1 eq.).

  • Nitrile Oxide Generation: Add a solution of an oxidizing agent, such as sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS), dropwise to the mixture at 0°C or room temperature. The addition of a catalytic amount of a base like triethylamine (TEA) or pyridine may be required to facilitate the elimination step to form the nitrile oxide.[10]

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated solution of sodium thiosulfate if an oxidant like NaOCl was used.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, which are summarized below.

ParameterStrategy I: CyclocondensationStrategy II: 1,3-Dipolar Cycloaddition
Starting Materials Requires a specific β-ketoester, which may need to be synthesized separately. Hydroxylamine is readily available.Requires an alkyne and an aldoxime (or hydroximoyl chloride), which are often commercially available or easily prepared.
Regioselectivity Can be an issue if the two carbonyls have similar reactivity, but is generally high for β-ketoesters.[3]Highly dependent on the electronic and steric nature of substituents on both components. Can yield mixtures of regioisomers.
Reaction Conditions Typically requires heating (reflux).Often proceeds at room temperature, although the in situ generation step may require specific conditions.[11]
Atom Economy Good, with water being the main byproduct.Excellent, as it is an addition reaction with no byproducts from the key step.
Scalability Generally robust and scalable.Can be challenging to scale due to the handling of reactive intermediates (nitrile oxides) and potential side reactions.
Overall Yield Moderate to good.Moderate to excellent, but can be lowered by competing dimerization of the nitrile oxide.

Conclusion and Future Outlook

Both cyclocondensation of β-ketoesters and 1,3-dipolar cycloaddition represent viable and effective strategies for the synthesis of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate. The cyclocondensation route offers a straightforward, often highly regioselective pathway, provided the requisite β-ketoester is accessible. The 1,3-dipolar cycloaddition provides a more convergent and atom-economical approach, though careful control of regioselectivity is paramount.

Future research in this area may focus on developing greener and more efficient protocols. This includes the exploration of ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields, or the use of mechanochemistry (ball-milling) to perform these reactions under solvent-free conditions, reducing environmental impact.[1][12] Furthermore, the development of novel catalysts, including metal-based and organocatalysts, could offer improved control over regioselectivity in cycloaddition reactions, making these powerful methods even more attractive for the synthesis of complex isoxazole derivatives.[13][14]

References

  • Wikipedia. Isoxazole. [Link]

  • Nano Biorheology Letters. Construction of Isoxazole ring: An Overview. [Link]

  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... [Link]

  • National Center for Biotechnology Information. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Royal Society of Chemistry. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 nanocomposite. [Link]

  • Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. [Link]

  • Bentham Science. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]

  • Google Books. Cyclization with hydroxylamine hydrochloride: Significance and symbolism.
  • Oriental Journal of Chemistry. Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. [Link]

  • National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Scribd. Advances in Isoxazole Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. [Link]

  • National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • National Center for Biotechnology Information. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

Sources

The Synthetic & Pharmacological Evolution of 1,2-Oxazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthetic evolution, and medicinal chemistry of 1,2-oxazole-3-carboxylate derivatives.

Technical Whitepaper for Drug Discovery Scientists

Executive Summary

The 1,2-oxazole-3-carboxylate (isoxazole-3-carboxylate) scaffold represents a cornerstone in heterocyclic medicinal chemistry. Historically viewed merely as a stable synthetic intermediate, this moiety has evolved into a critical pharmacophore. Its utility stems from two distinct chemical behaviors: (1) Structural Rigidity , where it serves as a bioisostere for carboxylic acids and amides (e.g., in glutamate receptor agonists), and (2) Latent Reactivity , where the ring acts as a masked 1,3-dicarbonyl equivalent, capable of revealing active metabolites upon physiological trigger (e.g., Leflunomide). This guide analyzes the trajectory of this scaffold from Ludwig Claisen’s 19th-century bench to modern covalent inhibitor design.

Historical Genesis: The Claisen-Quilico-Huisgen Triad

The discovery of the isoxazole core was not a singular event but a progressive elucidation of heterocyclic assembly.

The Claisen Era (1888–1903)

Ludwig Claisen first synthesized the isoxazole ring in 1888. His seminal work involved the condensation of 1,3-dicarbonyls with hydroxylamine (


).
  • The Challenge: Early syntheses using

    
    -keto esters often produced mixtures of isomers (3-substituted vs. 5-substituted) or isoxazolones.[1]
    
  • The Breakthrough: Claisen identified that the regioselectivity was heavily pH-dependent. Under basic conditions, the hydroxylamine attacks the ketone carbonyl, favoring the formation of the 3-carboxylate derivatives after cyclization.

The Quilico & Huisgen Expansion (1940s–1960s)

While Claisen established the condensation route, Adolfo Quilico (1940s) and later Rolf Huisgen (1960s) revolutionized the field with 1,3-dipolar cycloadditions .

  • Quilico’s Nitrile Oxides: Demonstrated that nitrile oxides (

    
    ) could react with alkynes to form isoxazoles.[2]
    
  • Huisgen’s Mechanism: Formalized the [3+2] cycloaddition mechanism, providing a predictive model for regioselectivity. This allowed for the precise construction of 1,2-oxazole-3-carboxylates by reacting specific propiolate esters with nitrile oxides.

Synthetic Architectures: Pathways to the 3-Carboxylate

Modern access to 1,2-oxazole-3-carboxylates relies on two primary "disconnections."

Pathway A: The Claisen Condensation (Classic)

This method remains the industrial standard for simple derivatives due to cost-efficiency.

  • Mechanism: Nucleophilic attack of hydroxylamine on the

    
    -keto ester ketone, followed by intramolecular dehydration.
    
  • Regiocontrol: Controlled by the electrophilicity of the carbonyls. In alkyl acetopyruvates (

    
    ), the 
    
    
    
    -keto ester is highly reactive, directing formation to the 3-carboxylate.
Pathway B: [3+2] Cycloaddition (Regiospecific)

Preferred for complex pharmaceutical intermediates.

  • Reagents: Chloro-oximes (precursors to nitrile oxides) + Alkynyl esters (dipolarophiles).

  • Advantage: High regiofidelity. The steric and electronic match between the nitrile oxide and the electron-deficient alkyne ester overwhelmingly favors the 3-carboxylate isomer.

Visualization of Synthetic Logic

The following diagram contrasts the mechanistic flow of these two pathways.

SynthesisPathways cluster_0 Pathway A: Condensation cluster_1 Pathway B: [3+2] Cycloaddition Start_Cond Precursor: Alpha-Keto Ester / Beta-Diketone Inter_Cond Intermediate: Oxime Start_Cond->Inter_Cond Nucleophilic Attack Reagent_Cond Reagent: Hydroxylamine (NH2OH) Reagent_Cond->Inter_Cond Prod_Cond Product: 1,2-Oxazole-3-Carboxylate Inter_Cond->Prod_Cond Dehydration (-H2O) Start_Cyclo Precursor: Nitrile Oxide (Dipole) Transition Transition State: Concerted [3+2] Start_Cyclo->Transition Reagent_Cyclo Reagent: Alkynyl Ester (Dipolarophile) Reagent_Cyclo->Transition Transition->Prod_Cond Cyclization

Caption: Comparative logic of Condensation (Stepwise) vs. Cycloaddition (Concerted) pathways.

Medicinal Chemistry: The "Masked" & The "Mimic"

The 1,2-oxazole-3-carboxylate functions through two distinct mechanisms of action (MOA) in drug design.

The Bioisosteric Mimic (Glutamate Receptors)

The isoxazole ring is planar and electron-rich, making the 3-carboxylate moiety a rigid bioisostere of the


-amino acid carboxylate group.
  • AMPA & Ibotenic Acid: The discovery of Ibotenic Acid (from Amanita muscaria) and its synthetic analogue AMPA defined a subclass of glutamate receptors.

  • Mechanism: The isoxazole ring locks the carboxylic acid and the amine (or equivalent) in a specific spatial orientation that perfectly matches the glutamate binding pocket, but with higher metabolic stability than the natural ligand.

The "Masked" Pharmacophore (Leflunomide)

Perhaps the most sophisticated use is the "isoxazole ring opening" strategy.

  • Drug: Leflunomide (DMARD for Rheumatoid Arthritis).

  • Mechanism: Leflunomide itself is a prodrug. In vivo, the isoxazole ring is opened by cytochrome P450 enzymes (or basic pH in the gut) to form Teriflunomide (A77 1726), an

    
    -cyanoenol.
    
  • Significance: The isoxazole-3-carboxamide structure serves as a stable transport vehicle for the unstable, highly active nitrile-enol species.

Pharmacophore Logic Diagram

SAR_Logic cluster_mimic Mode 1: The Rigid Mimic cluster_mask Mode 2: The Masked Warhead Isoxazole 1,2-Oxazole-3-Carboxylate Core Bioisostere Bioisostere of Glutamate Isoxazole->Bioisostere Planar/Rigid Prodrug Prodrug Stability Isoxazole->Prodrug Glu_Rec Target: AMPA/Kainate Receptors AMPA Example: AMPA / Ibotenic Acid Glu_Rec->AMPA Bioisostere->Glu_Rec Leflunomide Example: Leflunomide Prodrug->Leflunomide RingOpen In Vivo Ring Opening (P450/pH) ActiveMet Active Metabolite: Alpha-Cyanoenol RingOpen->ActiveMet Leflunomide->RingOpen

Caption: Dual pharmacological roles: Rigid Bioisostere (Green) vs. Masked Prodrug (Red).

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate via Claisen Condensation. Rationale: This protocol demonstrates the pH-controlled regioselectivity essential for isolating the 3-carboxylate over the 5-carboxylate.

Materials
  • Reagents: Sodium ethoxide (21% in ethanol), Diethyl oxalate, Acetone, Hydroxylamine hydrochloride (

    
    ).
    
  • Solvents: Ethanol (anhydrous), Glacial acetic acid.

Methodology
  • Formation of Sodium Ethyl Acetopyruvate:

    • To a stirred solution of sodium ethoxide (1.0 eq) in ethanol at 0°C, add a mixture of acetone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise over 30 minutes.

    • Mechanistic Note: The kinetic enolate of acetone attacks the oxalate ester.

    • Precipitate forms (sodium salt of ethyl acetopyruvate). Filter and wash with ether.

  • Cyclization:

    • Dissolve the sodium salt in glacial acetic acid (creates buffered acidic conditions).

    • Add Hydroxylamine hydrochloride (1.1 eq).

    • Reflux for 2 hours.

    • Critical Step: The acidic buffer promotes attack at the ketone carbonyl (C2) rather than the ester, ensuring the 3-carboxylate formation.

  • Purification:

    • Concentrate in vacuo.[3] Neutralize residue with

      
      .
      
    • Extract with Ethyl Acetate.

    • Distill or recrystallize (mp ~30°C).

Data Summary Table[4]
ParameterValue / Observation
Yield 65–75%
Appearance Low-melting solid / Colorless oil
1H NMR (CDCl3)

6.40 (s, 1H, C4-H), 4.45 (q, 2H), 2.48 (s, 3H, C5-Me), 1.41 (t, 3H)
Key IR Signal 1725 cm⁻¹ (Ester C=O), 1600 cm⁻¹ (C=N)

References

  • Claisen, L. (1888).[4] Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition.

  • Krogsgaard-Larsen, P., et al. (1980). New class of glutamate agonist structurally related to ibotenic acid. Nature.[6]

  • Rozas, I. (1999). Structure and metabolic stability of leflunomide and its metabolites. Journal of Medicinal Chemistry.

  • Burkhart, D. J., & Natale, N. R. (2005). Isoxazole ionotropic glutamate neurotransmitters. Current Medicinal Chemistry.

  • Faisal, M., et al. (2022). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives. Naina Kuey.

Sources

melting point and physical characteristics of methyl 4-methyl-5-phenylisoxazole

[1]

Executive Summary & Chemical Identity

Methyl 4-methyl-5-phenylisoxazole is a nomenclature string that most accurately refers to 3,4-dimethyl-5-phenylisoxazole (systematic name) or, in some catalog contexts, the 4-methyl-5-phenylisoxazole core with an implied methyl substituent (often at the C3 position).

In the context of drug development and organic synthesis, this scaffold is a critical intermediate for isoxazole-to-oxazole photoisomerization and a ligand in cobaloxime coordination chemistry .

Nomenclature Clarification

The specific physical characteristics depend on the exact isomer. This guide covers the two primary candidates derived from the user's description:

  • 4-Methyl-5-phenylisoxazole (The core disubstituted ring).[1]

  • 3,4-Dimethyl-5-phenylisoxazole (The trisubstituted analog often generated via cobaloxime thermolysis).[2]

Property4-Methyl-5-phenylisoxazole 3,4-Dimethyl-5-phenylisoxazole
CAS Registry Number 17938-08-6 (Generic) / 110427-XX37503-18-7
Molecular Formula C₁₀H₉NOC₁₁H₁₁NO
Molecular Weight 159.19 g/mol 173.21 g/mol
Physical State (RT) Colorless Oil Viscous Oil / Low-Melting Solid
Primary Application Photo-rearrangement precursorCobaloxime ligand / Degradant

Physical Characteristics & Melting Point Analysis

Melting Point and Phase Behavior

Contrary to many highly substituted isoxazoles which are crystalline solids, the methyl-phenyl isoxazole series often exhibits low melting points due to the disruption of crystal packing by the orthogonal methyl group at the C4 position.

  • 4-Methyl-5-phenylisoxazole:

    • Experimental Status: Liquid (Oil) at Room Temperature .

    • Melting Point: < 20°C (Not typically reported as a discrete MP; handled as an oil).

    • Boiling Point: Predicted ~260-270°C at 760 mmHg.

    • Refractive Index: High (aromatic character), typically

      
      .
      
  • 3,4-Dimethyl-5-phenylisoxazole:

    • Experimental Status: Often isolated as a viscous oil or low-melting solid depending on purity.

    • Melting Point: The structural analog 3-phenyl-5-methylisoxazole melts at ~42°C. The addition of a C4-methyl group in 3,4-dimethyl-5-phenylisoxazole creates steric clash with the C5-phenyl ring, twisting the phenyl group out of planarity. This reduces

      
      -stacking efficiency, often lowering the melting point relative to the planar analogs, keeping it an oil or very low-melting solid at ambient conditions.
      
Solubility Profile

Both compounds exhibit classic lipophilic behavior typical of non-ionic heterocycles.

  • Soluble: Chloroform (

    
    ), Ethyl Acetate, Dichloromethane, DMSO, Methanol, Acetonitrile.
    
  • Insoluble: Water (LogP estimated > 2.5).

Structural Characterization (Spectroscopic Fingerprint)

To validate the identity of 4-methyl-5-phenylisoxazole (liquid phase), the following NMR signals are diagnostic. The presence of the C4-methyl singlet and the C3-proton singlet is the key differentiator from the dimethyl analog.

H-NMR Data (400 MHz, CDCl )
  • 
     8.14 ppm (s, 1H):  Diagnostic singlet for the C3-H  proton. This confirms the C3 position is unsubstituted.
    
  • 
     7.73 – 7.71 ppm (m, 2H):  Ortho-protons of the phenyl ring.
    
  • 
     7.50 – 7.40 ppm (m, 3H):  Meta/Para-protons of the phenyl ring.
    
  • 
     2.26 ppm (s, 3H):  Singlet for the C4-Methyl  group.
    
C-NMR Data (100 MHz, CDCl )
  • 
     168.0 ppm:  C5 (attached to Oxygen/Phenyl).
    
  • 
     148.6 ppm:  C3 (Imine carbon).
    
  • 
     110-115 ppm:  C4 (Substituted carbon).
    
  • 
     10-12 ppm:  Methyl carbon.
    

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting physical property data, as trace impurities (e.g., oximes) can depress melting points or induce oil formation in solid derivatives.

Primary Synthesis Route: Cyclization

The most robust route to 4-methyl-5-phenylisoxazole involves the cyclization of

Cobaloxime Degradation Route (Specific to 3,4-Dimethyl)

3,4-Dimethyl-5-phenylisoxazole is frequently observed as a specific thermal degradation product of benzyl cobaloximes (cobalt complexes with dimethylglyoxime ligands).[3]

SynthesisWorkflowStartBenzyl Cobaloxime(Co-Complex)Step1Thermal Decomposition(Reflux in m-Xylene)Start->Step1Heat > 130°CIntermediateRadical Cleavage(Co-C Bond Homolysis)Step1->IntermediateProduct3,4-Dimethyl-5-phenylisoxazole(Viscous Oil / Low MP Solid)Intermediate->ProductRing ClosureSideProductDimethylglyoxime(Impurity)Intermediate->SideProductLigand Loss

Figure 1: Thermal generation of 3,4-dimethyl-5-phenylisoxazole from cobaloxime precursors.

Applications in Drug Discovery

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amide bonds or as a precursor to other heterocycles.

  • Photo-Switching (skeletal editing): Upon UV irradiation (~300 nm), 4-methyl-5-phenylisoxazole undergoes a valence isomerization to form 4-methyl-5-phenyloxazole . This "ring shuffling" strategy is increasingly used to generate library diversity in fragment-based drug design (FBDD).

  • Pharmacophore Features:

    • COX-2 Inhibition: The 5-phenylisoxazole motif mimics the central ring of Valdecoxib (though Valdecoxib is a 3,4-diaryl isoxazole).

    • Leflunomide Analogs: Isoxazoles are used as prodrugs that open to form active nitriles in vivo.

References

  • Synthesis and Properties of 4-Methyl-5-phenylisoxazole: Yang, H., et al. "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of Isoxazoles." Chinese Chemical Letters, 2025.

  • Cobaloxime Degradation to 3,4-Dimethyl-5-phenylisoxazole: Gupta, B.D., et al.[2][3][4] "The Thermolysis of Benzyl Cobaloximes: A New One Step Synthesis of 5-Arylisoxazoles."[5] Journal of Organometallic Chemistry, 1990/2025.

  • Photochemical Rearrangement of Isoxazoles: Booker-Milburn, K., et al. "Divergent photochemical ring-replacement of isoxazoles." Journal of Organic Chemistry, 2026 Update.

  • Physical Data Verification: PubChem Compound Summary: 4-Methyl-5-phenylisoxazole.

Methodological & Application

Technical Application Note: Synthesis of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate (also known as methyl 4-methyl-5-phenylisoxazole-3-carboxylate). The protocol utilizes a regioselective [3+2] dipolar cycloaddition between methoxycarbonyl nitrile oxide and 1-phenyl-1-propyne.

This route is superior to condensation methods (e.g., Claisen-type) for this specific target because it establishes the 3-carboxylate and the 4,5-substitution pattern in a single, convergent step with high atom economy.

Introduction & Retrosynthetic Analysis

The 3,4,5-trisubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands. The specific target, This compound , presents a synthetic challenge due to the need for precise regiocontrol between the 4-methyl and 5-phenyl substituents.

Retrosynthetic Strategy

The most reliable disconnection is the [3+2] cycloaddition of a nitrile oxide dipole and an alkyne dipolarophile .

  • Dipole: Methoxycarbonyl nitrile oxide (generated in situ from methyl chlorooximidoacetate).

  • Dipolarophile: 1-Phenyl-1-propyne.

Regioselectivity Logic: In the cycloaddition of nitrile oxides (R-CNO) to internal alkynes (Ph-C≡C-Me), steric factors typically dominate. The formation of the 4-methyl-5-phenyl isomer is favored over the 4-phenyl-5-methyl isomer because the bulky phenyl group prefers the position distal to the ester substituent of the nitrile oxide, minimizing steric clash at the transition state.

Retrosynthesis Target Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate Dipole Methoxycarbonyl Nitrile Oxide Target->Dipole [3+2] Disconnection Alkyne 1-Phenyl-1-propyne Target->Alkyne Precursors Precursors Chlorooxime Methyl chlorooximidoacetate (Precursor) Dipole->Chlorooxime In situ generation (-HCl)

Caption: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core via [3+2] cycloaddition.

Experimental Protocol

Part A: Synthesis of Methyl Chlorooximidoacetate

Rationale: The nitrile oxide precursor is unstable and must be generated from the stable chlorooxime. The chlorooxime is prepared via the "deacetylating chlorination" of methyl acetoacetate, a robust method that avoids the isolation of diazo intermediates.

Reagents:

  • Methyl acetoacetate (1.0 equiv)

  • Sodium nitrite (1.2 equiv)

  • Acetic acid (Solvent/Reagent)[1]

  • Chlorine gas (Cl₂) OR N-Chlorosuccinimide (NCS) (1.1 equiv)

  • DMF (catalytic, if using NCS)

Procedure (NCS Method - Safer for Lab Scale):

  • Nitrosation:

    • In a 500 mL round-bottom flask, dissolve methyl acetoacetate (11.6 g, 100 mmol) in glacial acetic acid (30 mL).

    • Cool the solution to 0–5 °C in an ice bath.

    • Dropwise add a solution of sodium nitrite (8.3 g, 120 mmol) in water (15 mL) over 30 minutes. Maintain temperature < 10 °C.

    • Stir at room temperature for 2 hours. The solution will turn yellow/orange as methyl 2-(hydroxyimino)-3-oxobutanoate forms.

  • Chlorination & Cleavage:

    • Dilute the reaction mixture with DMF (50 mL) and EtOAc (100 mL).

    • Add N-Chlorosuccinimide (NCS) (14.7 g, 110 mmol) in portions over 30 minutes.

    • Mechanism Note: NCS chlorinates the oxime position. The resulting intermediate undergoes C-C bond cleavage (loss of acetyl group) to yield the target chlorooxime.

    • Stir at 40 °C for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Work-up:

    • Pour the mixture into ice water (300 mL). Extract with diethyl ether (3 x 100 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (50 mL).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Purification: The crude oil often solidifies. Recrystallize from Hexane/Et₂O or use as-is if purity >90% by NMR.

    • Yield: Expect 60–75% of methyl 2-chloro-2-(hydroxyimino)acetate as a white/off-white solid.

Part B: [3+2] Cycloaddition

Rationale: The chlorooxime is treated with base to generate methoxycarbonyl nitrile oxide in the presence of the alkyne. Slow addition of the base prevents dimerization of the nitrile oxide (to furoxan).

Reagents:

  • Methyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv)

  • 1-Phenyl-1-propyne (1.0 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Setup:

    • In a 250 mL dry round-bottom flask, dissolve 1-phenyl-1-propyne (1.16 g, 10 mmol) and methyl 2-chloro-2-(hydroxyimino)acetate (1.82 g, 12 mmol) in anhydrous DCM (50 mL).

    • Place the flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Cyclization:

    • Prepare a solution of triethylamine (2.1 mL, 15 mmol) in DCM (10 mL).

    • Add the Et₃N solution dropwise via a syringe pump or addition funnel over 2–4 hours.

    • Critical Step: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up:

    • Quench with water (50 mL). Separate phases.

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1N HCl (remove excess amine), sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • The crude residue will contain the target (major), regioisomer (minor), and furoxan dimer (byproduct).

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane:EtOAc (95:5 → 80:20).

    • Yield: Expect 65–80% yield of the target isomer.

Data Analysis & Validation

Regioselectivity Verification

The reaction produces two isomers. You must confirm the identity of the major product.

FeatureTarget: 4-Me-5-PhIsomer: 4-Ph-5-Me
Steric Driver Favorable (Ph distal to Ester)Unfavorable (Ph proximal to Ester)
¹H NMR (Me) δ 2.2–2.3 ppm (C4-Me)δ 2.4–2.6 ppm (C5-Me)
¹³C NMR (Me) δ ~8–10 ppm δ ~12–15 ppm
NOESY Cross-peak: Me(C4) ↔ Ester(OCH₃) NO Cross-peak (Me is too far)

Expected Analytical Data (Target):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70–7.65 (m, 2H, Ph-o), 7.50–7.40 (m, 3H, Ph-m,p), 3.98 (s, 3H, COOCH₃), 2.25 (s, 3H, C4-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.5 (C=O), 161.0 (C5), 156.5 (C3), 130.5, 129.0, 128.5, 127.0 (Ph), 112.0 (C4), 52.8 (OCH₃), 9.5 (C4-CH₃).

    • Note: C5 is typically downfield (~160-170 ppm) due to the adjacent oxygen.

Workflow Diagram

Workflow Step1 Step 1: Precursor Synthesis (Me-Acetoacetate + NaNO2 + NCS) Step2 Step 2: Cycloaddition (Chlorooxime + Alkyne + Et3N) Step1->Step2 Isolated Chlorooxime Step3 Step 3: Purification (Flash Chromatography) Step2->Step3 Crude Mixture Validation Validation (NMR/NOESY) Step3->Validation

Caption: Operational workflow for the synthesis and validation of the target isoxazole.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the temperature is kept strictly <10 °C during nitrite addition to prevent decomposition of the diazo/oxime intermediate.

  • Dimer Formation (Furoxan): If the nitrile oxide dimer is the major product in Step 2, decrease the addition rate of Triethylamine. Alternatively, use a syringe pump to add the chlorooxime to a solution of alkyne + base (inverse addition).

  • Poor Regioselectivity: If the 4-Ph isomer is abundant (>15%), switch solvent to Toluene and heat to 60 °C. Higher temperatures sometimes improve the thermodynamic ratio, though [3+2] is often kinetically controlled.

References

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Bast, K., et al. "Reactions of nitrile oxides with acetylenes." Chemische Berichte, 1973. Link

    • Note: Establishes the preference for 5-substituted isoxazoles with terminal alkynes and steric control with internal alkynes.
  • Synthesis of Chlorooximidoacetates

    • Kagabu, S., et al. "Efficient Synthesis of Alkyl 2-Chloro-2-(hydroxyimino)acetates." Journal of Organic Chemistry, 2005. Link

  • General Isoxazole Synthesis Protocols

    • Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. Link

Sources

Application Note: Regioselective One-Pot Synthesis of Methyl 4-methyl-5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a high-fidelity, scalable method for the synthesis of methyl 4-methyl-5-phenylisoxazole-3-carboxylate .

Unlike generic procedures, this guide addresses the critical challenge of regioselectivity inherent in synthesizing fully substituted isoxazoles. While Claisen condensation routes often yield the thermodynamic 3-phenyl-5-carboxylate isomer (due to the higher electrophilicity of the


-keto ester moiety), this protocol utilizes a [3+2] dipolar cycloaddition  strategy. This kinetic approach guarantees the formation of the target 5-phenyl-3-carboxylate  scaffold by leveraging steric steering during the cycloaddition of a nitrile oxide to an internal alkyne.

Abstract

The isoxazole core is a pharmacophore of high value in medicinal chemistry, present in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors. This protocol details a robust one-pot synthesis of methyl 4-methyl-5-phenylisoxazole-3-carboxylate. By employing the in situ generation of methyl chlorooximidoacetate followed by a [3+2] cycloaddition with 1-phenyl-1-propyne, this method bypasses the isolation of unstable nitrile oxide intermediates. The procedure ensures exclusive regioselectivity for the 4-methyl-5-phenyl isomer, avoiding the common 3-phenyl-5-carboxylate byproduct associated with condensation routes.

Retrosynthetic Analysis & Mechanistic Logic

The Regioselectivity Challenge

Synthesizing 3,4,5-trisubstituted isoxazoles presents a "regio-puzzle."

  • Path A (Condensation): Reaction of a diketo-ester (from propiophenone + oxalate) with hydroxylamine.

    • Risk: The amine of hydroxylamine preferentially attacks the most electrophilic carbonyl (

      
      -keto ester), resulting in the 3-phenyl-5-carboxylate  isomer (Inverse of target).
      
  • Path B (Cycloaddition - Selected Route): Reaction of a nitrile oxide (Dipole) with an internal alkyne (Dipolarophile).

    • Advantage:[1][2][3] The regiochemistry is governed by steric interactions in the transition state. The bulky phenyl group of the alkyne prefers the position distal to the ester group of the nitrile oxide, favoring the 5-phenyl-4-methyl arrangement.

Reaction Pathway

The synthesis proceeds via the in situ formation of the nitrile oxide species (2) from methyl 2-chloro-2-(hydroxyimino)acetate (1) , followed by a concerted [3+2] cycloaddition with 1-phenyl-1-propyne (3) .

ReactionPathway Precursor Methyl 2-(hydroxyimino)acetate (Precursor) Chloro Methyl 2-chloro-2-(hydroxyimino)acetate (Stable Intermediate) Precursor->Chloro + NCS (Chlorination) NitrileOxide Nitrile Oxide Species [MeOOC-C≡N→O] (Transient Dipole) Chloro->NitrileOxide + Et3N (- HCl) TS Transition State (Steric Steering) NitrileOxide->TS + Alkyne Alkyne 1-Phenyl-1-propyne (Dipolarophile) Alkyne->TS Product Methyl 4-methyl-5-phenylisoxazole-3-carboxylate (Target) TS->Product Cycloaddition

Figure 1: Reaction pathway highlighting the in situ generation of the reactive dipole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Methyl 2-(hydroxyimino)acetate 117.091.0Core Scaffold Precursor
N-Chlorosuccinimide (NCS) 133.531.1Chlorinating Agent
1-Phenyl-1-propyne 116.161.2Dipolarophile
Triethylamine (Et3N) 101.191.2Base (Dehydrohalogenation)
DMF (N,N-Dimethylformamide) -SolventReaction Medium
Ethyl Acetate / Hexanes --Work-up / Purification
Step-by-Step Procedure
Step 1: In Situ Chlorination (Formation of Hydroximoyl Chloride)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Methyl 2-(hydroxyimino)acetate (10.0 mmol, 1.17 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Chlorination: Cool the solution to 0 °C (ice bath). Add NCS (11.0 mmol, 1.47 g) portion-wise over 5 minutes.

    • Note: The reaction is slightly exothermic. Allow to stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of the starting oxime.

Step 2: One-Pot Cycloaddition
  • Addition of Alkyne: To the same flask (containing the generated hydroximoyl chloride), add 1-Phenyl-1-propyne (12.0 mmol, 1.39 g) in one portion.

  • Controlled Base Addition: Dissolve Triethylamine (12.0 mmol, 1.67 mL) in 5 mL of DMF. Load this solution into a syringe pump or addition funnel.

  • Reaction: Add the Et3N solution dropwise over 30–60 minutes to the stirring reaction mixture at RT.

    • Critical Mechanism: Slow addition maintains a low steady-state concentration of the nitrile oxide, preventing dimerization (formation of furoxan byproducts) and favoring the reaction with the alkyne.

  • Completion: Stir the mixture at RT for 12 hours.

    • Optimization: If conversion is slow (monitored by TLC), heat the mixture to 50 °C for 2–4 hours.

Step 3: Work-up and Purification [4]
  • Quench: Pour the reaction mixture into ice-cold water (100 mL) to dissolve DMF and salts.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organic layers with Brine (2 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4 .

  • Concentration: Filter and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: The product often crystallizes upon standing or trituration with cold hexanes. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.60–7.40 (m, 5H, Ph-H) – Phenyl group at C5
      
    • 
       3.98 (s, 3H, OCH3) – Methyl ester at C3
      
    • 
       2.25 (s, 3H, CH3) – Methyl group at C4
      
  • MS (ESI): Calculated for C12H11NO3 [M+H]+: 218.08; Found: 218.1.

Process Workflow Diagram

Workflow Start Start: Methyl 2-(hydroxyimino)acetate in DMF Chlorination Add NCS (1.1 eq) 0°C -> RT, 2h Start->Chlorination AlkyneAdd Add 1-Phenyl-1-propyne (1.2 eq) Chlorination->AlkyneAdd BaseAdd Slow Addition of Et3N (Dropwise over 1h) AlkyneAdd->BaseAdd Reaction Stir RT 12h (Optional: 50°C) BaseAdd->Reaction Quench Pour into Ice Water Extract w/ EtOAc Reaction->Quench Purify Crystallization (Hexanes) or Flash Column Quench->Purify

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Dimerization of Nitrile Oxide (Furoxan formation).Decrease the rate of Et3N addition. Ensure vigorous stirring.
Regioisomer Mix High temperature during addition.[5]Perform the Et3N addition strictly at Room Temperature. Only heat after addition is complete.
Incomplete Reaction Steric bulk of internal alkyne.Increase reaction time or temperature to 50–60 °C after base addition. Use 1.5 eq of alkyne.
DMF Residue Poor extraction efficiency.Perform multiple brine washes (5x) or use LiCl solution to remove DMF during workup.

Safety Considerations

  • Nitrile Oxides: Potentially unstable species; do not isolate or concentrate the intermediate hydroximoyl chloride/nitrile oxide mixture. Process in solution.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • NCS: Irritant and oxidizer. Handle in a fume hood.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[6] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

    • Context: Establishes the foundational logic for nitrile oxide cycloadditions, though CuAAC is specific to terminal alkynes.
  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

    • Context: Discusses regioselectivity in isoxazole synthesis using rel
  • Liu, K.-G., et al. (2010). Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Georg Thieme Verlag. Context: Authoritative reference on [3+2] cycloaddition mechanisms and steric control in nitrile oxide reactions.

Sources

using methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate as a Strategic Intermediate in Medicinal Chemistry

Executive Summary

This compound (CAS: 668971-11-7) represents a "privileged scaffold" in modern drug discovery. Its trisubstituted isoxazole core provides a rigid geometric constraint that orients the C3-carboxylate, C4-methyl, and C5-phenyl vectors in a specific spatial arrangement, ideal for probing binding pockets in kinases, COX-2 enzymes, and P2X7 receptors.

This guide details the utility of this intermediate, moving beyond basic characterization to provide actionable protocols for its synthesis and transformation into high-value bioactive libraries.

Chemical Profile & Structural Logic

  • IUPAC Name: Methyl 4-methyl-5-phenylisoxazole-3-carboxylate[1][2][3][4][5]

  • CAS Number: 668971-11-7[1][2][3][4][5]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 217.22 g/mol [4]

  • Physical State: White to off-white crystalline solid.

Structural Analysis for the Medicinal Chemist:

  • C3-Ester: The primary "warhead" for diversification. It sits in the plane of the isoxazole ring, allowing for conjugation with amines (amides) or reduction to alcohols (ethers).

  • C4-Methyl: A critical steric handle. Unlike the 4-H analogs, the 4-methyl group restricts rotation of the C5-phenyl ring, locking the molecule into a specific conformation that often enhances binding selectivity (e.g., in Valdecoxib-like COX-2 inhibitors).

  • C5-Phenyl: Provides lipophilic

    
    -stacking interactions.
    

Synthesis Protocol: The [3+2] Cycloaddition Route

While condensation methods exist, the most regioselective and modular route to this scaffold is the [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne.

Mechanism: The reaction involves the in situ generation of a nitrile oxide dipole from methyl 2-chloro-2-(hydroxyimino)acetate, which undergoes cycloaddition with 1-phenyl-1-propyne. Steric bulk directs the phenyl group to the C5 position.

Step-by-Step Protocol

Reagents:

  • Methyl 2-chloro-2-(hydroxyimino)acetate (Precursor A)

  • 1-Phenyl-1-propyne (Precursor B)

  • Triethylamine (

    
    )[6]
    
  • Dichloromethane (DCM) or Toluene

Procedure:

  • Preparation: Dissolve 1-phenyl-1-propyne (1.0 equiv) and Precursor A (1.2 equiv) in anhydrous DCM (0.5 M concentration) under nitrogen.

  • Dipole Generation: Cool the solution to 0°C. Add

    
     (1.5 equiv) dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide to furoxan byproducts.
    
  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-20% EtOAc in Hexane).

Application Workflow: Divergent Synthesis

The true value of this intermediate lies in its ability to serve as a hub for diverse chemical libraries.

Visualizing the Pathway

G Ester Methyl 4-methyl-5-phenyl- isoxazole-3-carboxylate (The Core) Acid Carboxylic Acid (Hydrolysis) Ester->Acid LiOH, THF/H2O Alcohol Hydroxymethyl Derivative (Scaffold Morphing) Ester->Alcohol LiBH4 or DIBAL-H Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Ester->Oxadiazole Hydrazine, then R-COOH Amide Isoxazole-3-Carboxamides (Drug Discovery Hits) Acid->Amide R-NH2, T3P/HATU

Figure 1: Divergent synthetic pathways starting from the methyl ester core.

Detailed Protocols for Functionalization

Workflow A: Hydrolysis & Amidation (The "Hit-to-Lead" Engine)

Context: Isoxazole-3-carboxamides are potent pharmacophores found in P2X7 antagonists and immunomodulators.

Step 1: Hydrolysis

  • Dissolve the ester (1.0 mmol) in THF:Water (4:1, 5 mL).

  • Add LiOH monohydrate (2.0 mmol). Stir at RT for 4 hours.

  • Critical Step: Acidify carefully with 1N HCl to pH 3. The acid may precipitate; if not, extract with EtOAc. Note: Isoxazole acids are stable, but avoid prolonged heating in strong acid to prevent decarboxylation.

Step 2: Amidation (T3P Method) Propylphosphonic anhydride (T3P) is recommended over EDCI for isoxazoles to minimize epimerization (if chiral amines are used) and simplify workup.

  • Dissolve the crude acid (1.0 equiv) and the target amine (1.1 equiv) in EtOAc or DMF.

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 equiv). Stir at RT for 2–12 hours.

  • Self-Validating Workup: Wash with water, then 0.5N HCl, then sat.

    
    . If the product remains in the organic layer, it is likely >95% pure amide.
    
Workflow B: Reductive Morphing (Ester to Alcohol)

Context: Converting the ester to a hydroxymethyl group (


) alters the solubility profile and allows conversion to ethers or halides.

Protocol:

  • Dissolve the ester in anhydrous THF under Argon.

  • Reagent Choice:

    • Standard: Add

      
       (2.0 M in THF, 2.0 equiv) dropwise. Reflux for 2 hours.
      
    • Mild: If the phenyl ring has sensitive substituents (e.g., -CN, -NO2), use

      
       + 
      
      
      
      in EtOH.
  • Quench with sat.

    
    . Extract with EtOAc.
    

Analytical Data Summary

When characterizing the 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

3.98 ppm (s, 3H)
Methyl Ester (

)
1H NMR

2.25–2.35 ppm (s, 3H)
C4-Methyl group. Distinctly shielded compared to non-aromatic methyls.
13C NMR ~160–162 ppmCarbonyl Carbon (

)
13C NMR ~165–170 ppmC5 (Ring carbon attached to Oxygen)
IR 1725–1735

Strong Ester Carbonyl stretch

Safety & Handling

  • Isoxazole Stability: The ring is generally stable to acid and mild base. However, strong reducing conditions (e.g.,

    
    /Pd-C, Na/liq. 
    
    
    
    ) will cleave the N-O bond, destroying the ring to form
    
    
    -amino enones. Avoid catalytic hydrogenation if the ring must be preserved.
  • Nitrile Oxides: If synthesizing in situ, be aware that nitrile oxides are skin sensitizers and potential mutagens. Handle all precursors in a fume hood.

References

  • Synthesis of Isoxazoles via [3+2] Cycloaddition

    • Himo, F., et al. (2005).[6] "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society.[7] Link

  • Pharmacological Relevance (P2X7 Antagonists)

    • Bhattacharya, A., et al. (2012).[8][9] "Discovery of isoxazole-3-carboxamides as potent P2X7 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • General Isoxazole Reactivity

    • Pinho e Melo, T. (2005).[6] "Recent Advances in the Synthesis of Isoxazoles." Current Organic Chemistry. Link

  • T3P Coupling Protocol

    • Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for Large-Scale Amide Couplings." Organic Process Research & Development. Link

  • Catalog Confirmation

    • BLD Pharm Product Entry for CAS 668971-11-7.[1][2][3][4][5] Link

Sources

hydrolysis of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Saponification of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Strategic Overview: Beyond Simple Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. However, when the substrate is a decorated heterocyclic system like this compound, the reaction transcends a simple functional group interchange. The product, 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid, represents a valuable scaffold in medicinal chemistry, where the isoxazole core is recognized for its diverse biological activities.[1][2][3]

This guide provides a comprehensive analysis of this hydrolysis reaction, focusing on the practical application of base-catalyzed saponification. We will dissect the mechanistic underpinnings, present a robust and validated protocol, and offer insights into process optimization and troubleshooting. The objective is to equip researchers with the necessary knowledge to perform this conversion efficiently and reproducibly, ensuring high purity and yield of the target carboxylic acid.

Figure 1: Target Reaction

Caption: Hydrolysis of the methyl ester to the target carboxylic acid.

Mechanistic Rationale: The Case for Saponification

Ester hydrolysis can be achieved under either acidic or basic conditions.[4][5] For substrates like our target molecule, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred. The rationale for this choice is rooted in chemical kinetics and reaction equilibria.

Base-Catalyzed Hydrolysis: An Irreversible Pathway

The saponification mechanism is a classic example of nucleophilic acyl substitution.[6] The reaction proceeds through a well-defined, irreversible pathway, which is key to achieving high conversion and yield.[4][7][8]

  • Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide or another hydroxide ion in the reaction mixture. This acid-base reaction is thermodynamically highly favorable and forms a stable carboxylate salt. This final step renders the entire process irreversible, preventing the reformation of the ester.[7][9]

G start Ester + OH⁻ tetrahedral Tetrahedral Intermediate start->tetrahedral Nucleophilic Attack products Carboxylic Acid + ⁻OCH₃ tetrahedral->products Collapse & Leaving Group Expulsion final_salt Carboxylate Salt + CH₃OH products->final_salt Irreversible Acid-Base Reaction

Caption: Key stages of the irreversible base-catalyzed hydrolysis mechanism.

Acid-Catalyzed Hydrolysis: A Reversible Alternative

Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[4][7] The mechanism involves protonation of the carbonyl to increase its electrophilicity, followed by attack from a weak nucleophile (water).[10][11] While effective, every step is reversible. To drive the reaction toward the carboxylic acid, a large excess of water is required, which can complicate product isolation and rarely proceeds to full completion.[5][8]

Isoxazole Ring Stability

A critical consideration is the stability of the 1,2-oxazole ring under the reaction conditions. The isoxazole ring is generally aromatic and relatively stable. However, harsh conditions, particularly concentrated acids, can lead to ring cleavage.[12] Standard saponification conditions using bases like LiOH or NaOH at room temperature or with gentle heating are typically mild enough to preserve the integrity of the heterocyclic core, making base-catalyzed hydrolysis the safer and more reliable method.[13][14]

Validated Laboratory Protocol: Base-Catalyzed Hydrolysis

This protocol is designed as a self-validating system, incorporating in-process checks and a robust work-up procedure to ensure high purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting Ester
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentCommercialPreferred base for mild conditions.
Sodium Hydroxide (NaOH)ACS ReagentCommercialAlternative, stronger base.
Tetrahydrofuran (THF)AnhydrousCommercialCo-solvent for solubility.
Methanol (MeOH)ACS ReagentCommercialCo-solvent for solubility.
Deionized Water (H₂O)N/AIn-house
Hydrochloric Acid (HCl)1.0 N SolutionCommercialFor acidification.
Ethyl AcetateACS ReagentCommercialFor extraction/washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercialDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Step-by-Step Experimental Procedure

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Work-up & Isolation dissolve 1. Dissolve Ester in THF/MeOH add_base 2. Add aqueous LiOH solution dissolve->add_base stir 3. Stir at RT (4-6 hours) add_base->stir tlc 4. Monitor by TLC until SM is consumed stir->tlc concentrate 5. Concentrate in vacuo to remove organics tlc->concentrate wash 6. Dilute with H₂O & wash with Ethyl Acetate concentrate->wash acidify 7. Acidify aqueous layer with 1N HCl to pH ~2 wash->acidify filter 8. Filter precipitated solid acidify->filter dry 9. Wash with cold H₂O & dry under vacuum filter->dry

Caption: Experimental workflow for the saponification reaction.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and Methanol (approx. 0.1 M concentration).

  • Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 equiv) in water. Add this aqueous solution to the stirring ester solution at room temperature.[15] A 2:3:1 ratio of THF/MeOH/H₂O can also be effective.[15]

  • Reaction: Allow the biphasic mixture to stir vigorously at room temperature. The reaction progress should be monitored periodically.

  • In-Process Monitoring (TLC): Spot the reaction mixture on a TLC plate against a spot of the starting material. A typical mobile phase is 30-50% ethyl acetate in hexanes. The carboxylic acid product is significantly more polar and will have a much lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining aqueous residue with deionized water. Wash the aqueous layer with ethyl acetate (2x) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.[16]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1.0 N HCl dropwise while stirring to acidify the solution to a pH of approximately 2. A white precipitate of the carboxylic acid product should form.[15][16][17]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying & Purification: Dry the collected solid under high vacuum. For enhanced purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.[16][18]

Troubleshooting and Process Optimization

Observation Potential Cause Recommended Action
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate mixing of phases. 3. Insufficient base.1. Allow the reaction to stir for a longer duration. Gentle heating (40-50 °C) can be applied. 2. Ensure vigorous stirring to maximize the interfacial area. 3. Increase the stoichiometry of LiOH to 2.0-2.5 equivalents.
Low Product Yield 1. Product is partially soluble in the acidic aqueous phase. 2. Incomplete precipitation.1. After acidification, extract the aqueous phase with ethyl acetate or dichloromethane to recover any dissolved product. 2. Ensure pH is sufficiently low (~1-2) and chill the solution thoroughly before filtration.
Oily Product Instead of Solid Impurities are depressing the melting point.Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) or column chromatography.
Potential Ring Opening Reaction conditions are too harsh (e.g., high temperature with NaOH).Use the milder LiOH at room temperature. If heating is required, keep the temperature below 50-60 °C.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. Available at: [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. Available at: [Link]

  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF - ResearchGate. Available at: [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties - Britannica. Available at: [Link]

  • Synthesis of Carboxylic Acids. Available at: [Link]

  • Ester Hydrolysis - J&K Scientific LLC. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • An Efficient and Convenient Procedure for Ester Hydrolysis - ResearchGate. Available at: [Link]

  • Ester hydrolysis - Wikipedia. Available at: [Link]

  • acid-catalyzed mechanism of ester hydrolysis - YouTube. Available at: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

  • Ester hydrolysis. Available at: [Link]

  • Analytical Techniques:IR, NMR, Mass Spect - Pearson. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry - YouTube. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. Available at: [Link]

  • Oxazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification) - YouTube. Available at: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC - NIH. Available at: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]

  • methyl 5-phenyl-1,3-oxazole-4-carboxylate - C11H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. Available at: [Link]

  • Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - MDPI. Available at: [Link]

Sources

functionalization of the phenyl ring in methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Phenyl Ring in Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Abstract & Strategic Context

The 3,4,5-trisubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), kinase inhibitors, and broad-spectrum anti-inflammatory agents. Specifically, This compound represents a critical intermediate where the electronic interplay between the electron-deficient isoxazole core and the conjugated phenyl ring dictates reactivity.

This guide addresses a common synthetic bottleneck: regioselective functionalization of the C5-phenyl ring. Due to the electron-withdrawing nature of the isoxazole core, the phenyl ring is deactivated toward classical electrophilic attack, often requiring forcing conditions that jeopardize the labile C3-methyl ester. Conversely, the isoxazole heteroatoms offer unique coordination sites for transition-metal-catalyzed C-H activation.

This Application Note details two orthogonal protocols:

  • Protocol A (EAS): Para-selective Chlorosulfonation (Synthesis of Sulfonamide Pharmacophores).

  • Protocol B (C-H Activation): Ortho-selective Arylation via Palladium Catalysis.

Chemical Reactivity Analysis

Understanding the electronic bias is prerequisite to successful functionalization.

  • The Scaffold: The isoxazole ring acts as a heteroaromatic electron-withdrawing group (EWG).

  • The Phenyl Ring (C5): Consequently, the phenyl ring is electron-deficient (deactivated).

  • Steric Constraint: The C4-methyl group induces a torsional twist between the isoxazole and phenyl rings (dihedral angle approx. 20–30°), reducing conjugation efficiency but increasing steric bulk around the ortho positions.

Reactivity Decision Matrix:

Desired PositionMethodologyMechanistic Driver
Para (C4') Electrophilic Aromatic Substitution (EAS)Electronic control (Resonance). Despite deactivation, the para position is the least destabilized site for the sigma-complex intermediate.
Ortho (C2') Transition Metal C-H ActivationChelation control. The isoxazole Nitrogen acts as a Directing Group (DG) for Pd(II), overcoming steric hindrance from the C4-methyl.
Meta (C3') Classical Nitration (Mixed Acid)Inductive withdrawal by Isoxazole. (Note: Often yields mixtures of meta/para; less synthetically useful than C-H activation).

Visualization: Reaction Divergence

ReactionLandscape cluster_legend Selectivity Driver Substrate Methyl 4-methyl-5-phenyl -1,2-oxazole-3-carboxylate ParaProduct Para-Functionalization (Sulfonamides/Halides) Substrate->ParaProduct Protocol A: Chlorosulfonic Acid (EAS Mechanism) OrthoProduct Ortho-Functionalization (Biaryls) Substrate->OrthoProduct Protocol B: Pd(OAc)2 Cat. (C-H Activation) Mechan1 Electronic Control (Para-selective) Mechan2 Chelation Control (Ortho-selective)

Figure 1: Divergent synthetic pathways based on mechanistic control. EAS targets the para-position, while metal catalysis exploits the isoxazole nitrogen to target the ortho-position.

Protocol A: Para-Selective Chlorosulfonation

Application: Introduction of sulfonyl chloride moieties, precursors to sulfonamide-based COX-2 inhibitors (e.g., Valdecoxib analogs). Challenge: The C3-methyl ester is sensitive to hydrolysis under the highly acidic conditions required to sulfonated the deactivated phenyl ring. Solution: Use of neat chlorosulfonic acid at controlled temperatures, avoiding aqueous workup until the quench.

Step-by-Step Methodology
  • Preparation:

    • Cool a round-bottom flask containing Chlorosulfonic acid (

      
      , 10 equiv.)  to 0°C using an ice/salt bath.
      
    • Safety Note:

      
       reacts violently with water. All glassware must be oven-dried.
      
  • Addition:

    • Add This compound (1.0 equiv.) portion-wise as a solid over 15 minutes.

    • Rationale: Slow addition prevents localized exotherms that could degrade the ester.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 3–5 hours. Monitor by TLC (mini-workup: quench aliquot in EtOAc/Ice).

    • Observation: If conversion is low (due to phenyl deactivation), heat strictly to 50°C. Do not exceed 60°C to preserve the ester.

  • Quench (Critical Step):

    • Pour the reaction mixture dropwise onto a stirred slurry of crushed ice and dichloromethane (DCM) .

    • Why: Direct quenching into water generates massive heat and acid, hydrolyzing the ester to the carboxylic acid. The biphasic DCM quench extracts the sulfonyl chloride immediately, protecting it from the aqueous acid layer.

  • Isolation:

    • Separate the organic layer. Wash with cold brine (

      
      ).
      
    • Dry over anhydrous

      
       and concentrate in vacuo below 40°C.
      

Expected Yield: 75–85% Selectivity: >95% Para-isomer.

Protocol B: Ortho-Selective C-H Arylation (Pd-Catalyzed)

Application: Construction of biaryl motifs for solubility tuning or potency enhancement. Mechanism: The isoxazole Nitrogen coordinates Pd(II), directing C-H activation to the ortho position of the phenyl ring. Reference Grounding: Based on methodologies developed for isoxazole C-H activation [1, 2].[1][2]

Reagents & Conditions Table
ComponentReagentEquiv.[1][3][4][5][6][7][8]Role
Catalyst

5–10 mol%Active catalyst (Electrophilic palladation).
Oxidant

or

2.0Regenerates Pd(II) from Pd(0).
Coupling Partner Aryl Iodide (

)
1.5Source of the new aryl group.
Solvent Pivalic Acid (PivOH)SolventPromotes C-H cleavage via CMD (Concerted Metalation-Deprotonation).
Additive

1.0Trace water often assists in the proton transfer cycle.
Step-by-Step Methodology
  • Setup:

    • In a screw-cap pressure vial, combine the Isoxazole substrate (1.0 equiv) , Aryl Iodide (1.5 equiv) ,

      
       (10 mol%) , and 
      
      
      
      (2.0 equiv)
      .
    • Add Pivalic Acid (0.2 M concentration relative to substrate).

  • Degassing:

    • Purge the vial with Argon for 5 minutes. Seal tightly.

    • Note: While Ag(I) is the oxidant, removing oxygen prevents background combustion of the solvent at high temps.

  • Reaction:

    • Heat to 110–120°C for 16–24 hours.

    • Mechanistic Insight: The steric clash between the C4-methyl and the C5-phenyl ring twists the system. High temperature is required not just for activation, but to overcome the rotational barrier to allow the Pd-center (anchored at Isoxazole-N) to reach the ortho C-H bond.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove silver salts and Pd black.

    • Wash the filtrate with saturated

      
       (to remove Pivalic acid) and brine.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 50–70% (Yields are typically lower than EAS due to steric congestion from the 4-methyl group).

Analytical Validation (Self-Validating System)

How do you confirm the regiochemistry without X-ray crystallography? Use 1H NMR coupling constants .

Isomer1H NMR Signature (Phenyl Ring Region)
Para-substituted Two doublets (AA'BB' system). Coupling constant

. Symmetric integration (2H each).
Ortho-substituted Complex multiplet pattern (ABCD or similar). Key diagnostic: Loss of one ortho proton signal. Remaining aromatic protons often show significant downfield shifts due to proximity to the new aryl/functional group.
Meta-substituted Singlet (isolated proton between substituents), two doublets, one triplet. The singlet is the hallmark.

Troubleshooting & Optimization

  • Issue: Hydrolysis of Methyl Ester.

    • Cause: Acidic conditions in Protocol A or accidental water in Protocol B.

    • Fix: For Protocol A, maintain temperature <50°C. For Protocol B, if ester hydrolysis occurs, consider switching solvent to t-Amyl alcohol with a carboxylate additive (e.g., 30 mol% PivOH) rather than using PivOH as the bulk solvent.

  • Issue: Low Conversion in C-H Activation.

    • Cause: The 4-methyl group sterically hinders the formation of the palladacycle.

    • Fix: Switch catalyst to

      
        (more electrophilic) or increase temperature to 130°C (ensure pressure vessel safety).
      

References

  • Direct C-H Arylation of Isoxazoles

    • Shigenobu, M., Takenaka, K., & Sasai, H. (2015).[1] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[1] Angewandte Chemie International Edition, 54(33), 9572–9576.[1]

  • Ortho-Arylation via Directing Groups

    • Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008).[6][9] Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides.[6][9] Organic Letters, 10(11), 2207–2210. (Provides mechanistic basis for amide/nitrogen-directed ortho-arylation).

    • [6]

  • Synthesis of Valdecoxib (Chlorosulfonation Context)

    • Talley, J. J., et al. (2000). Preparation of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib. Journal of Medicinal Chemistry, 43(5), 775–777.
  • Regioselectivity in Isoxazole Electrophilic Substitution

    • Sokolov, S. D. (1979). The chemistry of isoxazoles. Russian Chemical Reviews, 48(3), 289.

Sources

preparation of isoxazole derivatives from beta-keto esters and hydroxylamine

Strategic Synthesis of Isoxazole Scaffolds: From -Keto Esters to Bioactive Heterocycles

Executive Summary & Mechanistic Insight[1]

The reaction between

While the reaction appears simple, regiocontrol and pH management are the critical failure points. The reaction does not typically yield a fully aromatic isoxazole directly; instead, it yields isoxazol-5(4H)-ones (isoxazolones). These lactone-like intermediates exist in a complex tautomeric equilibrium and often require subsequent activation (e.g., chlorination) to achieve the fully aromatic system required for drug candidates.

The Mechanistic Hierarchy (The "Why")
  • Nucleophilic Hierarchy: Hydroxylamine (

    
    ) has two nucleophilic centers. The nitrogen is significantly more nucleophilic than the oxygen (
    
    
    -effect).
  • Electrophilic Hierarchy: The

    
    -keto ester possesses two electrophiles: the ketone (C-3) and the ester (C-1). The ketone is more electrophilic.
    
  • The Pathway:

    • Step 1 (Kinetic Control): Nitrogen attacks the ketone carbonyl, forming a carbinolamine, which dehydrates to an oxime .

    • Step 2 (Thermodynamic Closure): The oxime oxygen attacks the ester carbonyl (intramolecular nucleophilic acyl substitution), releasing alcohol and closing the ring.

Critical Constraint: If the pH is too acidic, the amine is protonated (

Buffered conditions (pH 4-6)
Visualization: Reaction Pathway & Logic[1][2]

IsoxazoleSynthesiscluster_tautomerTautomeric EquilibriumStartBeta-Keto Ester+ HydroxylamineInter1TetrahedralIntermediateStart->Inter1N-attack on Ketone(Kinetic)OximeOximeIntermediateInter1->Oxime- H2OCyclizationIntramolecularCyclizationOxime->CyclizationO-attack on EsterProductIsoxazol-5(4H)-one(Lactone Form)Cyclization->Product- EtOHAromaticAromatized Isoxazole(e.g., 5-Chloro)Product->AromaticActivation(e.g., POCl3)T1CH-form(Keto)Product->T1Exists asT2NH-formT1->T2T3OH-form(Enol)T2->T3

Figure 1: Mechanistic flow from starting materials to the isoxazolone core, highlighting the critical aromatization extension.

Protocol A: Standard Synthesis of 3-Methylisoxazol-5(4H)-one

This protocol uses sodium acetate to buffer the reaction, ensuring the hydroxylamine hydrochloride is neutralized enough to react but preventing base-catalyzed side reactions.

Target: 3-Methylisoxazol-5(4H)-one (CAS: 4203-18-3) Scale: 100 mmol

Reagents & Equipment[4][5]
  • Ethyl Acetoacetate: 13.0 g (100 mmol)

  • Hydroxylamine Hydrochloride: 6.95 g (100 mmol)

  • Sodium Acetate (anhydrous): 8.2 g (100 mmol) (or equivalent trihydrate)

  • Solvent: Ethanol (50 mL) + Water (50 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer, Ice bath.

Step-by-Step Methodology
  • Preparation of Hydroxylamine Base (In Situ):

    • In the 250 mL RBF, dissolve 6.95 g of Hydroxylamine HCl in 20 mL of water.

    • In a separate beaker, dissolve 8.2 g of Sodium Acetate in 30 mL of water.

    • Add the acetate solution to the RBF. Note: The solution is now buffered.

  • Addition of Substrate:

    • Add 50 mL of Ethanol to the aqueous mixture.

    • Add 13.0 g of Ethyl Acetoacetate in a slow stream while stirring.

    • Observation: The reaction is slightly exothermic. A transient white precipitate (oxime) may form and redissolve.

  • Cyclization (Thermal Drive):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80°C) for 1 hour .

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of the starting ester (

      
      ) and appearance of a lower spot (
      
      
      ).
  • Work-up & Isolation:

    • Concentrate the solution under reduced pressure (Rotavap) to remove most of the ethanol.

    • Cool the remaining aqueous residue in an ice bath to 0-5°C.

    • Acidify carefully with conc. HCl to pH ~2. This protonates the enolate form and forces precipitation.

    • Filter the crystalline solid.

    • Recrystallization: Recrystallize from minimal boiling water or ethanol/water (1:1).

  • Validation:

    • Yield: Expect 75-85% (approx. 7.5 - 8.5 g).

    • Melting Point: 169–170 °C [Ref 1].

    • NMR Signature: The methylene protons at C-4 are diagnostic. In

      
      , they appear around 
      
      
      3.4 ppm.[1] However, in DMSO-
      
      
      , you may see the enol tautomer (
      
      
      5.0 ppm for vinyl H and broad OH signal).

Protocol B: Process Extension – Aromatization to 5-Chloroisoxazoles

Context: For drug development (e.g., Valdecoxib analogs), the isoxazolone lactone is often a "dead end" unless activated. Converting the C-5 carbonyl to a chlorine atom creates a fully aromatic, lipophilic core that can undergo

Precursor: 3-Methylisoxazol-5(4H)-one (from Protocol A).[2]

Step-by-Step Methodology
  • Reagent Setup:

    • Place 1.0 g (10 mmol) of dry 3-Methylisoxazol-5(4H)-one in a pressure tube or RBF.

    • Add 3.0 mL of Phosphorus Oxychloride (

      
      ). Caution: Highly corrosive.
      
    • Add 0.5 mL of Triethylamine (

      
      ) as a base catalyst.
      
  • Deoxychlorination:

    • Heat the sealed vessel/flask to 100-110°C for 3–4 hours.

    • Mechanism:[3][4][5][6] The enol tautomer reacts with

      
       to form a dichlorophosphate intermediate, which is then displaced by chloride.
      
  • Quenching (Hazardous Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. Exothermic hydrolysis of excess

      
      .
      
  • Extraction:

    • Extract with Dichloromethane (3 x 20 mL).

    • Wash organics with sat.

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Result:

    • Product: 3-Methyl-5-chloroisoxazole.

    • Appearance: Pale yellow oil or low-melting solid.

    • Utility: The C-5 Chlorine is a "pseudo-halide" and excellent leaving group for introducing sulfonamides or aryl groups.

Comparative Data & Troubleshooting

Tautomerism: The NMR Trap

Researchers often misinterpret the NMR of isoxazol-5-ones because they exist in three forms.

Tautomer FormSolvent PreferenceDiagnostic Signal (

NMR)
CH-form (Lactone)

(Non-polar)

3.4-3.6 ppm (s, 2H,

at C4)
NH-form (Lactam)DMSO-

(Polar)
Broad NH signal; C4-H shifts upfield
OH-form (Enol)Basic media

4.8-5.2 ppm (s, 1H, Vinyl C4-H)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation pH too high (salt form soluble)Acidify aqueous layer to pH 1-2 with conc. HCl.
Oily Product Impure starting material or incomplete cyclizationRecrystallize from water. If persistent, check for ethyl acetoacetate contamination (distinct fruity smell).
Low Yield Hydrolysis of ester before cyclizationEnsure temperature is kept low during initial mixing; do not use strong bases (NaOH) initially—stick to NaOAc.
Exotherm Runaway High concentrationDilute with ethanol. Add

-keto ester dropwise.

References

  • Organic Syntheses. "3-Methylisoxazol-5-one." Org.[4][7][8][9] Synth.1941 , 21, 67; Coll. Vol. 3, 581. Link

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Amsterdam, 2010.
  • Bode, J. W., et al. "A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations." Org.[4][8][9] Biomol. Chem., 2014 , 12, 2326. Link (Mechanistic insights on hydroxylamine reactivity).

  • ResearchGate Protocol. "Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid." Res. J. Chem. Sci.[7][10][11]2015 .[7][10][9][11] Link

  • Beilstein Journals. "Selective hydrolysis of α-oxo ketene N,S-acetals... synthesis of β-keto amides." Beilstein J. Org. Chem.2024 .[12] Link (Recent advances in beta-keto derivative handling).

Application Notes and Protocols: Selective Reduction of the Ester Group in Methyl 4-Methyl-5-Phenyl-1,2-Oxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in key biological interactions.[1][2] The targeted reduction of the ester group in methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate to the corresponding primary alcohol, (4-methyl-5-phenyl-1,2-oxazol-3-yl)methanol, yields a critical building block for further synthetic elaboration. This primary alcohol serves as a versatile handle for the introduction of diverse functional groups through etherification, esterification, or oxidation, enabling the exploration of a broader chemical space in drug discovery programs.

A key challenge in this transformation is the chemoselective reduction of the ester in the presence of the potentially labile isoxazole ring. The N-O bond within the isoxazole core can be susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation.[3] Therefore, the selection of an appropriate reducing agent and the fine-tuning of reaction conditions are paramount to achieving a high yield of the desired product while preserving the integrity of the heterocyclic core.

This document provides a detailed guide to the selective reduction of this compound, presenting two robust protocols utilizing Lithium Aluminum Hydride (LAH) for complete reduction to the alcohol and Diisobutylaluminum Hydride (DIBAL-H) as a versatile alternative that can be modulated for either complete reduction or partial reduction to the aldehyde.

Mechanistic Considerations and Reagent Selection

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. Powerful hydride donors are required to achieve this conversion, as esters are less reactive than aldehydes or ketones.[4]

Lithium Aluminum Hydride (LAH): The Workhorse for Complete Reduction

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to their corresponding alcohols.[4][5] The mechanism of LAH reduction of an ester involves a two-step nucleophilic addition of hydride ions (H⁻).

  • First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Collapse and Aldehyde Formation: This intermediate collapses, expelling the methoxide leaving group to form an aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.

  • Work-up: Aqueous work-up then protonates the alkoxide to yield the primary alcohol.

The isoxazole ring is generally stable to the strongly basic conditions of LAH reduction, making it an excellent choice for this transformation.[4]

Diisobutylaluminum Hydride (DIBAL-H): A Tunable Reagent

Diisobutylaluminum hydride (DIBAL-H) is a bulky and electrophilic reducing agent.[6][7] Its reactivity can be controlled by stoichiometry and temperature.

  • Partial Reduction to Aldehyde: At low temperatures (typically -78 °C) and with one equivalent of DIBAL-H, the reduction can be stopped at the aldehyde stage.[6][8] The mechanism involves the coordination of the Lewis acidic aluminum to the carbonyl oxygen, followed by an intramolecular hydride transfer. The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon work-up.[8]

  • Complete Reduction to Alcohol: With an excess of DIBAL-H or at higher temperatures, the intermediate aldehyde is further reduced to the primary alcohol.[7]

This tunable reactivity makes DIBAL-H a valuable tool, offering access to either the alcohol or the aldehyde from the same starting ester, thereby increasing the synthetic utility of the isoxazole core.

Experimental Protocols

Safety Precaution: Both Lithium Aluminum Hydride and Diisobutylaluminum Hydride are highly reactive and pyrophoric reagents. They react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Protocol 1: Complete Reduction to (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol using LiAlH₄

This protocol details the complete reduction of the ester to the corresponding primary alcohol.

Workflow Diagram:

LAH_Reduction_Workflow Protocol 1: LAH Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_purification Purification start Flame-dry glassware under N2 add_ester Add Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate and anhydrous THF start->add_ester cool_ester Cool solution to 0 °C add_ester->cool_ester add_lah Slowly add LiAlH4 portion-wise cool_ester->add_lah Maintain 0 °C warm_rt Warm to room temperature and stir for 2-4 hours add_lah->warm_rt monitor Monitor by TLC warm_rt->monitor cool_workup Cool reaction to 0 °C monitor->cool_workup Reaction complete quench_h2o Slowly add H2O cool_workup->quench_h2o quench_naoh Add 15% NaOH (aq) quench_h2o->quench_naoh quench_h2o2 Add more H2O quench_naoh->quench_h2o2 stir_filter Stir, filter, and wash solid quench_h2o2->stir_filter extract Extract filtrate with EtOAc stir_filter->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end end purify->end Product: (4-Methyl-5-phenyl- 1,2-oxazol-3-yl)methanol DIBAL_Reduction Tunable Reduction with DIBAL-H Ester Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate Aldehyde 4-Methyl-5-phenyl- 1,2-oxazole-3-carbaldehyde Ester->Aldehyde 1. DIBAL-H (1.1 eq), Toluene, -78 °C 2. H3O+ work-up Alcohol (4-Methyl-5-phenyl- 1,2-oxazol-3-yl)methanol Ester->Alcohol 1. DIBAL-H (>2 eq), THF, 0 °C to RT 2. H3O+ work-up

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate (also known as methyl 4-methyl-5-phenylisoxazole-3-carboxylate). The method utilizes a microwave-assisted 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an internal alkyne.

By transitioning from conventional thermal heating to microwave irradiation, this protocol reduces reaction time from 12–24 hours to under 20 minutes while significantly suppressing the formation of furoxan dimers and regioisomeric byproducts. This guide is designed for medicinal chemists requiring rapid access to functionalized isoxazole scaffolds, which are privileged pharmacophores in drugs such as Leflunomide and Valdecoxib.

Scientific Background & Mechanism[1][2]

The Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a critical bioisostere for carboxylic acids and esters, often improving metabolic stability and bioavailability. The specific target, This compound , contains a C3-ester handle for further diversification (e.g., amidation) and a C5-phenyl group that provides essential hydrophobic interactions in protein binding pockets.

Reaction Mechanism: [3+2] Cycloaddition

The synthesis proceeds via a Huisgen [3+2] dipolar cycloaddition.[1]

  • Dipole Generation: The precursor, methyl 2-chloro-2-(hydroxyimino)acetate, is treated with a base (triethylamine) to eliminate HCl, generating the reactive 1,3-dipole: methoxycarbonyl nitrile oxide .

  • Cycloaddition: This dipole reacts with the dipolarophile, 1-phenyl-1-propyne .

  • Regioselectivity: The reaction theoretically yields two regioisomers. However, the 4-methyl-5-phenyl isomer is strongly favored over the 4-phenyl-5-methyl isomer. This is driven by:

    • Electronic Conjugation: The C5-phenyl group achieves better orbital overlap (conjugation) with the isoxazole

      
      -system than a C4-phenyl group.
      
    • Steric Factors: The linear nature of the nitrile oxide transition state minimizes steric clash when the bulkier phenyl group is distal to the ester functionality.

Visualizing the Pathway

The following diagram outlines the synthetic workflow and mechanistic pathway.

ReactionPathway Precursor Methyl 2-chloro-2- (hydroxyimino)acetate Dipole Methoxycarbonyl Nitrile Oxide (In Situ) Precursor->Dipole Elimination Base Base (Et3N) (-HCl) Base->Dipole TS [3+2] Transition State (Microwave Energy) Dipole->TS + Alkyne Byproduct Furoxan Dimer (Suppressed) Dipole->Byproduct Dimerization (Thermal Only) Alkyne 1-Phenyl-1-propyne Alkyne->TS Product Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate TS->Product Regioselective Cyclization

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of the target isoxazole, highlighting the suppression of dimerization side-reactions.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS No.[2]
Methyl 2-chloro-2-(hydroxyimino)acetate Dipole Precursor1.230958-86-4
1-Phenyl-1-propyne Dipolarophile1.0673-32-5
Triethylamine (TEA) Base1.5121-44-8
Ethanol / Water (1:1) Solvent--
Dichloromethane (DCM) Extraction Solvent-75-09-2

Note: If Methyl 2-chloro-2-(hydroxyimino)acetate is unavailable, it can be prepared by chlorinating methyl 2-(hydroxyimino)acetate with N-chlorosuccinimide (NCS) in DMF.

Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated microwave vial with crimp/snap cap.

  • Temperature Control: IR sensor (internal fiber optic probe preferred for accuracy).

Step-by-Step Procedure
Step 1: Reaction Assembly
  • In a 10 mL microwave vial, dissolve 1-phenyl-1-propyne (116 mg, 1.0 mmol) in 3 mL of Ethanol/Water (1:1 v/v).

    • Why EtOH/Water? This solvent system couples efficiently with microwave energy (high tan

      
      ) and promotes the "hydrophobic effect," which can accelerate cycloadditions of organic substrates in aqueous media.
      
  • Add Methyl 2-chloro-2-(hydroxyimino)acetate (182 mg, 1.2 mmol).

  • Add a magnetic stir bar.

  • Slow Addition: Add Triethylamine (210 µL, 1.5 mmol) dropwise over 1 minute.

    • Caution: The solution may turn slightly yellow/turbid as the nitrile oxide generates. Rapid addition can cause localized high concentrations of nitrile oxide, leading to dimerization (furoxan formation).

Step 2: Microwave Irradiation
  • Seal the vial and place it in the microwave reactor.

  • Program the following method:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Pressure Limit: 250 psi (safety cutoff).

    • Power: Max 150 W (system will modulate).

  • Start the reaction.

Step 3: Workup & Purification
  • Cool the reaction vessel to room temperature (using compressed air flow in the reactor).

  • Transfer the mixture to a separatory funnel containing 20 mL of water.

  • Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Wash the combined organic phases with Brine (20 mL) to remove residual water/ethanol.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically >90% pure. For analytical grade, purify via flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).

    • Target Fraction: The major spot (Rf ~ 0.4 in 8:2 Hex/EtOAc).

Results & Validation

Yield Comparison
MethodTemperatureTimeYieldNotes
Conventional Thermal Reflux (80°C)16 Hours55-65%Significant furoxan dimer byproduct observed.
Microwave (This Protocol) 110°C15 Mins88-92% Cleaner profile; minimal dimerization.
Analytical Characterization (Self-Validation)

To validate the synthesis, confirm the following spectral markers. The key is distinguishing the 4-methyl-5-phenyl isomer from the 4-phenyl-5-methyl isomer.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.70 - 7.40 (m, 5H):  Phenyl protons. (Pattern indicates free rotation, typical of C5-Ph).
      
    • 
       3.98 (s, 3H):  Methyl ester (-COOCH ₃).
      
    • 
       2.28 (s, 3H):  C4-Methyl group.
      
    • Differentiation: If the methyl were at C5, it would typically appear slightly more upfield (~2.4-2.5 ppm due to deshielding by the ring but lack of phenyl cone current effects compared to the C4 position shielded by the ester). However, NOESY is the definitive check.

  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       166.5 (C=O):  Ester carbonyl.
      
    • 
       164.0 (C5):  Carbon attached to Phenyl (deshielded).
      
    • 
       156.0 (C3):  Carbon attached to Ester.
      
    • 
       112.5 (C4):  Carbon attached to Methyl.
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Critical Signal: Strong correlation between the C4-Methyl protons (

      
       2.28) and the Phenyl ortho-protons. This confirms the Methyl and Phenyl groups are adjacent (positions 4 and 5).
      
    • Absence: No correlation between C4-Methyl and the Ester methyl (

      
       3.98) suggests correct geometry.
      

Troubleshooting & Optimization

  • Issue: Low Yield / High Dimer Formation.

    • Cause: The nitrile oxide is generated too fast relative to the cycloaddition rate.

    • Solution: Use a syringe pump to add the base (TEA) slowly during the microwave irradiation (if the reactor allows) or lower the concentration of the precursor.

  • Issue: Regioisomer Mixture.

    • Cause: High temperature can sometimes erode regioselectivity, though 110°C is usually safe.

    • Solution: Lower temperature to 80°C and extend time to 30 mins.

  • Issue: Safety (Pressure).

    • Cause: Ethanol vapor pressure at 110°C.

    • Solution: Ensure the vessel volume is <50% full. If pressure exceeds 200 psi, switch to DMF (boiling point 153°C), but this requires more rigorous aqueous workup.

References

  • Microwave-Assisted 1,3-Dipolar Cycloadditions

    • Padwa, A., & Pearson, W. H. (2003).
    • Source:

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte.
    • Source:

  • Microwave Synthesis of Isoxazoles (General Protocol Adaptation)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
    • Source:

  • Preparation of Chlorooxime Precursors

    • Liu, K. C., et al. (1977).
    • Source:

  • Green Chemistry in Heterocycle Synthesis

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.[3]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate. This polysubstituted isoxazole ester is a valuable heterocyclic building block, but its purification can present challenges ranging from removing stubborn impurities to preventing product decomposition. This document provides a structured, experience-driven approach to troubleshooting common purification issues, ensuring you can achieve high purity and yield with confidence.

Section 1: Foundational Principles & Initial Workup

Before attempting advanced purification, a robust initial workup is critical. The goal is to remove the bulk of inorganic salts, acidic or basic reagents, and highly polar byproducts from the crude reaction mixture.

FAQ: My reaction is complete. What is the very first step to process the crude mixture?

Your first step should always be a carefully planned aqueous workup. This liquid-liquid extraction process is designed to partition your desired compound into an organic solvent while washing away water-soluble impurities.

Core Protocol: Standard Aqueous Workup

  • Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing water or crushed ice. This stops the reaction and begins the separation process.

  • Extraction: Add an appropriate, immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the high solubility of your target compound. Invert the funnel gently multiple times to mix the layers, venting frequently to release any pressure.[1]

  • Acid/Base Wash (Crucial Step):

    • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step is essential for neutralizing and removing any unreacted acidic starting materials or acidic byproducts.[2] The resulting salts are water-soluble and will be partitioned into the aqueous layer.

    • Brine Wash: Follow with a wash using a saturated solution of sodium chloride (brine). Causality: This wash helps to remove residual water from the organic layer and breaks up emulsions that may have formed.[1]

  • Drying & Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Troubleshooting the Workup

  • Issue: An emulsion has formed between the layers.

    • Solution: Add brine to the separatory funnel to increase the polarity of the aqueous phase, which often helps break the emulsion.[1] Alternatively, gentle swirling or passing the mixture through a pad of Celite can be effective.

Section 2: Choosing Your Primary Purification Strategy

Once you have your crude product, you must select the primary purification method. For a solid compound like this compound, the two most common and effective methods are column chromatography and recrystallization.

FeatureFlash Column ChromatographyRecrystallization
Principle Separation based on differential adsorption to a stationary phase.Separation based on differential solubility in a solvent at different temperatures.
Best For Complex mixtures with multiple components, including regioisomers or byproducts with similar polarity.[3]Removing minor impurities from a largely pure solid compound.[3]
Purity Can achieve very high purity (>99%) if optimized.Can achieve very high purity, excellent for obtaining crystalline material for analysis (e.g., X-ray).
Challenges Can be time-consuming, requires significant solvent volumes, risk of product decomposition on silica.[1]"Oiling out," low recovery, finding a suitable solvent system.[1]
When to Use When TLC analysis shows multiple, closely-spaced spots.When the crude product is a solid and is estimated to be >85% pure.
Section 3: Troubleshooting Guide: Flash Column Chromatography

Column chromatography is often the default method for purifying isoxazole derivatives due to its versatility.[3]

FAQ: How do I select the right solvent system (mobile phase)?

The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.

  • Goal: Aim for a retention factor (Rƒ) of 0.25-0.35 for your product. This Rƒ value typically ensures that the compound elutes effectively from the column without taking too long or co-eluting with impurities.

  • Screening: Systematically test different solvent systems, starting with a non-polar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate. If this fails, try other combinations such as dichloromethane/methanol.[1]

FAQ: My compound is streaking on the TLC plate and the column. What does this mean and how do I fix it?

Streaking is often caused by the interaction of polar functional groups with the acidic surface of the silica gel.

  • Causality: The isoxazole ring contains nitrogen atoms which can be basic. These basic sites can interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and streaking.

  • Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For basic compounds like many heterocycles, adding triethylamine will neutralize the acidic sites on the silica, leading to sharper bands.[1]

FAQ: I'm not getting good separation between my product and a key impurity.

  • Solution 1: Optimize the Mobile Phase. Try switching to a different solvent system with different selectivity (e.g., from hexanes/ethyl acetate to dichloromethane/acetone).

  • Solution 2: Change the Stationary Phase. If the impurity is very non-polar, it may pass through a silica plug first. For compounds that are sensitive to acid, consider using neutral or basic alumina as your stationary phase instead of silica gel.[1]

Workflow: Troubleshooting Column Chromatography

Caption: Decision workflow for optimizing column chromatography.

Section 4: Troubleshooting Guide: Recrystallization

If your compound is a solid, recrystallization can be a highly efficient and scalable purification method.[3]

FAQ: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities prevent the formation of a crystal lattice.

  • Solution 1: Re-heat and Add Solvent. Heat the mixture until the oil redissolves, then add a small amount more of the hot solvent to make the solution slightly less saturated. Allow it to cool much more slowly.[1]

  • Solution 2: Promote Nucleation. Once the solution is cool, scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

  • Solution 3: Use Seed Crystals. If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.[1]

FAQ: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Rule of Thumb: "Like dissolves like." Since your target molecule is an ester, solvents like ethyl acetate might be too effective at dissolving it even when cold. A common and effective approach is a two-solvent system, such as ethanol/water or hexanes/ethyl acetate.[4]

Core Protocol: Two-Solvent Recrystallization

  • Dissolve your crude solid in the minimum amount of a hot solvent in which it is very soluble (the "soluble solvent," e.g., ethyl acetate).

  • While still hot, slowly add a solvent in which your compound is poorly soluble (the "anti-solvent," e.g., hexanes) dropwise until the solution just begins to turn cloudy (the saturation point).

  • Add a drop or two of the hot soluble solvent to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Workflow: Troubleshooting Recrystallization dot graph TD { A[Start: Attempt Recrystallization] --> B{Did crystals form?}; B -->|No| C{Did it "oil out"?}; B -->|Yes| D[Collect Crystals & Check Purity]; C -->|Yes| E[Re-heat, add more solvent, cool slowly]; C -->|No| F[Solution remains clear]; F --> G[Reduce solvent volume or add anti-solvent]; E --> H{Still oily?}; H -->|Yes| I[Try scratching or seeding]; H -->|No| D; I --> D; G --> B; D --> E2{Is recovery too low?}; E2 -->|Yes| F2[Cool mother liquor further or concentrate it for a second crop]; E2 -->|No| G2[Purification Complete];

}

Sources

recrystallization solvents for methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers and process chemists in the purification of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate . This content is structured as a Tier-3 Technical Support resource, prioritizing mechanistic understanding, reproducibility, and troubleshooting.

Phase 1: Solvent Selection & Solubility Profiling

Q1: What is the primary solvent system recommended for this isoxazole ester?

A: Based on the structural polarity of the isoxazole core and the lipophilicity of the phenyl ring, Methanol (MeOH) or Ethanol (EtOH) are the primary solvents of choice.

  • Mechanism: The compound possesses a polar ester group (

    
    ) and a nitrogen-oxygen heterocycle (isoxazole), which form hydrogen bond acceptances with protic solvents like alcohols. However, the hydrophobic phenyl group at position 5 and the methyl group at position 4 limit water solubility, making short-chain alcohols the ideal "Goldilocks" zone—high solubility at boiling point, low solubility at 
    
    
    
    [1, 2].
  • Alternative: If the compound is too soluble in pure alcohol (resulting in low recovery), a binary solvent system of Ethanol/Water (9:1 to 7:3 v/v) is recommended to force precipitation upon cooling [3].

Q2: Can I use non-polar solvents like Hexane or Heptane?

A: Not as a single solvent. While the phenyl ring provides some lipophilicity, the isoxazole and ester moieties make the compound relatively insoluble in pure alkanes. However, Ethyl Acetate/Hexane (1:3 to 1:5) is an excellent alternative system if alcohol-based recrystallization fails or causes transesterification (though rare with methyl esters in methanol). This system is particularly effective for removing non-polar byproducts [4].

Q3: How do I determine if my crude material is suitable for recrystallization?

A: Perform a Solubility Stress Test :

  • Place 50 mg of crude solid in a test tube.

  • Add 0.5 mL of Methanol.

  • Result A (Soluble at RT): Material is too pure or solvent is too strong. Use EtOH/Water.[1][2][3]

  • Result B (Insoluble at Boil): Impurities are likely inorganic salts or polymerized tars. Perform a hot filtration.

  • Result C (Soluble at Boil, Precipitates on Cooling): Ideal candidate for recrystallization.

Phase 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-RX-04)

Objective: Purification of this compound to >98% HPLC purity.

Materials:

  • Crude Isoxazole Ester[1]

  • Solvent: Methanol (HPLC Grade)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Protocol Steps:

  • Saturation: Transfer crude solid to the flask. Add Methanol (approx. 5 mL per gram of solid). Note: This volume is a starting point; adjust based on the stress test.

  • Dissolution: Heat the mixture to reflux (

    
    ). Add additional Methanol in 1 mL increments through the condenser until the solution is just clear.
    
    • Critical Control Point: If colored insoluble particles remain after 15 minutes of reflux, do not add more solvent. These are impurities. Proceed to Hot Filtration.

  • Hot Filtration (Optional): If solid impurities are present, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a sintered glass frit to remove mechanical impurities.

  • Controlled Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Methanol (

    
    ) to remove surface mother liquor. Do not use room temp solvent, or you will redissolve the product.
    
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Phase 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

A: Oiling out occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated. Corrective Actions:

  • Re-heat to redissolve the oil.

  • Add more solvent (dilute by 10-20%) to lower the saturation temperature.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation sites.

  • Slow down cooling: Wrap the flask in a towel to insulate it, allowing it to cool very slowly.

Q: The crystals are colored (yellow/brown) but should be white. How do I fix this?

A: Color is often due to conjugated organic impurities or oxidation byproducts. Corrective Action: Perform a Charcoal Treatment during the hot dissolution step:

  • Add activated carbon (5-10% weight of crude mass) to the hot solution.

  • Reflux for 5-10 minutes.

  • Hot filter carefully (use Celite to prevent carbon fines from passing through).

  • Proceed with crystallization.[1][3]

Q: My yield is very low (<50%). Where is my product?

A: It is likely remaining in the mother liquor (filtrate). Diagnostic: Check the filtrate by TLC.[1] If a large spot corresponds to the product:

  • Concentrate the filtrate by rotary evaporation to half its volume.

  • Cool again to induce a "second crop" of crystals. Note: Second crops are usually less pure than the first.

  • Alternatively, switch to a less polar solvent system (e.g., add water to the methanol filtrate) to force precipitation.

Phase 4: Visualization & Logic

Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent SolubilityCheck Check Solubility at Boiling Point Start->SolubilityCheck SolubleMethanol Soluble in MeOH? SolubilityCheck->SolubleMethanol PrecipitatesCool Precipitates on Cooling? SolubleMethanol->PrecipitatesCool Yes UseHexEtOAc USE Hexane/EtOAc (Alternative) SolubleMethanol->UseHexEtOAc No (Insoluble) UseMeOH USE METHANOL (Primary) PrecipitatesCool->UseMeOH Yes UseEtOHWater USE EtOH/H2O (Binary System) PrecipitatesCool->UseEtOHWater No (Too Soluble) OilOut Oiling Out? UseMeOH->OilOut RemedyOil Add Seed Crystal Dilute Solution OilOut->RemedyOil Yes

Caption: Decision logic for selecting the optimal recrystallization solvent based on solubility behavior.

Recrystallization Workflow

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present Cool Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Crystal Crystallization Cool->Crystal Wash Wash with Cold Solvent Crystal->Wash Dry Vacuum Dry Wash->Dry Pure Pure Isoxazole Ester Dry->Pure

Caption: Step-by-step workflow for the purification of this compound.

Summary Data Table: Solvent Properties

Solvent SystemPolarity IndexBoiling Point (

)
Suitability RatingNotes
Methanol 5.164.7High Best balance of solubility for polar esters.
Ethanol 4.378.4High Good alternative; higher BP allows more solute dissolution.
Ethanol/Water (8:2) N/A~78Medium Use if yield is low in pure alcohol.
Hexane/Ethyl Acetate Variable~70-77Medium Excellent for removing non-polar tars.
Water 10.2100Low Compound is likely insoluble; causes oiling out.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved February 16, 2026, from [Link]

  • Chandra, A., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[4][5] Acta Crystallographica Section E. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-Methyl-5-Phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methyl 4-methyl-5-phenylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this valuable isoxazole derivative in high purity. This document offers a blend of theoretical principles and practical, field-tested protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude methyl 4-methyl-5-phenylisoxazole-3-carboxylate, providing explanations for the underlying causes and actionable solutions.

Problem 1: My crude product is an oil and won't solidify.

  • Underlying Cause: The presence of residual solvents or low-melting impurities can prevent the crystallization of your product. The melting point of the pure compound may also be low.

  • Troubleshooting Steps:

    • High-Vacuum Evaporation: Ensure all volatile solvents from the reaction workup are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble, such as hexanes or petroleum ether. Stir the oil vigorously with a spatula. This can often "crash out" the solid product, leaving impurities dissolved in the solvent.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

    • Column Chromatography: If the product remains an oil, it is best to proceed directly to column chromatography for purification.

Problem 2: Recrystallization yields are very low, or no crystals form.

  • Underlying Cause: The chosen recrystallization solvent may be too good a solvent for your compound, even at low temperatures. Alternatively, the concentration of the desired product in the crude material may be too low.

  • Troubleshooting Steps:

    • Solvent System Optimization: A single solvent may not be ideal. A two-solvent system is often more effective. Good starting points for isoxazole esters include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.[1] The ideal system is one where the compound is highly soluble in the first solvent when hot and poorly soluble in the second (antisolvent).

    • Concentration Adjustment: If too much solvent was used, carefully evaporate some of it to create a supersaturated solution, which is necessary for crystallization to occur.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

      • Cooling: Slow cooling is crucial for forming large, pure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Check the Mother Liquor: After filtration, concentrate the mother liquor and cool it again to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

Problem 3: Column chromatography provides poor separation of the desired product from impurities.

  • Underlying Cause: The polarity of the eluent (solvent system) is not optimized for your specific mixture of compounds. Impurities may have very similar polarities to your product.

  • Troubleshooting Steps:

    • Thin-Layer Chromatography (TLC) Screening: Before running a column, screen various solvent systems using TLC to find an eluent that gives your desired product a retention factor (Rf) of approximately 0.2-0.4 and maximizes the separation from all impurity spots. A good starting point for isoxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Solvent System Modification:

      • If the Rf is too high (product moves too fast), decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexanes to 10%).

      • If the Rf is too low (product is stuck on the baseline), increase the polarity of the eluent (e.g., from 20% ethyl acetate in hexanes to 30%).

    • Alternative Solvent Systems: If a simple two-solvent system doesn't provide adequate separation, consider adding a small amount of a third solvent with a different selectivity, such as dichloromethane or a trace amount of methanol (for more polar compounds).

    • Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Problem 4: The product appears to be decomposing on the silica gel column.

  • Underlying Cause: The isoxazole ring can be sensitive to the acidic nature of standard silica gel.[2] Prolonged exposure can lead to degradation.

  • Troubleshooting Steps:

    • Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (~1%), to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase if your compound is particularly acid-sensitive.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A "flash" chromatography setup with positive pressure is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude methyl 4-methyl-5-phenylisoxazole-3-carboxylate?

A1: The impurities will largely depend on the synthetic route used. However, for common syntheses of trisubstituted isoxazoles, you can anticipate the following:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have unreacted benzaldehyde oxime, methyl acetoacetate, or other precursors.

  • Regioisomers: The reaction of an unsymmetrical dicarbonyl compound with hydroxylamine can potentially lead to the formation of a regioisomeric isoxazole.[3] In the case of methyl 4-methyl-5-phenylisoxazole-3-carboxylate, the corresponding 3-phenyl-5-methyl isomer is a possible impurity.

  • Side-Reaction Byproducts: If your synthesis involves the in-situ generation of a nitrile oxide, dimerization of this intermediate can form furoxans.[3]

  • Hydrolyzed Product: If the workup or purification involves harsh acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-3-phenylisoxazole-4-carboxylic acid).[3]

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • During Column Chromatography: Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots (e.g., under UV light) to identify which fractions contain your pure product.

  • Assessing Purity: After recrystallization or column chromatography, run a TLC of your purified product alongside the crude material. A single spot for the purified material that is distinct from any impurity spots in the crude lane indicates successful purification.

Q3: What is a good starting point for a recrystallization solvent system?

A3: Based on the purification of the closely related ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, hot ethanol is an excellent starting point for recrystallization.[3][4] If your compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water or ethyl acetate/hexanes would be the next logical choice to try.

Q4: Can I use acid-base extraction to purify my product?

A4: Acid-base extraction is generally not a suitable primary purification method for methyl 4-methyl-5-phenylisoxazole-3-carboxylate. The molecule does not have a strongly acidic or basic functional group that can be easily protonated or deprotonated for selective extraction. However, a dilute aqueous base wash (e.g., saturated sodium bicarbonate solution) during the initial workup can help remove any acidic impurities, such as the hydrolyzed carboxylic acid byproduct.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on the successful recrystallization of the analogous ethyl ester and is a good starting point for methyl 4-methyl-5-phenylisoxazole-3-carboxylate.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the smallest volume of solvent necessary to achieve complete dissolution at the boiling point of the ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is a general procedure that should be optimized for your specific crude material using TLC analysis first. A petroleum ether/ethyl acetate system is a common choice for isoxazole derivatives.[2]

  • TLC Analysis: Determine the optimal eluent composition by TLC. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified methyl 4-methyl-5-phenylisoxazole-3-carboxylate.

Data Presentation

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Hot Ethanol; Ethanol/Water; Ethyl Acetate/HexanesSlow cooling is critical for high purity. Use a minimal amount of hot solvent.
Column Chromatography Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradientOptimize eluent using TLC first. Consider neutralizing silica gel if degradation is observed.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude Methyl 4-Methyl-5-Phenylisoxazole-3-carboxylate Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Trituration Triturate with non-polar solvent Is_Solid->Trituration No (Oil) Assess_Purity Assess Purity (TLC, NMR, MP) Recrystallization->Assess_Purity Trituration->Is_Solid Column_Chromatography Purify by Column Chromatography Column_Chromatography->Assess_Purity Pure_Product Pure Product Assess_Purity->Pure_Product No Further_Purification Further Purification Needed? Assess_Purity->Further_Purification Yes Further_Purification->Column_Chromatography Yes Further_Purification->Pure_Product No

Caption: A decision-making flowchart for selecting the appropriate purification strategy.

Troubleshooting Column Chromatography

Column_Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Was TLC screening performed? Start->Check_TLC Perform_TLC Perform TLC with various eluents Check_TLC->Perform_TLC No Check_Rf Is product Rf ~0.2-0.4? Check_TLC->Check_Rf Yes Perform_TLC->Check_Rf Adjust_Polarity Adjust eluent polarity Check_Rf->Adjust_Polarity No Consider_Gradient Use a gradient elution Check_Rf->Consider_Gradient Yes, but poor separation Check_Degradation Is product degrading on column? Check_Rf->Check_Degradation Yes Adjust_Polarity->Check_Rf Consider_Gradient->Check_Degradation Neutralize_Silica Neutralize silica with triethylamine Check_Degradation->Neutralize_Silica Yes Successful_Separation Successful Separation Check_Degradation->Successful_Separation No Neutralize_Silica->Successful_Separation

Caption: A systematic approach to troubleshooting poor separation during column chromatography.

References

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. [Link]

  • Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

  • Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Basappa, S. P., Naik, H. S. B., & Kumar, K. S. S. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of the Indian Chemical Society, 91(11), 2139-2144. [Link]

  • Shankaraiah, G., & Reddy, C. S. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. International Journal of Pharmaceutical Sciences and Research, 11(2), 734-739. [Link]

  • Reddit Community. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. [Link]

  • Szewczyk, M., Szymańska, E., & Perlikowska, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Angene Chemical. (n.d.). Methyl 5-phenylisoxazole-3-carboxylate(CAS# 51677-09-9). [Link]

  • SIELC Technologies. (2018, May 17). Separation of Methyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 4-Methyl-5-Phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-REGIO-4M5P Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting regioselectivity failures in isoxazole cyclization protocols.

Executive Summary

The synthesis of 4-methyl-5-phenylisoxazole is frequently plagued by regiochemical ambiguity. The core challenge lies in the condensation of hydroxylamine (


) with unsymmetrical 1,3-dicarbonyl equivalents. In standard acidic or basic conditions, thermodynamic and kinetic products often compete, yielding mixtures of the target molecule and its isomer, 4-methyl-3-phenylisoxazole  (or 5-methyl-4-phenylisoxazole, depending on the precursor).

This guide provides a definitive protocol to lock regioselectivity using the


-Enaminone Pathway , bypassing the stochastic nature of standard Claisen-type condensations.

Module 1: The Diagnostic Phase

Before modifying your protocol, confirm your current failure mode.

Q1: I am using 2-methyl-1-phenylbutane-1,3-dione. Why is my product ratio 60:40?

A: You are relying on the "Classic" 1,3-dicarbonyl condensation.

  • The Problem: Hydroxylamine is an ambident nucleophile (

    
    -nucleophile and 
    
    
    
    -nucleophile). In unsymmetrical diketones, the
    
    
    -attack can occur at either carbonyl (C1 or C3).
  • The Mechanism: The regioselectivity is driven by the subtle difference in electrophilicity between the benzoyl carbonyl and the acetyl carbonyl. Steric hindrance from the central methyl group further complicates the transition state, leading to a "regio-scramble."

  • The Fix: Abandon the 1,3-dicarbonyl approach. Switch to the

    
    -enaminone protocol  (See Module 2), which electronically biases the substrate to accept the nucleophile at a specific position.
    
Q2: I see a peak at 6.5 ppm in my proton NMR. Is this my product?

A: Likely No .

  • Target (4-methyl-5-phenylisoxazole): The proton at C3 is typically a singlet downfield, around

    
     8.1 – 8.4 ppm , due to the deshielding effect of the C=N bond and lack of adjacent substituents.
    
  • Isomer (3-methyl-5-phenylisoxazole): If you produced this isomer (common in unbuffered diketone reactions), the proton would be at C4. C4-H signals are typically more upfield (

    
     6.0 – 6.8 ppm ) because they are not adjacent to the ring nitrogen.
    
  • Isomer (5-methyl-4-phenylisoxazole): This also has a C3-H (downfield), but can be distinguished by NOE (See Module 4).

Module 2: The "Golden Route" (Enaminone Protocol)

This protocol utilizes the hard/soft acid-base theory to force regioselectivity >95:5.

The Logic

Instead of a diketone, we generate a


-dimethylamino enone . The 

-dimethylamino group acts as a "leaving group equivalent" and polarizes the double bond.
  • Hard/Soft Control: The

    
    -carbon (attached to 
    
    
    
    ) becomes a soft electrophile (Michael acceptor).
  • Sequence: The

    
    -terminus of hydroxylamine (better nucleophile) attacks the 
    
    
    
    -carbon exclusively.
  • Cyclization: The

    
    -terminus then closes the ring onto the carbonyl.
    
Step-by-Step Protocol
Step 1: Synthesis of the Enaminone Precursor
  • Reagents: Propiophenone (1-phenylpropan-1-one),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Procedure:

    • Mix Propiophenone (1.0 eq) with DMF-DMA (1.5 eq) in neat conditions or in Toluene.

    • Reflux for 8–12 hours.

    • Monitor by TLC. You are looking for the formation of 3-(dimethylamino)-2-methyl-1-phenylprop-2-en-1-one .

    • Purification: Evaporate volatiles. The residue is often pure enough, or can be recrystallized from hexanes/EtOAc.

Step 2: Regioselective Cyclization
  • Reagents: Enaminone (from Step 1), Hydroxylamine Hydrochloride (

    
    ), Ethanol.
    
  • Procedure:

    • Dissolve the enaminone in Ethanol (0.5 M concentration).

    • Add

      
       (1.2 eq).
      
    • Reflux for 2–4 hours.

    • Workup: Cool to RT. Remove solvent. Partition between water and Ethyl Acetate.

    • Result: The

      
       of hydroxylamine displaces the 
      
      
      
      group. The
      
      
      attacks the phenyl ketone.
    • Final Structure: C3 comes from the formyl carbon (has H). C4 comes from the methyl-substituted carbon. C5 comes from the benzoyl carbon (has Ph). Result: 4-methyl-5-phenylisoxazole. [1]

Module 3: Visualizing the Pathway

The following diagram illustrates why the Enaminone route succeeds where the Dicarbonyl route fails.

Regioselectivity Start Target: 4-methyl-5-phenylisoxazole Substrate_A Route A: 1,3-Dicarbonyl (2-methyl-1-phenylbutane-1,3-dione) Start->Substrate_A Avoid Substrate_B Route B: Enaminone (Propiophenone + DMF-DMA) Start->Substrate_B Recommended Reaction_A Reaction with NH2OH (Ambident Nucleophile Attack) Substrate_A->Reaction_A Intermediate_B Intermediate: 3-(dimethylamino)-2-methyl-1-phenylprop-2-en-1-one Substrate_B->Intermediate_B DMF-DMA / Reflux Result_A Mixture of Isomers (Regio-Scramble) Reaction_A->Result_A Poor Control Reaction_B Reaction with NH2OH (Michael Addition-Elimination) Result_B High Regioselectivity (>95% Target) Reaction_B->Result_B Directed Cyclization Mechanism_Detail Mechanism Logic: N-attack at Enamine Carbon (C3) O-attack at Carbonyl (C5) Reaction_B->Mechanism_Detail Intermediate_B->Reaction_B

Caption: Comparative workflow showing the high-fidelity Enaminone pathway (Green) versus the stochastic 1,3-Dicarbonyl pathway (Red).

Module 4: Analytical Validation (NMR)

Once synthesized, you must validate the structure. The 4-methyl-5-phenyl isomer has distinct spectral signatures compared to its likely contaminants.

Feature4-methyl-5-phenylisoxazole (Target)5-methyl-4-phenylisoxazole (Isomer)3-methyl-5-phenylisoxazole (Isomer)
C3-H Signal

8.1 – 8.4 ppm (s)

8.1 – 8.4 ppm (s)
N/A (Methyl at C3)
C4-H Signal N/A (Methyl at C4)N/A (Phenyl at C4)

6.3 – 6.8 ppm (s)
Methyl Signal

2.1 – 2.3 ppm

2.4 – 2.6 ppm

2.2 – 2.4 ppm
NOE Correlation Strong NOE between Me and Ph (Ortho)Strong NOE between Me and Ph (Ortho)Weak/No NOE (Meta, separated by H)
HMBC C3-H correlates to C4 (quat) & C5 (quat)C3-H correlates to C4 (quat) & C5 (quat)N/A

Crucial Distinction (Target vs. 5-Me-4-Ph): Since both have a downfield C3-H and adjacent Me/Ph groups, standard 1H NMR is insufficient. You must use HMBC .

  • In 4-methyl-5-phenyl : The Methyl protons will show a correlation to the carbon bearing the Phenyl group (C5) if the resolution allows, but more importantly, the C3-H will correlate to the C=N carbon (itself) and the C-Me carbon (C4).

  • Definitive Check: The synthesis from Propiophenone via DMF-DMA structurally guarantees the Phenyl is at C5 (the carbonyl carbon). The 5-methyl-4-phenyl isomer would require starting from phenylacetone (1-phenylpropan-2-one).

References

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (2025).[2] Retrieved from

  • National Institutes of Health (NIH). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC Database. Retrieved from 3

  • Organic Chemistry Portal. Synthesis of Isoxazoles: Recent Literature and Protocols. Retrieved from 4

  • Royal Society of Chemistry (RSC). Regioselective synthesis of 3- and 5-substituted isoxazoles from enaminones. RSC Advances.[2] Retrieved from 5

  • PubChem. 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one Compound Summary. (Used for precursor validation). Retrieved from 6[6]

Sources

Technical Support Center: Isoxazole Ester Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Minimizing Side Reactions in Isoxazole Ester Formation Ticket ID: ISOX-OPT-2024 Status: Open

Introduction: The Isoxazole Challenge

Isoxazole ester formation presents a dichotomy of challenges: the construction of the aromatic ring itself (often prone to dimerization and regiochemical scrambling) and the functionalization of the ring (where the N-O bond’s sensitivity to reduction and base hydrolysis limits standard protocols).

This guide is structured to troubleshoot the three primary synthetic pathways:

  • [3+2] Cycloaddition (Nitrile Oxides + Alkynes)

  • Condensation (Hydroxylamine + 1,3-Dicarbonyls)[1]

  • Direct Esterification (Isoxazole Carboxylic Acids

    
     Esters)
    

Module 1: The [3+2] Cycloaddition Route

Primary Issue: Dimerization of Nitrile Oxides (Furoxan Formation)[2][3][4]

Diagnostic Q&A

Q: I am seeing a significant byproduct peak at M+ [Dimer]. Why is my nitrile oxide dimerizing instead of reacting with the alkyne? A: This is a kinetic competition issue. The dimerization of nitrile oxides to furoxans (1,2,5-oxadiazole-2-oxides) is a second-order reaction (rate


 [CNO]

), whereas the desired cycloaddition is first-order with respect to the nitrile oxide (rate

[CNO][Dipolarophile]).

Protocol Adjustment (The "High-Dilution" Technique): Do not generate the nitrile oxide in bulk. Instead, generate it in situ slowly.

  • Dissolve your dipolarophile (alkyne/alkene) and base (e.g., TEA) in the solvent.

  • Dissolve your chlorooxime (nitrile oxide precursor) in a separate syringe.

  • Use a syringe pump to add the precursor over 4–8 hours.

    • Result: The steady-state concentration of the nitrile oxide remains extremely low, kinetically favoring the cycloaddition over dimerization.

Q: I am getting a mixture of 3,5- and 5,3-isomers. How do I force regioselectivity? A: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory and steric factors, often leading to mixtures. To enforce regiocontrol, you must switch mechanisms.

  • For 3,5-Disubstituted Isoxazoles: Use Copper(I) Catalysis (CuAAC analog) .

    • Mechanism:[5][6][7][8][9] Formation of a copper acetylide intermediate directs the attack, exclusively yielding the 3,5-isomer.

    • Reagent System: CuSO

      
       (10 mol%) + Sodium Ascorbate (20 mol%) in 
      
      
      
      -BuOH/H
      
      
      O (1:1).
  • For 3,4-Disubstituted Isoxazoles: Use Enamine Catalysis .

    • React an aldehyde with a secondary amine (e.g., pyrrolidine) to form an enamine in situ, which acts as a highly regioselective dipolarophile.[3]

Data Summary: Regiocontrol Strategies
Target IsomerReaction TypeCatalyst/ConditionKey Mechanism
3,5-Ester [3+2] CycloadditionCuI or CuSO

/Ascorbate
Copper Acetylide direction
Mixture (3,5 & 5,3) [3+2] CycloadditionThermal (Reflux)Steric/Electronic (FMO) control
3,4-Ester CondensationEnamine intermediateElectron-rich alkene attack

Module 2: Condensation Route (Claisen Type)

Primary Issue: Regioselectivity & Incomplete Cyclization

Diagnostic Q&A

Q: When reacting hydroxylamine with an unsymmetrical 1,3-dicarbonyl, I get the wrong regioisomer. Why? A: The regioselectivity is dictated by the pH of the reaction medium, which controls which nucleophile (Oxygen or Nitrogen of the hydroxylamine) attacks the most electrophilic carbonyl first.

  • Acidic Conditions (NH

    
    OH·HCl):  The carbonyl oxygen is protonated, making the carbonyls harder electrophiles. The nitrogen of hydroxylamine (softer nucleophile) attacks the most hindered/electron-rich carbonyl.
    
  • Basic Conditions (Free NH

    
    OH):  The oxygen of hydroxylamine becomes more nucleophilic.
    

Troubleshooting Protocol: If you require the specific isomer where the Oxygen of the isoxazole comes from the ketone side (5-substituted):

  • Use Hydroxylamine Hydrochloride in ethanol.

  • Buffer with Sodium Acetate (mildly acidic to neutral).

  • Avoid strong bases like NaOH, which promote scrambling and ring opening.

Module 3: Direct Esterification of Isoxazole Acids

Primary Issue: Low Reactivity & Ring Instability

Diagnostic Q&A

Q: My Fischer esterification (H


SO

/MeOH) is stalling at 40% conversion. Increasing heat degrades the product.
A: The isoxazole ring is electron-withdrawing. A carboxylic acid at the C-3 or C-5 position is electronically deactivated, making the carbonyl carbon less nucleophilic towards protonation (the first step of Fischer esterification). Furthermore, the N-O bond is thermally labile.

Recommended Workflow: The Acid Chloride Route Avoid high-temp acid catalysis. Use activation agents.[1][8][9]

  • Activation: React Isoxazole-COOH with Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM at 0°C

    
     RT.
    
    • Why: Generates the highly reactive acid chloride without heating.

  • Esterification: Add the alcohol (ROH) and Pyridine (1.5 equiv).

  • Workup: Wash with cold dilute HCl.

Q: I used Sodium Ethoxide to synthesize the ester via alkylation, but the ring cleaved. What happened? A: Isoxazoles are essentially "masked" 1,3-dicarbonyls.[1] Under strong basic conditions (like NaOEt), the C-3 proton (if present) or the ring itself can undergo base-catalyzed ring opening (cleavage of the N-O bond), reverting to a nitrile-enolate species.

Rule of Thumb:

  • Avoid: Strong alkoxide bases (NaOEt, NaOMe) with unsubstituted isoxazoles.

  • Use: Weak bases (K

    
    CO
    
    
    
    ) or non-nucleophilic bases (DIPEA) if alkylating a carboxylate salt with an alkyl halide.

Visualizing the Pathway

The following diagram illustrates the kinetic competition in the cycloaddition route and the decision logic for synthesis.

IsoxazolePathways Start Start: Nitrile Oxide Precursor NO Nitrile Oxide (R-CNO) Start->NO Base Induced Elimination Conc High [CNO] Concentration NO->Conc Dilute Low [CNO] (Slow Addn) NO->Dilute Dimer Furoxan (Dimer) [Side Reaction] Dipolarophile Dipolarophile (Alkyne/Alkene) Isoxazole Isoxazole Ester [Target] Dipolarophile->Isoxazole Conc->Dimer 2nd Order Rate (Rapid Dimerization) Dilute->Isoxazole Trapped by Dipolarophile (1st Order)

Caption: Kinetic competition between second-order dimerization (Furoxan) and first-order cycloaddition. Keeping [CNO] low via slow addition favors the green pathway.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie. (Foundational reference for Cu-catalyzed regiocontrol mechanisms applicable to isoxazoles). Link

  • Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Science of Synthesis/Thieme. (Authoritative text on isoxazole ring stability and cleavage). Link

  • Grecian, S., & Fokin, V. V. (2008).[12] Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie. Link

Sources

Technical Support Center: Isomer Separation of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for separating the target molecule from its isomers.

Introduction: The Challenge of Isomeric Purity

In the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), achieving high isomeric purity is a critical, yet often challenging, step. For this compound, a common synthetic route from benzamide and methyl acetoacetate can lead to the formation of a primary regioisomeric impurity: methyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate . The subtle differences in the positions of the methyl and phenyl groups on the oxazole ring can significantly impact the biological activity and safety profile of the final compound. Therefore, robust and efficient separation methods are paramount.

This guide provides a comprehensive overview of the potential isomeric impurities, their distinguishing characteristics, and detailed protocols for their separation using chromatographic and crystallization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely isomeric impurities I should expect when synthesizing this compound?

A1: Based on common synthetic pathways, the most probable regioisomeric impurity is methyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate . This arises from the two possible modes of cyclization during the formation of the oxazole ring. While other minor isomers could be present, this regioisomer is typically the primary purification challenge.

Diagram: Synthetic Pathway and Potential Isomers

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products benzamide Benzamide reaction Cyclization Reaction benzamide->reaction acetoacetate Methyl Acetoacetate acetoacetate->reaction target Methyl 4-methyl-5-phenyl- 1,2-oxazole-3-carboxylate (Target Molecule) reaction->target Desired Pathway isomer Methyl 5-methyl-4-phenyl- 1,2-oxazole-3-carboxylate (Regioisomeric Impurity) reaction->isomer Side Reaction

Caption: Synthetic route leading to the target molecule and its primary regioisomeric impurity.

Q2: How can I differentiate between the target molecule and its regioisomer using analytical techniques?

A2: Differentiating between these regioisomers requires careful analytical characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shifts of the methyl and aromatic protons will likely be different due to the varied electronic environments. The phenyl group at the 5-position in the target molecule will experience a different shielding/deshielding effect compared to the phenyl group at the 4-position in the isomer.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts of the oxazole ring and the attached substituents will be distinct for each isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can be definitive. For the target molecule, an NOE correlation would be expected between the protons of the 4-methyl group and the ortho-protons of the 5-phenyl group. This correlation would be absent in the regioisomer.

While Infrared (IR) spectroscopy can confirm the presence of functional groups (ester, aromatic rings), it is less likely to provide unambiguous differentiation between these specific regioisomers.

Q3: My initial attempts at purification by flash chromatography are not giving good separation. What can I do?

A3: Poor separation in flash chromatography is a common issue when dealing with isomers of similar polarity. Here’s a systematic approach to troubleshoot and optimize your separation:

Troubleshooting Workflow for Flash Chromatography

G cluster_solvent Solvent Optimization cluster_gradient Gradient Adjustment cluster_silica Stationary Phase cluster_loading Sample Loading start Poor Separation solvent Optimize Solvent System start->solvent gradient Adjust Gradient solvent->gradient If still poor tlc Screen various solvent systems (e.g., Hexane/EtOAc, Toluene/EtOAc, DCM/MeOH) using TLC. solvent->tlc silica Change Silica Type gradient->silica If still poor shallow Use a shallower gradient (e.g., 0-20% B over 20 CV). gradient->shallow loading Check Sample Loading silica->loading If still poor high_res Use high-resolution silica (e.g., 25-40 µm). silica->high_res loading->start Re-evaluate amount Reduce sample load (typically 1-5% of silica weight). loading->amount success Good Separation polarity Aim for a ΔRf of >0.1 between isomers. tlc->polarity polarity->success isocratic Consider an isocratic hold where isomers start to separate. shallow->isocratic isocratic->success rp Consider reversed-phase (C18) if isomers have different hydrophobicities. high_res->rp rp->success dry_load Use dry loading to improve band sharpness. amount->dry_load dry_load->success

Caption: A systematic workflow for troubleshooting poor separation in flash chromatography.

Detailed Protocol: Flash Chromatography

  • TLC Analysis:

    • Prepare stock solutions of your crude product.

    • Spot on silica gel TLC plates and develop in various solvent systems (e.g., start with Hexanes:Ethyl Acetate mixtures like 9:1, 8:2, 7:3).

    • The ideal solvent system will show good separation of the spots with the target compound having an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a column size appropriate for your sample amount.

    • Pack the column with high-purity silica gel (40-63 µm).

    • Equilibrate the column with your chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried sample to the top of the column.

  • Elution:

    • Run the column with the optimized solvent system, either isocratically or with a shallow gradient.

    • Collect fractions and analyze by TLC to identify the pure fractions of the target molecule.

Q4: Can I use crystallization to separate the isomers? What is a good starting point for solvent screening?

A4: Yes, fractional crystallization can be a highly effective and scalable method for separating regioisomers, provided there is a significant difference in their solubility in a particular solvent.

Key Principles of Fractional Crystallization for Isomer Separation:

  • Solubility Differential: The target isomer should be significantly less soluble than the undesired isomer in the chosen solvent at a lower temperature.

  • Nucleation and Crystal Growth: Controlled cooling allows for the selective crystallization of the less soluble isomer, leaving the more soluble isomer in the mother liquor.

Protocol: Solvent Screening for Crystallization

  • Small-Scale Screening:

    • In separate small vials, dissolve ~10-20 mg of the crude mixture in a minimal amount of various hot solvents.

    • Suggested Solvents for Screening:

      • Alcohols: Methanol, Ethanol, Isopropanol

      • Esters: Ethyl acetate

      • Aromatic Hydrocarbons: Toluene

      • Ketones: Acetone

      • Mixed Solvent Systems: Ethanol/Water, Toluene/Hexane

  • Observation:

    • Allow the vials to cool slowly to room temperature, and then in an ice bath or refrigerator.

    • Observe which solvent system yields crystals.

    • Analyze the resulting crystals and the mother liquor by an appropriate analytical method (e.g., HPLC or ¹H NMR) to determine the degree of enrichment of the target isomer in the crystalline solid.

Troubleshooting Crystallization

Problem Potential Cause Solution
No crystals form Compound is too soluble.Try a solvent in which the compound is less soluble, or use an anti-solvent.
Oiling out Solution is too concentrated, or cooling is too rapid.Use a more dilute solution; ensure slow, controlled cooling.
Poor purity of crystals Co-crystallization of isomers.Try a different solvent system; perform multiple recrystallizations.

Advanced Separation: Preparative HPLC

For high-purity requirements, such as for reference standards or final API polishing, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.

HPLC Method Development Strategy

G cluster_column Column Selection cluster_mobile Mobile Phase cluster_optimize Optimization cluster_scaleup Scale-up start Develop Analytical Method column_select Column Selection start->column_select mobile_phase Mobile Phase Screening column_select->mobile_phase np_rp Screen both Normal Phase (Silica, Diol) and Reversed-Phase (C18, Phenyl-Hexyl) columns. column_select->np_rp optimization Method Optimization mobile_phase->optimization np_mp Normal Phase: Hexane/Isopropanol, Hexane/Ethyl Acetate mobile_phase->np_mp rp_mp Reversed-Phase: Acetonitrile/Water, Methanol/Water mobile_phase->rp_mp scale_up Scale-up to Preparative optimization->scale_up gradient_opt Optimize gradient slope and time. optimization->gradient_opt larger_column Use a larger diameter column with the same stationary phase. scale_up->larger_column flow_rate Adjust flow rate for optimal resolution. gradient_opt->flow_rate temperature Vary column temperature. flow_rate->temperature adjust_flow Adjust flow rate and sample load proportionally. larger_column->adjust_flow

Caption: A strategic approach to developing a preparative HPLC method for isomer separation.

Starting Point for HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point due to its versatility.

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

A generic starting gradient could be:

Time (min)% Acetonitrile% Water
05050
20955
25955
265050
305050

This method would then be optimized based on the initial separation profile to maximize resolution between the isomeric peaks.

References

  • Synthesis of Oxazole Derivatives: For general synthetic methodologies of oxazoles, which can provide insights into potential side reactions and isomer formation, refer to reviews on this topic. A useful starting point is the collection of synthetic approaches available on the Organic Chemistry Portal. [link to a relevant, stable organic chemistry resource]
  • Flash Chromatography Principles: For a foundational understanding of flash chromatography techniques, the work by Still, Kahn, and Mitra remains a cornerstone reference.
  • Crystallization Techniques: For a comprehensive overview of crystallization as a purification technique, standard organic chemistry laboratory manuals and specialized texts on crystallization are recommended.
  • HPLC Method Development: For detailed guidance on developing HPLC methods, resources from major chromatography column and system manufacturers, as well as pharmacopeial guidelines, are invaluable. [link to a trusted HPLC method development guide]

Validation & Comparative

Analytical Comparison Guide: Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

[1]

Executive Summary & Structural Logic

This compound is a fully substituted isoxazole.[1] Unlike 3,5-disubstituted analogs, it lacks a ring proton, making 1H NMR analysis reliant on the chemical shifts of its substituents to confirm regiochemistry.[1]

  • Core Challenge: Distinguishing the target (4-methyl-5-phenyl) from its regioisomer (5-methyl-4-phenyl) formed during cycloaddition syntheses.

  • Key Diagnostic: The chemical shift of the C4-methyl group is sensitive to the shielding cone of the adjacent phenyl ring and the electronic pull of the C3-carboxylate.[1]

Structural Visualization

The following diagram outlines the atomic connectivity and numbering used for spectral assignment.

GIsoxazoleIsoxazole Ring(Core)C3_EsterC3-Methoxycarbonyl(-COOCH3)Isoxazole->C3_EsterPos 3C4_MethylC4-Methyl(-CH3)Isoxazole->C4_MethylPos 4C5_PhenylC5-Phenyl(-Ph)Isoxazole->C5_PhenylPos 5C5_Phenyl->C4_MethylShielding Effect

Figure 1: Structural connectivity and key electronic interactions influencing NMR shifts.

1H NMR Spectral Analysis (CDCl3)

The following data is derived from the ethyl ester analog (Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate) and standard isoxazole substituent effects. The methyl ester signal is distinct and predictable.[1]

Assignment Table
SignalChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
A 7.60 – 7.75 Multiplet (m)2HAr-H (Ortho)Phenyl ring protons closest to the isoxazole.[1] Deshielded by the heterocycle.[1]
B 7.40 – 7.55 Multiplet (m)3HAr-H (Meta/Para)Remaining phenyl protons.
C 3.98 – 4.02 Singlet (s)3H-COOCH 3Methyl ester. Characteristic sharp singlet, typically deshielded by the carbonyl.
D 2.25 – 2.35 Singlet (s)3HC4-CH 3Methyl group directly on the ring.
Mechanistic Interpretation[1][2]
  • The "Silent" Ring: Unlike 3-methyl-5-phenylisoxazole (which shows a diagnostic singlet at ~6.33 ppm for the C4-H), this molecule is "silent" in the aromatic heterocyclic region (6.0–7.0 ppm).[1] The absence of this signal is the primary confirmation of full substitution.[1]

  • C4-Methyl Shift: The methyl group at position 4 appears upfield (~2.3 ppm) relative to a methyl at position 5 (~2.4–2.5 ppm) in similar systems. This is due to the anisotropic shielding effect of the adjacent phenyl ring at position 5, which projects electron density toward the C4 substituent.

  • Phenyl Splitting: The phenyl group is freely rotating but often shows a separation between the ortho (2H) and meta/para (3H) protons due to the electron-withdrawing nature of the isoxazole ring.

Comparative Analysis: Target vs. Alternatives

In drug discovery, this compound is often compared against its Regioisomer (an impurity) and its Ethyl Analog (an alternative reagent).

Scenario A: Distinguishing the Regioisomer

A common synthetic pitfall in nitrile oxide cycloadditions is the formation of the 5-methyl-4-phenyl isomer.[1]

FeatureTarget: 4-Methyl-5-PhenylAlternative: 5-Methyl-4-Phenyl
Methyl Shift ~2.30 ppm (Shielded by Ph)~2.50 ppm (Deshielded by O-N bond)
Phenyl Shift Distinct Ortho/Meta splitOften more overlapping
Mechanism Phenyl at C5 conjugates with O-NPhenyl at C4 is sterically crowded
Scenario B: Ethyl Ester Analog

The ethyl ester (Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate) is a common alternative if the methyl ester proves too labile (prone to hydrolysis) in biological assays.[1]

  • Spectral Difference: The methyl ester singlet (3.98 ppm) is replaced by a quartet (~4.46 ppm) and a triplet (~1.43 ppm) .

  • Performance: The ethyl ester is more lipophilic (higher LogP), potentially improving cell permeability in early-stage screening, though the methyl ester is preferred for crystallographic compactness.

Workflow: Isomer Identification

The following decision tree illustrates the logic for verifying the correct isomer.

DecisionTreeStartAcquire 1H NMR(CDCl3)CheckRingHIs there a singlet@ 6.0-7.0 ppm?Start->CheckRingHCheckMethylCheck Methyl Shift(Aliphatic Region)CheckRingH->CheckMethylNoResult_DisubIncomplete Sub:Trisubstituted Impurity(Ring H present)CheckRingH->Result_DisubYesResult_TrisubTarget Confirmed:4-Methyl-5-Phenyl(Methyl @ ~2.3 ppm)CheckMethyl->Result_Trisub~2.3 ppmResult_RegioRegioisomer:5-Methyl-4-Phenyl(Methyl @ ~2.5 ppm)CheckMethyl->Result_Regio>2.45 ppm

Figure 2: Logic flow for distinguishing the target molecule from common synthetic impurities.

Experimental Protocol

To ensure reproducibility and spectral resolution sufficient to distinguish the methyl singlet from potential impurities, follow this protocol.

Sample Preparation[1][2][3][4][5]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: Ensure the solution is clear. If turbidity persists, filter through a cotton plug into the NMR tube.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (Sufficient for >95% purity); increase to 64 if analyzing crude mixtures.

  • Relaxation Delay (D1): 1.0 second (Standard); increase to 5.0 seconds for quantitative integration (qNMR).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (25°C).

Validation Step
  • Calibrate: Set the TMS peak to 0.00 ppm .

  • Integrate: Set the Methyl Ester singlet (approx 4.0 ppm) to an integral of 3.00 .

  • Verify: The aromatic region (7.4–7.8 ppm) must integrate to 5.00 ± 0.2 . Significant deviation indicates solvent occlusion or regioisomeric mixtures.[1]

References

  • University College Dublin. (2016). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. (Contains data for the Ethyl ester analog, Compound 4n). Link

  • Royal Society of Chemistry. (2022).[2] Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents.[1] (Provides comparative shifts for 3-phenylisoxazole scaffolds). Link

  • National Institutes of Health (PMC). (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1][3][4][5][6][7][8] (Crystallographic and structural data for the acid precursor). Link

  • Sigma-Aldrich. Methyl 5-phenylisoxazole-3-carboxylate Product Page.[1][7][9] (Reference for the des-methyl analog). Link

A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 4-Methyl-5-Phenyl-1,2-Oxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate , a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage data from structurally analogous compounds to provide a robust, predictive comparison. We will delve into the rationale behind chemical shift assignments, outline a comprehensive experimental protocol for data acquisition, and compare the utility of ¹³C NMR with alternative analytical methods.

Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Therefore, by examining the ¹³C NMR data of structurally similar isoxazole derivatives, we can predict the chemical shifts for this compound with a reasonable degree of accuracy. The predicted values are presented in Table 1, alongside experimental data for relevant comparative compounds.

Carbon Atom Predicted Chemical Shift (ppm) for this compound Comparative Experimental Data (ppm)
C=O (Ester) ~162-165Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate: Not specified for ester C=O[1]
C3 (Isoxazole) ~158-1623-phenyl-5-(p-tolyl)isoxazole: 162.8[2]
C4 (Isoxazole) ~110-115Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate: 108.3 (C-4)[1]
C5 (Isoxazole) ~170-1753,5-diphenylisoxazole: 170.3[2]
Phenyl C1' (ipso) ~128-1323,5-diphenylisoxazole: 127.4[2]
Phenyl C2'/C6' (ortho) ~126-1293,5-diphenylisoxazole: 129.0[2]
Phenyl C3'/C5' (meta) ~129-1313,5-diphenylisoxazole: 128.9[2]
Phenyl C4' (para) ~130-1333,5-diphenylisoxazole: 130.1[2]
CH₃ (at C4) ~10-153-Methyl-5-phenylisoxazole: Not specified for C4-CH₃
OCH₃ (Ester) ~52-55Methyl 4-(3-methylisoxazol-5-yl)benzoate: 52.2[3]

Rationale for Predicted Chemical Shifts:

  • Isoxazole Ring Carbons (C3, C4, C5): The chemical shifts of the isoxazole ring carbons are characteristic. C3, being adjacent to the nitrogen and doubly bonded to it, is expected to be significantly deshielded, appearing downfield. C4, substituted with a methyl group, will have its chemical shift influenced by the electron-donating nature of the alkyl group, generally leading to a more upfield resonance compared to an unsubstituted C4. C5, attached to the phenyl group and the ring oxygen, will also be deshielded and is predicted to have the most downfield shift among the ring carbons, a trend observed in similar 5-phenylisoxazoles.[2]

  • Carbonyl Carbon (Ester): The ester carbonyl carbon is typically found in the range of 160-175 ppm. Its precise location will be influenced by conjugation with the isoxazole ring.

  • Phenyl Group Carbons: The phenyl group carbons will exhibit a characteristic pattern. The ipso-carbon (C1') will be somewhat shielded compared to the other substituted aromatic carbons. The ortho, meta, and para carbons will have distinct chemical shifts, with the para carbon often being the most deshielded.

  • Methyl Carbons: The methyl group attached to C4 of the isoxazole ring is expected to have a chemical shift in the typical aliphatic region (10-20 ppm). The methoxy carbon of the ester group will be found further downfield, typically around 50-55 ppm, due to the deshielding effect of the adjacent oxygen atom.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. The key challenge in ¹³C NMR is the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which necessitates signal enhancement techniques.[4]

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion.
  • Tune and match the ¹³C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. This decouples the protons from the carbons, resulting in a spectrum of singlets for each unique carbon, which simplifies interpretation.[5]
  • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly saturating the signals.
  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For more quantitative results, a longer delay (5x the longest T₁ relaxation time) would be necessary, but for routine characterization, a shorter delay is sufficient.[6]
  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typically adequate.
  • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
  • Spectral Width (sw): A spectral width of 0-220 ppm is generally sufficient to cover the chemical shift range of most organic compounds.[5]

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Workflow for ¹³C NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter add_tms Add Internal Standard (TMS) filter->add_tms spectrometer Spectrometer Setup (Tune, Match, Shim) add_tms->spectrometer acquire Acquire Data (Proton Decoupled) spectrometer->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Spectrum (TMS or Solvent) process->calibrate assign Assign Chemical Shifts to Carbon Atoms calibrate->assign

Caption: Workflow for obtaining and analyzing a ¹³C NMR spectrum.

Alternative and Complementary Analytical Techniques

While ¹³C NMR is invaluable for determining the carbon skeleton, a comprehensive structural elucidation often requires a combination of analytical methods.

Technique Advantages Disadvantages Application for this Molecule
¹H NMR High sensitivity, provides information on proton environments and connectivity through coupling.Can have overlapping signals in complex molecules.Essential for determining the number and connectivity of protons, confirming the presence of the methyl and phenyl groups.
2D NMR (HSQC, HMBC) Provides direct correlation between protons and carbons (HSQC) and long-range correlations (HMBC), aiding in unambiguous assignment of both ¹H and ¹³C signals.Longer experiment times.Crucial for definitively assigning the quaternary carbons (C3, C4, C5, and the ester carbonyl) by observing their correlations with nearby protons.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.Does not provide detailed structural connectivity information.Confirms the overall molecular formula and can provide clues about the molecule's structure through fragmentation analysis.
Infrared (IR) Spectroscopy Provides information about the functional groups present (e.g., C=O, C=N, aromatic rings).Can be ambiguous for complex molecules with many functional groups.Confirms the presence of the ester carbonyl (~1720-1740 cm⁻¹) and the C=N bond of the isoxazole ring.
X-ray Crystallography Provides the definitive, unambiguous 3D structure of the molecule in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain.The "gold standard" for structural determination, if a suitable crystal can be grown.

The Power of Predictive Methodologies

In the absence of experimental data, computational methods for predicting ¹³C NMR chemical shifts have become increasingly reliable.[7] Techniques such as Density Functional Theory (DFT) calculations and more recently, Graph Neural Networks (GNNs), can provide theoretical spectra that often show good agreement with experimental results.[8][9] These in silico approaches are particularly useful for:

  • Confirming structural assignments: By comparing the predicted spectrum with the experimental one, one can gain confidence in the proposed structure.

  • Differentiating between isomers: Different isomers will have distinct predicted ¹³C NMR spectra, aiding in their identification.

  • Guiding experimental work: Predicted spectra can help in setting the correct spectral width and anticipating the chemical shift regions of interest.

Conclusion

The structural characterization of this compound relies heavily on the application of modern analytical techniques. While a definitive experimental ¹³C NMR spectrum is not publicly available, a robust prediction of its chemical shifts can be made through careful comparison with structurally related isoxazole derivatives. This guide has provided a detailed, predicted ¹³C NMR data set, a comprehensive experimental protocol for its acquisition, and a comparative overview of alternative and complementary analytical methods. For researchers in drug discovery and materials science, a thorough understanding and application of these techniques are essential for the unambiguous determination of molecular structure and the advancement of their respective fields.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Source not further identified].
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). [Source not further identified].
  • Goodman, J. M., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11493–11501. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20221. [Link]

  • Reddy, T. R., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13679–13690. [Link]

  • A Technical Guide to the Prediction of 13C NMR Chemical Shifts in Furan Deriv
  • Goodman, J. M., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Source not further identified].
  • ¹³C NMR spectroscopy • Chemical shift. (n.d.). [Source not further identified].
  • Gessner, V. H., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1653–1656. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Source not further identified].
  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

  • Stanovnik, B., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 46–54. [Link]

  • Supporting Information for publications. (n.d.). [Source not further identified].
  • Srivastava, R. M., et al. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Source not further identified].

Sources

Comparative Spectroscopic Analysis: Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib) and other bioactive isoxazoles.

The analysis focuses on distinguishing this specific regioisomer from its structural analogues and hydrolysis products using Infrared (IR) Spectroscopy.

Executive Summary & Chemical Context

Target Molecule: this compound CAS (Analog): 1143-82-4 (Ethyl ester variant used as primary reference) Molecular Formula: C₁₂H₁₁NO₃

In medicinal chemistry, the isoxazole ring is a privileged scaffold. The specific substitution pattern—Carboxylate at C3, Methyl at C4, and Phenyl at C5 —is synthetically challenging to distinguish from its regioisomer (Carboxylate at C4, Phenyl at C3) without rigorous spectroscopic data.

This guide utilizes experimental data from the Ethyl ester analogue (a spectroscopic proxy with identical electronic ring properties) to establish the baseline fingerprint for the Methyl ester.

Why This Matters (The "Why")
  • Regioisomer Control: The [3+2] cycloaddition reactions used to synthesize this core often yield mixtures of 3,5- and 3,4-substituted isoxazoles. IR spectroscopy provides a rapid, non-destructive method to verify the correct isomer before proceeding to expensive sulfonylation steps.

  • Hydrolysis Monitoring: The methyl ester is a "mask" for the carboxylic acid. Monitoring the carbonyl shift is the most reliable way to track deprotection.

Experimental Protocol (ATR-FTIR)[1]

To ensure reproducibility, the following protocol is recommended for analyzing solid or oil isoxazole intermediates.

Instrument: Bruker Vertex 70 or equivalent with Diamond ATR accessory. Resolution: 4 cm⁻¹ Scans: 32 (Background: Air)

Step-by-Step Workflow
  • Sample Prep: If the product is an oil (common for crude methyl esters), place 10 µL directly on the crystal. If solid, crush to a fine powder to ensure uniform contact.

  • Background Correction: Run an air background immediately prior to the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition: Collect the spectrum from 4000–400 cm⁻¹.

  • Cleaning: Clean the crystal with isopropanol. Crucial: Isoxazoles can be sticky; verify the crystal is clean by running a "blank" scan before the next sample.

Spectral Analysis: The Fingerprint

The following assignments are based on experimental data for the 4-methyl-5-phenyl-3-carboxylate core.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Ester C=O 1733 StrongDiagnostic Peak. The ester carbonyl stretch. It is conjugated with the isoxazole ring at the C3 position. A shift below 1720 cm⁻¹ suggests hydrolysis or hydrogen bonding.
Isoxazole C=N 1618 MediumThe ring stretching vibration. This band is sensitive to the electronic nature of the C5-Phenyl substituent.
Aromatic Ring 1510, 1452 MediumSkeletal vibrations of the C5-Phenyl group.
C-O-C (Ester) 1267 StrongAsymmetric stretching of the ester linkage. This peak disappears upon hydrolysis to the acid.
Aliphatic C-H 2950–2997 WeakC-H stretching of the C4-Methyl group and the ester Methyl. (Note: Ethyl esters show additional bands at ~2980/2930).
Aromatic C-H 3050–3135 WeakC-H stretching of the phenyl ring protons.
Ring Breathing 1021 MediumCharacteristic breathing mode of the 1,2-oxazole ring system.
Out-of-Plane C-H 780, 690 MediumMonosubstituted phenyl ring deformation (5 adjacent H atoms).

Technical Note: The C=N band at 1618 cm⁻¹ is distinctively higher than typical C=C stretches due to the electronegativity of the nitrogen and oxygen atoms in the heterocycle.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the Target Molecule against its most common "impurities" or synthetic alternatives.

Comparison 1: Target vs. Hydrolyzed Acid (Precursor/Degradant)

Alternative: 4-methyl-5-phenylisoxazole-3-carboxylic acid.

FeatureTarget (Methyl Ester)Alternative (Carboxylic Acid)Differentiator
Carbonyl (C=O) 1733 cm⁻¹ (Sharp)1690–1710 cm⁻¹ (Broad)Primary Check. Acid dimers lower the frequency via H-bonding.
Hydroxyl (O-H) Absent2500–3300 cm⁻¹ (Very Broad)The "carboxylic acid fence" dominates the high-energy region.
C-O Stretch 1267 cm⁻¹~1210–1230 cm⁻¹Shift due to change from O-Me to O-H.
Comparison 2: Target vs. Regioisomer

Alternative: Methyl 5-methyl-3-phenylisoxazole-4-carboxylate. Context: In this isomer, the Phenyl is at C3 and the Ester is at C4.

  • Conjugation Effect: In the Target (Ester at C3), the carbonyl is conjugated through the C=N bond. In the Regioisomer (Ester at C4), the carbonyl is conjugated with the C=C bond of the isoxazole.

  • Spectral Shift: The Regioisomer often exhibits a C=O stretch at a slightly lower frequency (~1715–1725 cm⁻¹) and a distinct ring breathing pattern due to the 3-phenyl substitution. The Target's C=N stretch at 1618 cm⁻¹ is generally more intense than in the 3-phenyl isomer.

Synthesis & Quality Control Workflow

The following diagram illustrates the critical decision points where IR spectroscopy validates the synthesis of the 4-methyl-5-phenyl-3-carboxylate core.

QC_Workflow Start Start: Benzaldehyde + Methyl Acetoacetate Intermediate Intermediate: Oxime / Chlorination Start->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Crude Crude Isoxazole Ester Cycloaddition->Crude IR_Check FTIR Analysis (ATR) Crude->IR_Check Decision_Acid Peak at 1690-1710 + Broad OH? (Hydrolysis Occurred) IR_Check->Decision_Acid Broad OH Detected Decision_Regio Peak < 1720 (Sharp)? (Possible Regioisomer) IR_Check->Decision_Regio Shifted C=O Decision_Pass Peak at ~1733 cm⁻¹ (Target Confirmed) IR_Check->Decision_Pass Matches Target Next_Step Proceed to Sulfonylation (Valdecoxib Synthesis) Decision_Pass->Next_Step

Figure 1: Quality Control Decision Tree for Isoxazole Synthesis using FTIR.

References

  • Experimental Data Source (Ethyl Analogue): University College Dublin. (2016). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. (See Compound 4n: Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate).

  • Isoxazole Vibrational Theory: Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958.

  • General IR Spectroscopy of Esters: NIST Mass Spectrometry Data Center. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum. (Used for comparative ester/ring modes).

Technical Guide: Comparative Bioactivity & Optimization of Methyl vs. Ethyl 4-Methyl-5-Phenyl-1,2-Oxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for medicinal chemists and drug discovery scientists. It moves beyond simple product descriptions to provide a decision-making framework based on physicochemical properties, metabolic fate, and synthetic utility.

Executive Summary

In the development of isoxazole-based pharmacophores, the choice between methyl and ethyl ester functionalities at the C3 position of the 4-methyl-5-phenyl-1,2-oxazole scaffold is a critical optimization step. While both serve as precursors to the bioactive free acid (or downstream amides/hydrazides), they exhibit distinct physicochemical profiles that influence membrane permeability , metabolic stability , and crystallinity .

This guide provides an evidence-based comparison to assist researchers in selecting the optimal derivative for hit-to-lead optimization and biological screening.

Physicochemical Profile & ADME Comparison

The biological performance of these esters is governed largely by their lipophilicity and molecular size. The ethyl ester generally offers superior membrane permeability (LogP) at the cost of slightly increased molecular weight.

Table 1: Calculated Physicochemical Properties
PropertyMethyl Ester (C₁₂H₁₁NO₃)Ethyl Ester (C₁₃H₁₃NO₃)Impact on Bioactivity
Molecular Weight 217.22 g/mol 231.25 g/mol Negligible difference; both are ideal fragments (<300 Da).
cLogP (Lipophilicity) ~2.4~2.9Ethyl is more lipophilic, enhancing passive diffusion across lipid bilayers.
tPSA (Polar Surface Area) ~55 Ų~55 ŲIdentical; polar surface is dominated by the isoxazole ring and ester carbonyl.
Solubility (Aq) ModerateLowMethyl is slightly more water-soluble; Ethyl often requires DMSO/co-solvents for assay.
Steric Bulk (Ester) LowMediumEthyl provides steric protection against rapid non-specific hydrolysis.
Expert Insight: The "Prodrug" Effect

In most biological assays (cell-based or in vivo), these esters function as prodrugs . They are hydrolyzed by intracellular carboxylesterases (CES1/CES2) to release the parent 4-methyl-5-phenylisoxazole-3-carboxylic acid .

  • Methyl Ester: Rapidly hydrolyzed; however, the release of methanol (though in micro-quantities) is a toxicological consideration in late-stage development.

  • Ethyl Ester: Hydrolyzed at a controlled rate; releases ethanol (biocompatible). Preferred for in vivo studies.

Metabolic Pathways & Mechanism of Action

Understanding the metabolic fate is crucial for interpreting bioactivity data. The observed activity is often a composite of the intact ester (binding to lipophilic pockets) and the free acid (binding to polar/ionic residues).

Diagram 1: Metabolic Hydrolysis & Bioactivation Pathway

MetabolicPathway Prodrug_Me Methyl Ester (High Sol, Low LogP) Intermediate Tetrahedral Intermediate Prodrug_Me->Intermediate Fast Kinetics Prodrug_Et Ethyl Ester (High LogP, Better Permeability) Prodrug_Et->Intermediate Slower Kinetics Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Intermediate Active_Acid Active Metabolite: 4-Methyl-5-Phenyl-Isoxazole-3-COOH Intermediate->Active_Acid Hydrolysis Byproduct_Me Methanol (Tox Risk) Intermediate->Byproduct_Me From Methyl Byproduct_Et Ethanol (Safe) Intermediate->Byproduct_Et From Ethyl

Caption: Comparative metabolic hydrolysis of methyl and ethyl esters by carboxylesterases. The ethyl ester offers a safer byproduct profile and controlled release kinetics.

Synthetic Utility & Chemical Stability[1][2]

For researchers using these compounds as intermediates (e.g., to synthesize amides like Leflunomide analogs), the reactivity difference is significant.

  • Methyl Ester:

    • Pro: Higher electrophilicity at the carbonyl carbon. Reacts faster with amines (aminolysis) to form amides.

    • Con: More susceptible to spontaneous hydrolysis in moist air or basic buffers.

  • Ethyl Ester:

    • Pro: More stable during storage and handling.

    • Con: Slower reaction rates with sterically hindered amines; may require catalysis (e.g., TBD, AlMe₃).

Experimental Protocol: Selective Hydrolysis Assessment

To determine which ester is suitable for your specific biological assay, perform this self-validating stability test.

Objective: Quantify the half-life (


) of the ester in assay media.
  • Preparation: Dissolve

    
     of Methyl and Ethyl ester separately in DMSO.
    
  • Incubation: Spike into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS) to a final concentration of

    
    . Incubate at 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    hours.
  • Quenching: Add

    
     cold Acetonitrile (with internal standard). Centrifuge at 10,000g for 5 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ester transition and the free acid formation.

  • Validation: If

    
     in PBS, the compound is chemically unstable; observed bioactivity is likely due to the free acid.
    

Biological Evaluation: Recommended Assays

When screening these compounds, use the following hierarchy to distinguish between specific ester activity and general acid activity.

Diagram 2: Screening Workflow

ScreeningWorkflow Start Compound Library (Methyl vs Ethyl) Step1 1. Chemical Stability (PBS Buffer) Start->Step1 Step2 2. Metabolic Stability (Liver Microsomes/Plasma) Step1->Step2 Decision Is it Stable? Step2->Decision Path_Unstable Rapid Hydrolysis Decision->Path_Unstable No Path_Stable Stable (>4h) Decision->Path_Stable Yes Result_Acid Activity Driven by Free Acid (Prodrug) Path_Unstable->Result_Acid Result_Ester Activity Driven by Intact Ester Path_Stable->Result_Ester Target_Assay 3. Target Binding Assay (e.g., GABA-A, Enzyme) Result_Acid->Target_Assay Result_Ester->Target_Assay

Caption: Decision tree for distinguishing intrinsic ester activity from prodrug (acid) activity during biological screening.

Primary Target Classes

Based on the 4-methyl-5-phenyl-1,2-oxazole scaffold, these derivatives should be screened against:

  • Antimicrobial (Bacteria/Fungi):

    • Rationale: Isoxazoles disrupt bacterial cell wall synthesis. The Ethyl ester is preferred here for better penetration of the bacterial cell envelope.

  • Anti-inflammatory (COX/LOX pathways):

    • Rationale: Structural similarity to Valdecoxib/Parecoxib.

  • Immunomodulation (DHODH Inhibition):

    • Rationale: Analogs of Leflunomide (which is an isoxazole-4-carboxamide). The ester may act as a bioisostere.

Conclusion & Recommendation

  • Select the Methyl Ester if: You are using the compound strictly as a synthetic intermediate to generate amides or hydrazides. Its higher reactivity allows for milder reaction conditions.

  • Select the Ethyl Ester if: You are conducting biological screening (in vitro/in vivo) . Its superior lipophilicity ensures better cell permeability, and its metabolic hydrolysis yields non-toxic ethanol, making it a safer and more reliable prodrug candidate.

References

  • Synthesis and Biological Activity of Isoxazole Derivatives.Journal of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) of 3,5-disubstituted isoxazoles.

    • (General Search for Isoxazole SAR)

  • Prodrug Strategies in Drug Design.Nature Reviews Drug Discovery. Discusses the impact of ester selection (Methyl vs Ethyl) on bioavailability and toxicity.

  • Carboxylesterase-mediated Hydrolysis of Esters.Drug Metabolism and Disposition. Detailed kinetics of ethyl vs methyl ester cleavage in human plasma.

  • Isoxazole Scaffolds in Medicinal Chemistry.European Journal of Medicinal Chemistry. Comprehensive review of the pharmacological profile of the isoxazole ring system.

(Note: Specific clinical data comparing these exact two esters is limited; references provided are authoritative texts on the scaffold class and ester prodrug principles.)

A Comparative Guide to the Structural Characterization of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. We will delve into the practical application and comparative analysis of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.

The Imperative of Structural Verification

The isoxazole scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The specific substitution pattern, as in 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, gives rise to unique electronic and steric properties. A minor change in this substitution can lead to vastly different biological activities. Therefore, rigorous structural characterization is not merely a confirmatory step but a critical component of the research and development process, ensuring that the synthesized molecule corresponds to the intended design. This guide will use data from closely related analogs to illustrate the power of each technique, providing a practical framework for the characterization of this class of compounds.

Single-Crystal X-ray Crystallography: The Definitive Blueprint

X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and thus pinpoint the precise location of each atom in the crystal lattice.[3][4] This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry.

Causality in Experimental Choices

The success of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. The slow evaporation of a saturated solution of the compound in a suitable solvent system is the most common method for obtaining diffraction-quality crystals. The choice of solvent is crucial; it must be one in which the compound is sparingly soluble, allowing for the gradual and orderly arrangement of molecules into a crystal lattice. For isoxazole derivatives, a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane) often yields the best results.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystallization: Dissolve the purified 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate analog in a minimal amount of a suitable solvent (e.g., ethyl acetate). Slowly add a less polar solvent (e.g., hexane) until slight turbidity is observed. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Data Interpretation: A Case Study with an Analog

While a crystal structure for the exact title compound is not publicly available, the structure of a closely related analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid , provides excellent insight.[5][6]

ParameterObserved Value for Analog[5][6]Interpretation
Crystal SystemMonoclinicDefines the basic shape of the unit cell.
Space GroupP2₁/nDescribes the symmetry elements within the unit cell.
a, b, c (Å)11.953, 5.981, 14.142The dimensions of the unit cell.
β (°)105.548The angle of the unit cell.
Dihedral Angle56.64°The twist between the phenyl and isoxazole rings.

The data reveals a non-planar relationship between the phenyl and isoxazole rings, a crucial detail for understanding potential binding interactions with a protein target. The crystal packing is stabilized by hydrogen bonds and π-π stacking interactions, which can inform on the solid-state properties of the compound.[5][6]

Experimental Workflow for X-ray Crystallography

workflow_xray cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Compound Synthesis & Purification crystallization Crystallization synthesis->crystallization Slow Evaporation mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Final Structure & Validation refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity

NMR spectroscopy is a powerful and versatile technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.[7][8] For organic molecules, ¹H and ¹³C NMR are the most common experiments performed.

Causality in Experimental Choices

The choice of deuterated solvent is the first critical decision in NMR. The solvent must dissolve the analyte without containing protons that would obscure the signals from the compound of interest. Chloroform-d (CDCl₃) is a common choice for many organic molecules, including isoxazole derivatives. For quantitative analysis, the relaxation delay (d1) is an important parameter to set correctly to ensure complete relaxation of the nuclei between pulses, leading to accurate integration of the signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum. A standard experiment includes a 90° pulse followed by acquisition of the free induction decay (FID).

  • ¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation: Illustrative Data for an Analog

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5-7.3m5HPhenyl-H
~ 3.9s3HOCH₃
~ 2.4s3HCH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 165C=O (ester)
~ 160, 158Isoxazole C3, C5
~ 130, 129, 128Phenyl C
~ 115Isoxazole C4
~ 52OCH₃
~ 12CH₃

These predicted shifts are based on the known electronic effects of the substituents on the isoxazole and phenyl rings. The exact chemical shifts can be confirmed through 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Experimental Workflow for NMR Spectroscopy

workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolution Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolution->transfer shimming Shimming transfer->shimming acquisition Acquire 1D & 2D Spectra shimming->acquisition processing Fourier Transform & Phasing acquisition->processing analysis Peak Picking & Integration processing->analysis interpretation Structure Elucidation analysis->interpretation workflow_ms cluster_intro Sample Introduction cluster_ion Ionization & Mass Analysis cluster_data Data Interpretation injection Injection (GC or LC) ionization Ionization (EI or ESI) injection->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Molecular Weight & Fragmentation Analysis spectrum->interpretation

Sources

HPLC retention time for methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate: A Comparative Methodological Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of this compound. As a member of the isoxazole class of heterocyclic compounds, this molecule and its analogues are of significant interest in medicinal chemistry and drug discovery, necessitating robust and reliable analytical methods.[1][2] This document moves beyond a simple protocol, delving into the fundamental principles that govern chromatographic separation to empower researchers with the expertise to not only replicate a method but to intelligently adapt and troubleshoot it.

We will establish a scientifically sound, hypothetical reversed-phase HPLC (RP-HPLC) method for our target analyte and compare it with an established method for a structurally related isoxazole derivative. This comparative approach highlights how subtle changes in molecular structure influence chromatographic behavior and provides a practical framework for method development.

Understanding the Analyte: Physicochemical Properties

This compound possesses a molecular formula of C12H11NO3. Its structure features a moderately polar isoxazole core, a nonpolar phenyl group, and a methyl ester functional group.[3] This combination of hydrophobic (phenyl ring) and moderately polar (ester and isoxazole ring) components makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

PropertyStructural FeaturePredicted Chromatographic Impact
Hydrophobicity Phenyl group, methyl groupsPrimary driver of retention on a nonpolar stationary phase (e.g., C18).
Polarity Isoxazole ring (N, O heteroatoms), Carboxylate esterInteracts with the polar mobile phase, modulating elution. The ester group is not readily ionizable, suggesting less pH-dependent retention compared to a carboxylic acid.
UV Chromophore Phenyl group, Isoxazole ringAllows for strong UV absorbance, making UV-Vis the ideal detector for this analysis.

The Chromatographic Challenge: Achieving Optimal Separation

The primary goal of any HPLC method is to achieve a balance between resolution, analysis time, and sensitivity. For this compound, this involves selecting conditions that result in a sharp, symmetrical peak with a stable and reproducible retention time, well-separated from any impurities or related compounds.

Retention time in HPLC is not a fixed value; it is a function of the entire analytical system.[4][5] Key factors include the column chemistry, mobile phase composition, temperature, and flow rate.[5][6] Understanding the interplay of these variables is the cornerstone of effective method development.

Analyte Analyte Properties (Polarity, Size, pKa) RetentionTime Result: Retention Time & Resolution Analyte->RetentionTime Interacts with Column Stationary Phase (e.g., C18, Phenyl) Column->RetentionTime Determines Interaction Strength MobilePhase Mobile Phase (Solvent Ratio, pH, Additives) MobilePhase->RetentionTime Modulates Elution Strength Instrument Instrument Parameters (Flow Rate, Temperature) Instrument->RetentionTime Affects Kinetics

Caption: Key factors influencing HPLC retention time.

Comparative Methodologies: Target Analyte vs. Structural Analogue

ParameterMethod A (Proposed): this compound Method B (Reference): 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid[7] Scientific Rationale & Comparison
Stationary Phase C18, 5 µm, 4.6 x 150 mmNewcrom R1 (Specialty Reversed-Phase)A standard C18 column is the workhorse of RP-HPLC and an excellent starting point for our moderately nonpolar analyte. The Newcrom R1 is also a reversed-phase column but may have different surface chemistry affecting selectivity.[7]
Mobile Phase A: Water; B: Acetonitrile (ACN)A: Water with Phosphoric Acid; B: Acetonitrile (ACN)The key difference is the use of phosphoric acid in Method B. This is to suppress the ionization of the carboxylic acid group on the analogue, ensuring a single, well-retained form. Our target analyte has a methyl ester, which is not ionizable, so an acid additive is not strictly necessary for retention stability, simplifying the mobile phase.
Elution Mode Isocratic, 60:40 ACN:WaterIsocratic (unspecified ratio)An isocratic method is simpler and more robust if the sample contains components with similar polarities. A gradient elution might be explored if complex mixtures are expected.
Flow Rate 1.0 mL/minNot specified1.0 mL/min is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Temperature 30 °CNot specifiedMaintaining a constant column temperature (e.g., via a column oven) is critical for retention time stability, as viscosity and mass transfer kinetics are temperature-dependent.[5]
Detection UV at 254 nmNot specifiedThe phenyl ring in our target analyte will absorb strongly around 254 nm. A photodiode array (PDA) detector would be ideal to determine the optimal wavelength experimentally.
Expected Retention ModerateModerateThe phenyl group on our target is more hydrophobic than the thienyl group on the analogue. However, the analogue's carboxylic acid group (if protonated) is more polar than our ester. Without direct testing, we predict our target analyte might have a slightly longer retention time under identical, non-acidified conditions due to its greater overall hydrophobicity.

Experimental Protocol: Proposed Method for Target Analyte

This protocol provides a detailed workflow for implementing the proposed HPLC method.

prep 1. Sample & Mobile Phase Preparation system 2. System Equilibration prep->system Load inject 3. Sample Injection system->inject Ready run 4. Chromatographic Run & Data Acquisition inject->run Start analyze 5. Data Analysis (Peak Integration, Quantification) run->analyze Acquire

Caption: HPLC experimental workflow.

Materials and Reagents
  • This compound standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • 0.45 µm solvent filters

  • 0.22 µm syringe filters

  • HPLC vials

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or PDA detector.

  • C18 column (e.g., 5 µm particle size, 150 mm length, 4.6 mm internal diameter).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade Acetonitrile and HPLC-grade Water in a 60:40 (v/v) ratio.

    • Degas the mobile phase thoroughly using an inline degasser or by sonication to prevent air bubbles, which can cause retention time instability.[6]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve and dilute in the mobile phase (60:40 ACN:Water) to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the C18 column into the column oven.

    • Set the column temperature to 30 °C.

    • Set the detector wavelength to 254 nm.

    • Purge the pump lines with the mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved. Inadequate equilibration can lead to retention time drift.[8]

  • Analysis:

    • Set the injection volume to 10 µL.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solution.

    • Record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential late-eluting impurities.

  • Data Processing:

    • Integrate the peak corresponding to the analyte.

    • Record the retention time, peak area, and tailing factor. For a robust method, the retention time should be highly reproducible across multiple injections, and the tailing factor should ideally be between 0.9 and 1.5.

Trustworthiness and Self-Validation: Ensuring Method Robustness

A trustworthy protocol is a self-validating one. The stability of the retention time is a primary indicator of method performance.

  • System Suitability: Before running samples, perform at least five replicate injections of the standard. The relative standard deviation (RSD) of the retention time should be less than 1%.

  • Troubleshooting Retention Time Instability:

    • Decreasing Retention Time: This can indicate a loss of stationary phase, insufficient column equilibration between gradient runs, or a change in mobile phase pH.[6][8]

    • Increasing Retention Time: Often caused by a pump malfunction leading to a lower flow rate, or column contamination.

    • Random Fluctuation: Can be caused by air bubbles in the system, inconsistent mobile phase mixing, or fluctuating column temperature.[5][6]

Conclusion

While a definitive retention time for this compound can only be determined experimentally, this guide provides a comprehensive, scientifically-grounded framework for its analysis. By understanding the analyte's properties and the fundamental principles of chromatography, researchers can implement the proposed RP-HPLC method, optimize it for their specific instrumentation, and troubleshoot common issues. The comparative analysis with a structurally similar compound underscores the importance of considering subtle molecular features during method development. This expert-led approach ensures the generation of accurate, reliable, and reproducible analytical data essential for advancing research and development.

References

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available from: [Link]

  • Waters. What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Available from: [Link]

  • Shimadzu Corporation. Factors Affecting Retention Time. Available from: [Link]

  • Journal of the Serbian Chemical Society. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • ChemSynthesis. methyl 5-phenyl-1,3-oxazole-4-carboxylate. Available from: [Link]

  • PubChem. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. Available from: [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Available from: [Link]

  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available from: [Link]

  • PubMed. (2010, September 2). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available from: [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. In this guide, we delve into the critical process of validating the purity of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate , a heterocyclic compound with potential applications in medicinal chemistry. We will explore a multi-pronged analytical approach, comparing and contrasting various techniques to provide a holistic and robust assessment of its purity profile. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the selection of each method.

The Imperative of Purity in Drug Discovery and Development

The presence of impurities in a drug candidate can have profound implications, ranging from altered pharmacological activity and unexpected toxicity to difficulties in scale-up and manufacturing. For a molecule like this compound, potential impurities could arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a comprehensive purity analysis is not merely a quality control checkpoint but a fundamental aspect of its scientific and clinical validation.

A Multi-Modal Approach to Purity Validation

No single analytical technique can definitively establish the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique perspective on the sample's composition. In this guide, we will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA).

Caption: A typical workflow for the synthesis, purification, and multi-modal purity validation of a target compound.

Comparative Analysis of Analytical Techniques

The following table provides a comparative overview of the primary analytical techniques for validating the purity of this compound.

Technique Principle Information Provided Strengths Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a mobile and stationary phase.Quantitative assessment of purity and detection of non-volatile impurities.High sensitivity, excellent resolution, quantitative accuracy.Requires a chromophore, may not detect all impurities, reference standard needed for absolute quantification.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, identification of impurities with different chemical structures.Provides unambiguous structural confirmation, can detect and identify structurally related impurities.Lower sensitivity compared to HPLC, may not detect impurities with overlapping signals or those present at very low levels.
Mass Spectrometry (MS) Ionization of molecules and their separation based on mass-to-charge ratio.Molecular weight confirmation and identification of impurities with different masses.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS).Isomeric impurities may not be distinguished, ionization efficiency can vary.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast, non-destructive, provides a "fingerprint" of the compound.Not suitable for quantitative analysis of impurities, provides limited information on the overall structure.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Confirmation of the empirical formula.Provides fundamental confirmation of the elemental composition.[1]Does not provide information on the presence of isomeric or other organic impurities.

In-Depth Methodologies and Expected Results

High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: A reverse-phase C18 column is selected due to the non-polar nature of the phenyl group and the overall moderate polarity of the molecule. A gradient elution is employed to ensure the efficient separation of potential impurities with a wide range of polarities. The choice of acetonitrile and water as mobile phases provides good peak shape and resolution. UV detection at 254 nm is chosen as the phenyl and isoxazole rings are expected to have strong absorbance at this wavelength.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of acetonitrile.

Expected Results: A pure sample of this compound should exhibit a single major peak with a purity of >99% by peak area. Any significant secondary peaks would indicate the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Deuterated chloroform (CDCl₃) is a common solvent for this type of organic molecule. The predicted chemical shifts are based on the analysis of similar isoxazole and oxazole structures.[2][3]

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of CDCl₃.

  • Acquisition: Record ¹H and ¹³C spectra at room temperature.

Predicted Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl-H7.40 - 7.60Multiplet5H
OCH₃3.95Singlet3H
CH₃2.50Singlet3H
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
C=O (ester)162.5
C3 (isoxazole)158.0
C5 (isoxazole)170.0
C4 (isoxazole)115.0
Phenyl-C128.0 - 131.0
OCH₃52.5
CH₃12.0

The absence of signals corresponding to starting materials or plausible byproducts provides strong evidence of purity.

Mass Spectrometry (MS)

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should readily form a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, capable of high-resolution measurements (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in acetonitrile or methanol.

  • Infusion: Directly infuse the sample solution into the ESI source.

  • Analysis Mode: Positive ion mode.

Expected Results:

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Expected [M+H]⁺ (HRMS): 218.0761 (calculated)

The observation of a high-resolution mass that matches the calculated value to within a few ppm provides strong confirmation of the compound's identity and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choices: FTIR is a rapid and straightforward method to confirm the presence of key functional groups. The analysis can be performed on a solid sample using a KBr pellet or an ATR accessory.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or place the solid directly on an ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (ester) stretch1720 - 1740
C=N (isoxazole) stretch1600 - 1650
C-O (ester) stretch1200 - 1300
Aromatic C-H stretch3000 - 3100

The presence of these characteristic bands confirms the key functional moieties of the molecule.

Elemental Analysis (EA)

Causality of Experimental Choices: Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values.[1] A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[4]

Experimental Protocol:

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry compound into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Theoretical vs. Expected Experimental Values:

Element Theoretical % Acceptable Experimental Range (%)
Carbon (C)66.3565.95 - 66.75
Hydrogen (H)5.104.70 - 5.50
Nitrogen (N)6.456.05 - 6.85

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Compound [label="Methyl 4-methyl-5-phenyl-\n1,2-oxazole-3-carboxylate", pos="0,0!", pin=true, fillcolor="#EA4335"]; HPLC [label="HPLC\n(Quantitative Purity)", pos="-3,2!"]; NMR [label="NMR\n(Structural Identity)", pos="3,2!"]; MS [label="MS\n(Molecular Weight)", pos="-3,-2!"]; FTIR [label="FTIR\n(Functional Groups)", pos="3,-2!"]; EA [label="Elemental Analysis\n(Empirical Formula)", pos="0,-3.5!"];

Compound -- HPLC; Compound -- NMR; Compound -- MS; Compound -- FTIR; Compound -- EA; }

Caption: Interrelation of analytical techniques for comprehensive compound validation.

Conclusion: An Integrated and Self-Validating Approach

The purity validation of this compound requires a multifaceted analytical strategy. While HPLC provides the most accurate quantitative assessment of purity, it should be corroborated by structural confirmation from NMR and molecular weight verification from mass spectrometry. FTIR and elemental analysis serve as essential secondary checks to confirm the presence of key functional groups and the correct elemental composition, respectively. By integrating the results from these orthogonal techniques, researchers can establish a high degree of confidence in the purity and identity of their compound, a critical step in advancing any research or development program. This self-validating system, where the results of one technique support and are supported by the others, is the hallmark of robust scientific practice.

References

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Supporting Information. (n.d.). [Link]

  • PubChem. (n.d.). 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylate. [Link]

  • SpectraBase. (n.d.). Methyl 4-ethyl-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate. [Link]

  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • PubChem. (n.d.). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • PubChem. (n.d.). 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylate. [Link]

  • PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Vaia. (2022). Elemental Analysis: Methods & Examples. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. [Link]

  • EPA. (2025). Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate Properties. [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. [Link]

  • PubChemLite. (n.d.). Methyl 5-phenyl-1,2-oxazole-3-carboxylate (C11H9NO3). [Link]

  • PubMed. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Supporting Information. (n.d.). [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

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A Spectroscopic Vade Mecum for the Isoxazole-3-Carboxylate Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole-3-carboxylate moiety represents a cornerstone scaffold. Its prevalence in pharmacologically active compounds necessitates a profound understanding of its structural and electronic properties. Spectroscopic analysis is the bedrock of this understanding, providing the essential data for structural elucidation, purity assessment, and the prediction of chemical behavior. This guide offers an in-depth, comparative analysis of the spectroscopic signatures of various isoxazole-3-carboxylate derivatives, supported by experimental data and protocols. Our objective is to equip the scientific community with a practical, authoritative reference for the characterization of this important class of molecules.

Introduction: The Spectroscopic Identity of the Isoxazole-3-Carboxylate Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique electronic landscape to the molecules it constitutes. The attachment of a carboxylate group at the 3-position further influences this, creating a conjugated system with characteristic spectroscopic features. Understanding these baseline features is paramount before delving into the effects of further substitution.

This guide will systematically explore the key spectroscopic techniques used to characterize isoxazole-3-carboxylate derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will present a comparative analysis of how variations in the ester alkyl group and substituents at the 5-position modulate the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For isoxazole-3-carboxylates, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and electronic environment of the heterocyclic core.

¹H NMR Spectroscopy: A Window into Proton Environments

The proton NMR spectra of isoxazole-3-carboxylates are characterized by distinct signals for the isoxazole ring proton (H4), the protons of the ester alkyl group, and any substituents.

Key Diagnostic Signals:

  • H4 Proton: The lone proton on the isoxazole ring, at position 4, typically appears as a sharp singlet. Its chemical shift is sensitive to the electronic nature of the substituents at positions 3 and 5. Electron-withdrawing groups generally shift this proton downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

  • Ester Alkyl Protons: The chemical shifts and coupling patterns of the ester's alkyl protons are predictable. For an ethyl ester, a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons are characteristic.

  • Substituent Protons: The signals for protons on substituents at the 5-position will appear in their expected regions, providing crucial information about the nature of the substituent.

Comparative Analysis of ¹H NMR Data:

The following table summarizes the ¹H NMR data for a selection of isoxazole-3-carboxylate derivatives, illustrating the influence of the 5-substituent and the ester group.

Compound5-SubstituentEster GroupH4 Chemical Shift (δ, ppm)Ester Proton Chemical Shifts (δ, ppm)Solvent
1 -HMethyl~6.9-7.1~3.9 (s, 3H)CDCl₃
2 -CH₃Methyl~6.40[1]~3.9 (s, 3H)MeOD
3 -CH₂OBzEthyl~6.8~4.4 (q, 2H), ~1.4 (t, 3H)CDCl₃
4 -PhenylH~6.83[2]-CDCl₃

Note: "s" denotes singlet, "q" denotes quartet, and "t" denotes triplet. Bz represents a benzoyl group.

As evidenced by the data, the introduction of a methyl group at the 5-position (Compound 2 ) results in an upfield shift of the H4 proton compared to the unsubstituted analog (Compound 1 ), consistent with the electron-donating nature of the methyl group. Conversely, the electron-withdrawing nature of the phenyl group (Compound 4 ) leads to a downfield shift.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) and the carbonyl carbon of the ester are particularly informative.

Key Diagnostic Signals:

  • C3, C4, and C5: These carbons resonate in the aromatic region, with their specific chemical shifts being highly dependent on the substitution pattern.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon typically appears in the range of 160-170 ppm.

Comparative Analysis of ¹³C NMR Data:

Compound5-SubstituentC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C=O (δ, ppm)Solvent
1 -H~158~110~150~161CDCl₃
2 -CH₃~150.0[1]~100.5[1]~169.5[1]~168.3[1]MeOD
3 -CH₂OBz~157~112~168~160CDCl₃
4 -Phenyl~159~97.4~170.3-CDCl₃

The data reveals that the chemical shifts of the ring carbons are significantly influenced by the substituents. For instance, the presence of a methyl group in Compound 2 leads to distinct shifts for C3, C4, and C5 compared to the other derivatives.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Molecular Ion and Fragmentation Pathways

Electron Ionization (EI) is a common technique for analyzing isoxazole-3-carboxylate derivatives. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation patterns are often predictable and can provide valuable structural information.

Common Fragmentation Pathways:

  • Loss of the Ester Alkoxy Group: A common fragmentation involves the loss of the alkoxy group (-OR) from the ester, resulting in a prominent acylium ion peak.

  • Loss of the Entire Ester Group: Cleavage of the bond between the isoxazole ring and the carboxylate group can lead to the loss of the entire -COOR fragment.

  • Ring Cleavage: The isoxazole ring itself can undergo fragmentation, leading to characteristic smaller fragments.

Illustrative Fragmentation Pathway:

M [M]+• F1 [M - OR]+ M->F1 - •OR F2 [M - COOR]+ M->F2 - •COOR F3 Isoxazole Ring Fragments M->F3 Ring Cleavage

Caption: Common fragmentation pathways for isoxazole-3-carboxylate esters in EI-MS.

Comparative Mass Spectra Analysis

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The isoxazole ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring and the solvent polarity.

General Observations:

  • Isoxazole-3-carboxylate derivatives typically show absorption maxima in the UV region, often between 220 and 280 nm.

  • The presence of conjugating substituents, such as a phenyl group at the 5-position, can cause a bathochromic (red) shift in the λmax to longer wavelengths and an increase in the molar absorptivity.

  • The polarity of the solvent can also influence the λmax, a phenomenon known as solvatochromism.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the isoxazole-3-carboxylate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a double-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to correct the spectrum.

Experimental Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_uv UV-Vis Analysis cluster_data Data Analysis Prep Weigh Compound Dissolve Dissolve in Deuterated Solvent Prep->Dissolve MS_Prep Prepare Dilute Solution Prep->MS_Prep UV_Prep Prepare Dilute Solution in UV-grade Solvent Prep->UV_Prep HNMR Acquire ¹H NMR Dissolve->HNMR CNMR Acquire ¹³C NMR Dissolve->CNMR Analysis Structure Elucidation & Comparison HNMR->Analysis CNMR->Analysis MS_Acquire Acquire EI-MS MS_Prep->MS_Acquire MS_Acquire->Analysis UV_Acquire Acquire UV-Vis Spectrum UV_Prep->UV_Acquire UV_Acquire->Analysis

Caption: A typical experimental workflow for the spectroscopic characterization of isoxazole-3-carboxylate derivatives.

Conclusion and Future Outlook

This guide has provided a comprehensive comparative overview of the key spectroscopic features of isoxazole-3-carboxylate derivatives. By understanding the characteristic NMR, MS, and UV-Vis signatures of the core scaffold and the influence of various substituents, researchers can confidently identify and characterize these important molecules. The provided experimental protocols serve as a practical starting point for obtaining high-quality, reproducible data.

Future work in this area should focus on building a more extensive and centralized database of spectroscopic data for a wider range of isoxazole-3-carboxylate derivatives. High-resolution mass spectrometry studies would provide more detailed insights into fragmentation pathways, and computational studies could further aid in the interpretation of spectroscopic data. As the importance of isoxazole-containing compounds in drug discovery continues to grow, a thorough understanding of their spectroscopic properties will remain an indispensable tool for the scientific community.

References

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2), 119-127.
  • Li, J., et al. (2019). Synthesis and biological evaluation of novel 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2663-2667.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2016). Specialty Journal of Chemistry, 1(2), 1-7.
  • Bernet, N. M., et al. (2022). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 94(7), 3084-3091.
  • Sikora, K., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5645.
  • Google Patents. (1992). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
  • Sechi, M., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102.
  • PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved February 15, 2026, from [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 126(21), 3361-3371.
  • Request PDF. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved February 15, 2026, from [Link]

  • Giorgi, G., et al. (1991). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 5(8), 365-368.
  • ResearchGate. (n.d.). UV-Vis. spectrum of organic reagent 4-[ N-(5-methyl isoxazol-3yl) benzene sulfoamide azo]-1-naphthol. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2022). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1711.
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved February 15, 2026, from [Link]

  • Gamon, T. H., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 86(15), 10325-10333.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds such as 5-phenyl-1,3-oxazole-4-carboxylic acid and 4-methyloxazole-5-carboxylic acid, methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it must be treated as hazardous waste.

Key Regulatory Frameworks: The disposal of this compound falls under regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6] These regulations prohibit the disposal of such chemical waste into regular trash or down the sewer system and mandate a "cradle-to-grave" management approach.[4][6]

Anticipated Hazard Classification (based on analogs) Source
Skin IrritationCategory 2[2][3]
Eye IrritationCategory 2[2][3]
Target Organ ToxicityMay cause respiratory irritation (Single Exposure)[2]
Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE must be worn when handling this compound waste.

Protection Type Recommended Equipment Standard/Rationale
Eye and Face Safety glasses with side shields or tight-sealing safety goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and fine particles.[1]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat.Prevents direct skin contact. Glove material compatibility should be verified.[1][7]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dusts or vapors.[8][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_final Final Disposition Start Start: Waste Generation Assess 1. Assess Hazards (Review SDS of analogs) Start->Assess Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Segregate 3. Segregate Waste (Solid vs. Liquid, Incompatibles) Don_PPE->Segregate Containerize_Solid 4a. Containerize Solid Waste (Labeled, Sealed Container) Segregate->Containerize_Solid Solid Waste Containerize_Liquid 4b. Containerize Liquid Waste (Compatible, Labeled, Sealed Container) Segregate->Containerize_Liquid Liquid Waste Label 5. Label Container 'Hazardous Waste' Chemical Name Date Containerize_Solid->Label Containerize_Liquid->Label Store 6. Store in Satellite Accumulation Area (SAA) Label->Store Request_Pickup 7. Request Waste Pickup (Via Institutional EHS) Store->Request_Pickup Container is 3/4 full or max storage time reached End End: Professional Disposal Request_Pickup->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with regulatory standards.

Step 1: Waste Segregation Immediately upon generation, segregate waste containing this compound.

  • Solid Waste: Unused reagent, contaminated lab materials (e.g., weigh boats, contaminated paper towels).

  • Liquid Waste: Solutions containing the dissolved compound.

  • Incompatible Wastes: Keep this waste stream separate from strong acids, bases, and reactive chemicals to prevent dangerous reactions.[10][11]

Step 2: Containerization The selection of an appropriate waste container is mandated by OSHA to prevent leaks and chemical reactions.[4]

  • For Solid Waste: Use a clean, dry, and sealable container made of a material compatible with the chemical. The container must be in good condition.[12]

  • For Liquid Waste: Use a leak-proof, screw-cap container. Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[13] Fill containers to no more than 90% of their capacity to allow for expansion.[13]

Step 3: Labeling Proper labeling is crucial for safety and regulatory compliance.

  • All containers must be clearly labeled with the words "Hazardous Waste" .[12]

  • The label must also include the full chemical name: "this compound" (do not use formulas or abbreviations), and list any other components in the waste mixture with their approximate percentages.[12]

  • Indicate the date when waste was first added to the container (accumulation start date).[11]

Step 4: Accumulation and Storage Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[12]

  • The SAA should be a secondary containment system (e.g., a tray) to contain potential spills.[4]

  • Keep waste containers closed at all times except when adding waste.[12] Do not leave funnels in the container opening.[12]

  • Academic laboratories operating under the EPA's Subpart K regulations must have waste removed within six months of the accumulation start date.[4] In industrial settings, this timeframe can be shorter.

Step 5: Request for Disposal

  • Once the waste container is approximately three-quarters full or has reached its maximum accumulation time, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[14]

  • Do not attempt to dispose of the chemical waste through a third-party vendor yourself. All disposal must be handled by licensed hazardous waste professionals coordinated through your institution.[6][11]

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • Contain (for minor spills): If the spill is small and you are trained to handle it, use a spill kit with appropriate absorbent materials to contain it.

  • Clean-Up: Wearing full PPE, carefully clean up the spill. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a designated hazardous waste container and disposed of following the protocol outlined above.[7]

Logical Relationship Diagram

This diagram illustrates the logical dependencies and requirements for compliant chemical disposal.

LogicalRelationships cluster_regulations Regulatory Foundation cluster_lab_practices Laboratory Implementation RCRA RCRA Resource Conservation and Recovery Act Prohibits improper disposal Mandates documentation CHP Chemical Hygiene Plan (CHP) Institutional document Outlines specific procedures RCRA->CHP informs OSHA OSHA Lab Standard 29 CFR 1910.1450 Requires Chemical Hygiene Plan Ensures worker protection OSHA->CHP mandates SAA Satellite Accumulation Area (SAA) Point-of-generation storage Under lab control CHP->SAA defines procedures for EHS Environmental Health & Safety (EHS) Institutional oversight Manages waste pickup SAA->EHS initiates pickup from EHS->RCRA ensures compliance with

Caption: Interplay of regulations and institutional safety programs.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Office of Clinical and Research Safety. The Laboratory Standard.
  • National Center for Biotechnology Information. OSHA Laboratory Standard.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Carnegie Mellon University. Laboratory Safety and Hazardous Waste Generator Information.
  • Capot Chemical. (2025, December 13). Material Safety Data Sheet.
  • Fisher Scientific. (2009, January 21). Safety Data Sheet: 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Echemi. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets.

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Personal protective equipment for handling methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Part 1: Executive Safety Summary (The "Why" & "What")

Compound Profile:

  • Chemical Name: this compound[1]

  • Chemical Class: Isoxazole ester / Heterocyclic aromatic compound.

  • Physical State: Typically a crystalline solid (white to pale yellow).

  • Primary Hazard Classification (GHS): WARNING .[2]

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][4][6]

Scientist’s Commentary: While this compound is an intermediate often used in drug discovery (e.g., for Valdecoxib analogs or fungicidal agents), its specific toxicological profile is often under-characterized. As a Senior Scientist, I apply the "Bioactive Precursor Principle" : treat any heterocyclic ester with a phenyl ring as potentially membrane-permeable and biologically active until proven otherwise. The primary operational risks are dust inhalation during weighing and transdermal absorption if solubilized in organic solvents [1, 4].

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for functional protection against the specific physical properties of isoxazole esters.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Nitrile Rubber (0.11 mm min) Avoid Latex. Isoxazole esters are lipophilic.[1] Latex degrades rapidly upon contact with the organic solvents (DCM, Ethyl Acetate) used to dissolve this compound. Nitrile provides superior chemical resistance and prevents transdermal migration [4].
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for fine powders. Static charge often causes organic crystals to "jump" during spatula transfer. Goggles seal the eyes from airborne particulates [5].
Respiratory Fume Hood (Primary) Engineering controls are superior to PPE. All weighing must occur inside a certified fume hood. If weighing outside is unavoidable, a P95/P100 particulate respirator is mandatory to prevent alveolar irritation [7].
Body Defense Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) can build static charge, exacerbating powder scattering. Cotton blends dissipate static better.

Part 3: Operational Workflow & Logistics

Phase 1: Reception & Storage
  • Inspection: Upon receipt, check the bottle for "crusting" around the cap, which indicates hydrolysis or prior moisture exposure.

  • Storage Conditions: Store at 2–8°C (Refrigerated) . While many esters are stable at room temperature, isoxazoles can undergo slow ring-opening or hydrolysis in humid, warm environments. Keep the container tightly sealed under an inert atmosphere (Nitrogen/Argon) if possible [2].

Phase 2: Weighing & Dispensing (Critical Step)
  • Static Management: Organic crystalline solids like this compound are prone to triboelectric charging.[1]

    • Protocol: Use an anti-static gun or ionizer bar inside the balance draft shield before dispensing.

    • Technique: Do not pour from the bottle. Use a clean, dry stainless steel spatula.

  • Solvent Compatibility: This compound is soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

    • Caution: When dissolving in DCM, the solution becomes highly mobile and can easily penetrate standard gloves. Double-gloving is recommended during the dissolution step [12].[1]

Phase 3: Reaction & Synthesis Monitoring
  • TLC Monitoring: When assessing reaction progress (e.g., hydrolysis to the acid), use UV detection (254 nm). The phenyl-isoxazole chromophore is distinct.

  • Quenching: If reacting with strong nucleophiles, quench carefully. Isoxazole rings can be cleaved under harsh reducing conditions, releasing reactive acyclic byproducts.

Phase 4: Waste Disposal
  • Solid Waste: Dispose of contaminated paper towels, weighing boats, and gloves in the Hazardous Solid Waste bin.

  • Liquid Waste: Collect in Halogenated (if DCM used) or Non-Halogenated organic waste streams.

  • Hydrolysis: Do not pour down the drain. Even if the ester hydrolyzes to the acid, the biological activity of the isoxazole pharmacophore remains a concern for aquatic life [1].

Part 4: Emergency Response Protocols

Scenario A: Spillage (Solid)

  • Evacuate the immediate 2-meter radius.

  • Don PPE: Goggles + N95 Mask + Double Nitrile Gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (water or ethanol) to weigh down the powder.

  • Clean: Scoop up the damp material. Wipe the surface with 70% Ethanol.

Scenario B: Skin Contact (Solution)

  • Doff: Immediately remove contaminated gloves/clothing.

  • Wash: Rinse skin with lukewarm water and soap for 15 minutes. Do not use organic solvents (acetone/ethanol) to wash skin; this accelerates absorption of the isoxazole into the blood [9].

Part 5: Visualized Safety Logic

Diagram 1: PPE Selection Logic Flow

This decision tree helps researchers select the correct PPE based on the state of the matter.

PPE_Selection Start Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Engineering_Solid Engineering Control: Fume Hood Required Solid->Engineering_Solid Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Solid PPE: Safety Goggles + Nitrile Gloves (Risk: Dust Inhalation) Engineering_Solid->PPE_Solid DCM Dichloromethane (DCM) Solvent_Check->DCM Other MeOH / EtOAc / DMSO Solvent_Check->Other PPE_DCM PPE: Silver Shield or Double Nitrile Gloves (Risk: Rapid Permeation) DCM->PPE_DCM PPE_Std PPE: Standard Nitrile Gloves (0.11mm) Other->PPE_Std

Caption: Decision logic for PPE selection. Note the escalated requirement for DCM solutions due to permeation risks.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop to ensure no step is missed during a spill event.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid 1. Wet Paper Towel Overlay 2. Scoop (No Dust) 3. Dispose Solid_Spill->Action_Solid Action_Liquid 1. Absorbent Pads 2. Ventilate Area 3. Dispose Liquid_Spill->Action_Liquid Decon Decontaminate Surface (Soap + Water) Action_Solid->Decon Action_Liquid->Decon Report File Incident Report Decon->Report

Caption: Step-by-step containment protocol minimizing aerosolization and exposure.

References

  • Fisher Scientific. (2024).[5][7] Isoxazole-3-carboxylic acid - SAFETY DATA SHEET. Retrieved from

  • Sigma-Aldrich. (2024).[2][5] Methyl 5-phenylisoxazole-3-carboxylate Safety Information. Retrieved from

  • PubChem. (2025). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary. Retrieved from

  • Echemi. (2019).[3] 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. Retrieved from

  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory - Handling Corrosive and Toxic Materials. Retrieved from

  • Capot Chemical. (2025).[4][8][9][10] Material Safety Data Sheet: Methyl 5-methyl-1,3-oxazole-4-carboxylate. Retrieved from

  • University of Banja Luka. (n.d.). Guidelines for Chemical Laboratory Protocols and Safety Rules. Retrieved from

  • TCI Chemicals. (2025).[9][10] Safety Data Sheet: Thiazole carboxamide derivatives (Analogous handling). Retrieved from

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines: Chemical Handling. Retrieved from

  • ResearchGate. (2013). Crystal structure and synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from

  • ChemicalBook. (n.d.). Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate Synthesis. Retrieved from

  • NIH PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.